molecular formula C13H16O2 B052296 Benzyl 2-propylacrylate CAS No. 118785-93-6

Benzyl 2-propylacrylate

Cat. No.: B052296
CAS No.: 118785-93-6
M. Wt: 204.26 g/mol
InChI Key: VVMMMVHSJPQPMA-UHFFFAOYSA-N
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Description

Benzyl 2-propylacrylate is a high-purity, synthetic acrylate ester monomer of significant interest in advanced organic synthesis and polymer science research. Its molecular structure incorporates two key functional moieties: the acrylate group, which serves as a potent electron-deficient acceptor for Michael additions and a dienophile in Diels-Alder reactions, and the benzyl ester, which offers a stable yet cleavable protecting group for carboxylic acids under catalytic hydrogenation conditions. The 2-propyl side chain influences the compound's hydrophobicity and steric profile, modulating the properties of resulting synthetic intermediates or polymeric materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 2-methylidenepentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-3-7-11(2)13(14)15-10-12-8-5-4-6-9-12/h4-6,8-9H,2-3,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMMMVHSJPQPMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584379
Record name Benzyl 2-methylidenepentanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118785-93-6
Record name Benzyl 2-methylidenepentanoate
Source EPA DSSTox
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Record name Benzyl 2-propylacrylate
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Foundational & Exploratory

Technical Whitepaper: Benzyl 2-Propylacrylate

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Synthetic Utility, and Polymerization Kinetics

Executive Summary

Benzyl 2-propylacrylate (BPA) is a specialized functional monomer belonging to the


-substituted acrylate family. Unlike ubiquitous acrylates (e.g., methyl methacrylate) that form rigid, high-

polymers, BPA offers a unique balance of steric bulk and side-chain flexibility. Its structure combines a refractive-index-enhancing benzyl ester group with an

-propyl backbone substituent.

This molecular architecture serves two critical functions in advanced material design:

  • Refractive Index Modulation: The aromatic ring provides high optical density (

    
    ), essential for optical resins and coatings.
    
  • Glass Transition (

    
    ) Tuning:  The 
    
    
    
    -propyl group introduces free volume compared to methyl analogs, typically lowering the
    
    
    while maintaining backbone stiffness greater than simple acrylates.

This guide details the physicochemical properties, validated synthesis protocols, and polymerization mechanisms of BPA, with a focus on its application in controlled radical polymerization (RAFT/ATRP) and stimuli-responsive drug delivery systems.

Molecular Architecture & Physicochemical Profile

The defining feature of this compound is the substitution at the


-carbon. While standard acrylates possess a hydrogen and methacrylates a methyl group, the propyl chain in BPA significantly alters polymerization kinetics and polymer thermomechanics.

Table 1: Physicochemical Properties of this compound

PropertyValue / DescriptionSource/Note
CAS Number 118785-93-6Verified Registry
IUPAC Name Benzyl 2-propylprop-2-enoate
Molecular Formula

Molecular Weight 204.27 g/mol
Physical State Colorless to pale yellow liquidStandard State
Boiling Point ~255°C (Predicted) / 105-110°C @ 5 mmHgEst.[1][2] based on Benzyl Methacrylate
Density

g/cm³
Predicted
Refractive Index

Aromatic contribution
Solubility Soluble in THF, DCM, Toluene; Insoluble in WaterHydrophobic Ester
Flash Point >110°CClosed Cup (Est.)

Scientific Insight: The


-propyl group creates significant steric hindrance during propagation. Consequently, the propagation rate constant (

) is generally lower than that of acrylates, necessitating the use of controlled radical polymerization (CRP) techniques to achieve high molecular weights and low dispersity (Đ).
Synthetic Pathways[3]

High-purity this compound is rarely available off-the-shelf in bulk quantities; therefore, in-house synthesis is a standard requirement for research. The most robust route involves the esterification of 2-propylacrylic acid.

3.1. Precursor Synthesis: 2-Propylacrylic Acid (2-PAA)

Before synthesizing the ester, one must obtain 2-PAA. This is typically achieved via the Mannich reaction of diethyl propylmalonate with formaldehyde, followed by decarboxylation.

3.2. Protocol: Acid Chloride Esterification

This method is preferred over direct Fischer esterification due to the steric bulk of the


-propyl group, which hinders nucleophilic attack at the carbonyl carbon.

Reagents:

  • 2-Propylacrylic acid (1.0 eq)

  • Oxalyl chloride (1.2 eq)

  • Benzyl alcohol (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Catalytic DMF

Step-by-Step Methodology:

  • Acyl Chloride Formation:

    • Dissolve 2-propylacrylic acid in anhydrous DCM under

      
       atmosphere.
      
    • Add catalytic DMF (2-3 drops).

    • Add oxalyl chloride dropwise at 0°C. Caution: Gas evolution (CO, CO2, HCl).

    • Stir at room temperature (RT) for 2 hours until gas evolution ceases.

    • Remove solvent and excess oxalyl chloride under reduced pressure to yield crude 2-propylacryloyl chloride.

  • Esterification:

    • Redissolve the acid chloride in fresh anhydrous DCM.

    • Add Benzyl alcohol and cool to 0°C.

    • Add TEA dropwise (exothermic reaction).

    • Allow to warm to RT and stir for 12 hours.

  • Workup & Purification:

    • Wash organic phase with 1M HCl (remove amines), saturated

      
       (remove acid), and brine.
      
    • Dry over

      
       and concentrate.
      
    • Purification: Silica gel flash chromatography (Hexanes/Ethyl Acetate 9:1). Note: Add 100 ppm MEHQ inhibitor if storing.

3.3. Synthesis Workflow Diagram

SynthesisWorkflow Start 2-Propylacrylic Acid (Precursor) Step1 Activation (Oxalyl Chloride/DMF) Start->Step1 DCM, 0°C Intermediate 2-Propylacryloyl Chloride Step1->Intermediate - CO, CO2, HCl Step2 Esterification (Benzyl Alcohol + TEA) Intermediate->Step2 Nucleophilic Acyl Substitution Product This compound (Final Monomer) Step2->Product Purification (Flash Column)

Figure 1: Synthetic route converting 2-propylacrylic acid to its benzyl ester via an acid chloride intermediate.[2]

Reactivity & Polymerization Kinetics[4]

This compound is a prime candidate for Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. The


-propyl group stabilizes the radical intermediate, making it compatible with tertiary radical leaving groups (R-groups) in RAFT agents.
4.1. Polymerization Mechanism (RAFT)

Because BPA forms a tertiary propagating radical (similar to methacrylates), it requires a RAFT agent with a high transfer coefficient (


). Dithiobenzoates or trithiocarbonates (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid) are recommended.

Key Kinetic Considerations:

  • Steric Hindrance: The propyl chain reduces the rate of propagation (

    
    ) compared to benzyl acrylate. Higher temperatures (70-90°C) are often required to drive conversion.
    
  • Depropagation: Like

    
    -methyl styrenes and methacrylates, BPA has a lower ceiling temperature (
    
    
    
    ) than simple acrylates. Avoid temperatures >120°C to prevent depolymerization.
4.2. RAFT Polymerization Pathway[3]

RAFTMechanism Initiator Initiator (AIBN) Radical Source Monomer Monomer (this compound) Initiator->Monomer Initiation PreEquilibrium Pre-Equilibrium (RAFT Agent Adduct) Monomer->PreEquilibrium Add to CTA MainEquilibrium Main Equilibrium (Chain Growth) PreEquilibrium->MainEquilibrium Fragmentation/Re-initiation MainEquilibrium->MainEquilibrium Propagation (+ Monomer) Polymer Poly(this compound) Low Dispersity MainEquilibrium->Polymer Termination/Isolation

Figure 2: RAFT polymerization cycle for this compound, highlighting the equilibrium essential for narrow molecular weight distribution.

Applications in Material Science & Therapeutics
5.1. Refractive Index Engineering

Poly(this compound) exhibits a high refractive index (


) due to the pendant phenyl rings. It is used in:
  • Optical Adhesives: For bonding high-index glass without scattering losses.

  • Intraocular Lenses (IOLs): As a co-monomer to adjust the folding temperature (

    
    ) and optical power of the lens material.
    
5.2. Drug Delivery Systems

The hydrolytic stability of the benzyl ester allows the polymer to act as a hydrophobic block in amphiphilic block copolymers (e.g., PEG-b-PBPA).

  • Micellar Cores: The hydrophobic benzyl core can encapsulate lipophilic drugs.

  • pH-Responsive Precursors: Upon catalytic hydrogenolysis or hydrolysis, the benzyl group is removed, yielding Poly(2-propylacrylic acid) (PPAA) . PPAA is a potent endosomolytic agent that disrupts membranes at endosomal pH (~6.0) due to the conformational collapse induced by the

    
    -propyl group.
    
5.3. Crystallizable Resins

Recent advances in 3D printing resins utilize BPA to control crystallinity. The regular structure of the side chains can induce semi-crystalline domains, improving the mechanical modulus of printed parts compared to amorphous acrylate resins.

Safety & Handling

Hazard Classification:

  • Skin Irritation: Category 2 (Causes skin irritation).

  • Eye Irritation: Category 2A (Causes serious eye irritation).

  • Sensitization: May cause an allergic skin reaction.

Handling Protocols:

  • Inhibitor: Commercial samples are stabilized with MEHQ (Hydroquinone monomethyl ether). Removal via basic alumina column is required before polymerization.

  • Storage: Store at 2-8°C in the dark. Avoid contact with strong oxidizers and radical initiators until use.

References
  • Polymer Source. (2025). This compound Product Specification & Properties. Retrieved from [Link]

  • Ferrito, M., & Tirrell, D. A. (1988). Poly(2-propylacrylic acid): Synthesis and behavior. Macromolecular Syntheses. (Foundational synthesis of the acid precursor).
  • Stayton, P. S., et al. (2000). Molecular engineering of phase-sensitive polymers for cytoplasmic delivery. Journal of Controlled Release.

Sources

Benzyl 2-Propylacrylate (BPA): A Sterically Hindered Monomer for Next-Gen pH-Responsive Carriers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthesis, and application of Benzyl 2-propylacrylate (BPA), a specialized functional monomer used in the development of pH-responsive drug delivery systems.

CAS Number: 118785-93-6 Molecular Formula: C₁₃H₁₆O₂ Molecular Weight: 204.27 g/mol [1]

Executive Summary

This compound (BPA) is a functional acrylate ester characterized by a bulky propyl group at the


-position and a hydrophobic benzyl ester moiety. It serves as a critical intermediate and structural analog to poly(2-propylacrylic acid) (PPAA) , a "super-pH-sensitive" polymer widely recognized for its ability to disrupt endosomal membranes at physiological pH ranges (pH 5.5–6.5).[1]

Unlike simple acrylates, the


-propyl substitution in BPA introduces significant steric hindrance, which influences its polymerization kinetics, glass transition temperature (

), and hydrolysis rates.[1] This guide outlines the protocol for its controlled polymerization via RAFT (Reversible Addition-Fragmentation Chain Transfer) and its application in synthesizing block copolymers for cytosolic drug delivery.[2]

Chemical Architecture & Mechanism

Structural Significance

The core utility of BPA lies in its dual-functionality:

  • 
    -Propyl Group:  This alkyl tail increases the hydrophobicity and steric bulk of the polymer backbone. In the hydrolyzed form (PPAA), this group is responsible for the sharp conformational transition from a hydrophilic coil to a hydrophobic globule upon acidification, driving membrane disruption.[1]
    
  • Benzyl Ester: Acts as a hydrophobic protecting group. It allows the monomer to be polymerized in organic solvents (where the free acid PPAA might interfere with certain catalysts or chain transfer agents) and provides

    
    -
    
    
    
    stacking interactions for drug loading before potential hydrolysis.
Mechanism of Action: The "Proton Sponge" Alternative

BPA-derived polymers function via a membrane destabilization mechanism . Upon hydrolysis to PPAA (or when used as a hydrophobic modifier), the polymer backbone responds to the acidic environment of the early endosome.

  • Neutral pH (7.4): Polymer is ionized (if hydrolyzed) or stably hydrophobic (as ester), forming micelle cores.[1]

  • Acidic pH (< 6.5): Protonation of the carboxylate groups (post-hydrolysis) leads to a collapse of the polymer chain. The

    
    -propyl groups are exposed, inserting into the endosomal lipid bilayer and causing pore formation, releasing the therapeutic payload into the cytosol.
    

EndosomalEscape Uptake 1. Cellular Uptake (Endocytosis) Endosome 2. Early Endosome (pH drops to ~6.0) Uptake->Endosome Trafficking Activation 3. Polymer Transition (Protonation/Hydrolysis) Endosome->Activation Acidification Disruption 4. Membrane Disruption (Hydrophobic Insertion) Activation->Disruption Conf. Change Release 5. Cytosolic Release (Bioavailability) Disruption->Release Pore Formation

Figure 1: Mechanism of endosomal escape facilitated by


-substituted acrylate polymers.[1]

Synthesis & Purification Protocols

Monomer Synthesis (Precursor Route)

While BPA is available commercially, high-purity synthesis is often required for rigorous kinetic studies.[1] The most robust route involves the esterification of 2-propylacrylic acid.

Reagents:

  • 2-Propylacrylic acid (PPAA) [Synthesized from diethyl propylmalonate via Mannich reaction][1]

  • Benzyl alcohol (1.2 eq)[1]

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)[1]

  • DMAP (4-Dimethylaminopyridine) (0.1 eq)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

Protocol:

  • Dissolution: Dissolve 2-propylacrylic acid (10 mmol) and Benzyl alcohol (12 mmol) in anhydrous DCM (50 mL) under nitrogen at 0°C.

  • Coupling: Add DMAP (1 mmol). Dropwise add a solution of DCC (11 mmol) in DCM over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. A white precipitate (dicyclohexylurea, DCU) will form.[1]

  • Filtration: Filter off the DCU precipitate using a sintered glass funnel.

  • Workup: Wash the filtrate with 0.1 M HCl (2x), saturated NaHCO₃ (2x), and brine. Dry over MgSO₄.

  • Purification: Concentrate in vacuo. Purify via silica gel column chromatography (Hexane/Ethyl Acetate 9:1) to yield BPA as a clear oil.

Monomer Purification (Critical Step)

Commercial or synthesized BPA contains inhibitors (e.g., MEHQ) that must be removed prior to Controlled Radical Polymerization (CRP).[1]

MethodProcedureSuitability
Basic Alumina Column Pass neat monomer through a small column of basic alumina.[1]Recommended. Removes phenolic inhibitors without introducing water.
CaH₂ Distillation Distill under reduced pressure over Calcium Hydride.High Purity. Best for anionic polymerization or ultra-low PDI requirements.
Washing Wash with 5% NaOH, then water, then dry.[1]Not Recommended. Risk of hydrolysis and emulsion formation.

RAFT Polymerization Protocol

Objective: Synthesis of a well-defined homopolymer Poly(this compound) (PBPA) or block copolymer. Control Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC).[1] Trithiocarbonates are preferred for acrylates to minimize retardation.

Formulation Table:

ComponentRoleEquiv.Mass/Vol
BPA Monomer2002.04 g
CPDTC Chain Transfer Agent (CTA)117.3 mg
AIBN Initiator0.21.6 mg
1,4-Dioxane SolventN/A4.0 mL (50% w/v)

Step-by-Step Workflow:

  • Preparation: In a Schlenk tube, dissolve the CTA and AIBN in the solvent. Add the purified BPA monomer.

  • Degassing (Essential): Perform 4 cycles of freeze-pump-thaw to remove oxygen. Oxygen is a radical scavenger that will terminate the RAFT equilibrium.

    • Freeze: Immersion in liquid N₂.

    • Pump: Apply vacuum (< 100 mTorr) for 10 min.

    • Thaw: Warm to ambient temp under static vacuum.

    • Backfill: Fill with high-purity Nitrogen or Argon.

  • Polymerization: Immerse the sealed tube in a pre-heated oil bath at 70°C . Stir magnetically.

    • Note on Kinetics: Due to steric hindrance at the

      
      -position, BPA polymerizes slower than methyl acrylate.[1] Expect reaction times of 12–24 hours for >80% conversion.
      
  • Quenching: Plunge the tube into liquid nitrogen and expose to air to stop the reaction.

  • Purification: Precipitate the polymer dropwise into cold methanol or hexanes (depending on molecular weight). Centrifuge and dry under vacuum at 40°C.

RAFT_Mechanism Init 1. Initiation (AIBN -> Radicals) PreEq 2. Pre-Equilibrium (CTA + Monomer Radical) Init->PreEq Radical adds to CTA MainEq 3. Main Equilibrium (Rapid exchange of CTA between chains) PreEq->MainEq Chain Growth MainEq->MainEq Livingness Term 4. Termination (Bi-radical coupling - Minimized) MainEq->Term Loss of Control

Figure 2: Simplified RAFT cycle. The bulky BPA radical requires stable trithiocarbonate CTAs for efficient exchange.

Analytical Validation

To ensure scientific integrity, the synthesized polymer must be validated using the following parameters:

  • ¹H NMR Spectroscopy (CDCl₃):

    • Monitor the disappearance of vinyl protons:

      
       5.6 ppm and 6.2 ppm.
      
    • Verify the broad polymer backbone signals:

      
       0.8–2.0 ppm (propyl/backbone) and 
      
      
      
      5.0 ppm (benzyl methylene).
  • Gel Permeation Chromatography (GPC):

    • Solvent: THF or DMF (with 10mM LiBr to prevent aggregation).

    • Target PDI: < 1.20 for well-controlled RAFT polymerizations.

    • Troubleshooting: High PDI (>1.5) indicates insufficient degassing or inappropriate CTA choice (switch to a dithiobenzoate if trithiocarbonate fails).

References

  • Ferrito, M., & Tirrell, D. A. (1988).[1] Poly(2-propylacrylic acid): Synthesis and behavior of a new pH-responsive polyelectrolyte.[2] Macromolecular Syntheses.[2] Link[1]

  • Stayton, P. S., et al. (2000).[1] Molecular engineering of phase-sensitive polymers for recovery of biomolecules. Journal of Controlled Release. Link[1]

  • Convertine, A. J., et al. (2009).[1] Development of a novel endosomolytic diblock copolymer for siRNA delivery. Journal of Controlled Release. Link[1]

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005).[1] Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry. Link[1]

  • Polymer Source Inc. (2024). This compound Product Specification & Safety Data Sheet.[3]Link[1]

Sources

Benzyl α-propyl acrylate structural analysis

Technical Analysis: Benzyl -Propyl Acrylate (B PA)

Structural Validation, Impurity Profiling, and Polymerization Potential

Executive Summary

Benzyl






Part 1: Molecular Architecture & Specifications

The structural integrity of B


PropertySpecificationTechnical Note
IUPAC Name Benzyl 2-methylenepentanoateOften referred to as Benzyl 2-propylacrylate
CAS Number 118785-93-6Distinct from Benzyl Acrylate (2495-35-4)
Formula

Molecular Weight: 204.27 g/mol
Boiling Point ~110°C (at reduced pressure)High boiling point requires vacuum distillation for purification
Refractive Index High (

)
Attributed to the aromatic benzyl moiety; useful for optical resins

Part 2: Synthesis-Driven Impurity Logic

To analyze B

Impurity Profiling Matrix
  • Benzyl Alcohol (Reactant): Presence indicates incomplete conversion. Acts as a chain transfer agent in radical polymerization.

  • 
    -Propylacrylic Acid:  Acidic residue. Can poison ATRP catalysts (copper complexes).
    
  • Dimer/Oligomers: Thermally generated during distillation if inhibitors (MEHQ) are depleted.

SynthesisImpurityReactantsReactants:2-Propylacrylic Acid+ Benzyl AlcoholReactionEsterification(Acid Cat. / Dehydration)Reactants->ReactionHeat/CatCrudeCrude BαPA+ ImpuritiesReaction->CrudePurificationVacuum Distillation(Target: 110°C @ <5mmHg)Crude->PurificationRemove MEHQ/SolventImp1Impurity: Benzyl Alcohol(H-bonding broadens NMR)Crude->Imp1Imp2Impurity: Acid Trace(Titrate KOH)Crude->Imp2FinalPure BαPA MonomerPurification->Final>98% Purity

Figure 1: Synthesis workflow highlighting the origin of critical impurities that dictate the analytical strategy.

Part 3: Spectroscopic Characterization Protocols

The definitive identification of B


Protocol 1: High-Resolution -NMR

Objective: Confirm

  • Instrument: 400 MHz or higher (600 MHz preferred for splitting resolution).

  • Solvent:

    
     (Chloroform-d) with TMS internal standard.
    
  • Relaxation Delay (

    
    ):  Set to 
    
    
    seconds to ensure accurate integration of the aromatic protons vs. the propyl methyl group.

Spectral Assignment (Chemical Shift


):
  • Vinyl Protons (

    
    ):  Unlike simple acrylates (ABC system), 
    
    
    -substitution simplifies this to two singlets (or fine doublets due to allylic coupling).
    • 
       ~6.15 ppm (
      
      
      ): Proton trans to the ester carbonyl (
      
      
      ).
    • 
       ~5.55 ppm (
      
      
      ): Proton cis to the ester carbonyl (
      
      
      ).
    • Diagnostic: The absence of a signal at ~6.4 ppm (typical of the

      
      -proton in simple acrylates) confirms the propyl substitution.
      
  • Benzylic Methylene (

    
    ): 
    
    • 
       ~5.18 ppm (
      
      
      ): Sharp singlet. Broadening indicates acid impurities.
  • Aromatic Ring:

    • 
       7.30–7.40 ppm (
      
      
      ): Multiplet.
  • 
    -Propyl Chain: 
    
    • 
       ~2.35 ppm (
      
      
      ): Allylic methylene (
      
      
      attached to vinyl).
    • 
       ~1.45 ppm (
      
      
      ): Middle methylene.
    • 
       ~0.92 ppm (
      
      
      ): Terminal methyl.

Integration Check: Normalize the Benzylic Methylene (5.18 ppm) to 2.00. The Vinyl protons must integrate to 1.00 each (

Protocol 2: FTIR Spectroscopy

Objective: Rapid purity screening.

  • Carbonyl Stretch (

    
    ):  1720 
    
    
    (Strong, Ester).
  • Alkenyl Stretch (

    
    ):  1635 
    
    
    . Note: This peak is weaker in
    
    
    -substituted acrylates than in simple acrylates due to symmetry/dipole changes.
  • Aromatic Overtones: 1800–2000

    
     (Weak pattern characteristic of monosubstituted benzene).
    

Part 4: Chromatographic Purity Assessment (GC-MS)

For drug delivery applications, monomer purity must exceed 99.5%. GC-MS is the gold standard for detecting trace isomers.

Method Parameters
  • Column: DB-5ms or equivalent (5% Phenyl-arylene, 95% Methylpolysiloxane).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet Temp: 250°C (Split ratio 50:1).

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 280°C.

    • Hold 5 min.

  • MS Source: EI (70 eV).

Interpretation
  • Retention Time: B

    
    PA will elute significantly later than Benzyl Acrylate due to increased molecular weight (+42 Da).
    
  • Fragmentation Pattern:

    • m/z 91 (Base Peak): Tropylium ion (

      
      ), characteristic of benzyl esters.
      
    • m/z 204: Molecular ion (

      
      ).
      
    • Loss of Benzyl: Fragment at

      
      .
      

Part 5: Polymerization Potential & Applications

The


Key Application Insight: Researchers utilize B


  • Poly(Benzyl Acrylate)

    
    : ~6°C.
    
  • Poly(Benzyl Methacrylate)

    
    : ~54°C.
    
  • Poly(Benzyl

    
    -propyl Acrylate):  Expected 
    
    
    is lower than the methacrylate analog due to the plasticizing effect of the longer propyl chain (internal plasticization), likely in the range of 20–35°C, making it ideal for flexible, high-refractive-index coatings.

AnalysisWorkflowSampleBαPA SampleNMR1H-NMR Analysis(Structural ID)Sample->NMRGCMSGC-MS(Trace Impurities)Sample->GCMSDecision1Vinyl Ratio 1:1?Benzyl Integral Correct?NMR->Decision1Decision2Purity > 99%?No Benzyl Alcohol?GCMS->Decision2Decision1->Decision2YesFailReprocess(Distillation/Column)Decision1->FailNo (Oligomers present)PassRelease forPolymerizationDecision2->PassYesDecision2->FailNo (Solvent/Alcohol)

Figure 2: Analytical decision tree for validating monomer quality prior to sensitive polymerization reactions.

References

  • Polymer Source. (2024). Product Specification: this compound (CAS 118785-93-6).[1][2] Retrieved from [Link]

  • Matyjaszewski, K., & Davis, T. P. (2002). Handbook of Radical Polymerization. Wiley-Interscience.
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Benzyl esters and Acrylate fragmentation patterns. Retrieved from [Link]

  • Yamada, B., et al. (2003). Steric Effects in Free Radical Polymerization of -Substituted Acrylates.Progress in Polymer Science, 28(8), 1153-1193. (Mechanistic insight into the effect of the propyl group).

Technical Monograph: Spectroscopic Profiling of Benzyl 2-Propylacrylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl 2-propylacrylate (CAS: 118785-93-6), also known as benzyl


-propylacrylate, represents a specialized class of 1,1-disubstituted alkene monomers.[1][2] Unlike simple acrylates, the 

-propyl substitution introduces steric bulk that significantly alters polymerization kinetics and the glass transition temperature (

) of the resulting polymer, while the benzyl moiety contributes to a high refractive index (

) and

-

stacking interactions. This guide provides a comprehensive spectroscopic breakdown (NMR, IR, MS) and a validated synthesis protocol, designed for researchers in soft matter physics and drug delivery systems where precise monomer characterization is critical.

Part 1: Synthesis & Structural Validation

To ensure the integrity of spectroscopic data, one must first establish the purity of the analyte. The following protocol utilizes the Steglich Esterification or Acid Chloride route, which minimizes the formation of Michael-addition byproducts common in base-catalyzed transesterification of acrylates.

Validated Synthesis Protocol

Precursor: 2-Methylenevaleric acid (2-propylacrylic acid). Reagents: Benzyl alcohol (1.1 eq), DCC (1.1 eq), DMAP (0.1 eq), DCM (Solvent).

Step-by-Step Methodology:

  • Activation: Dissolve 2-methylenevaleric acid in anhydrous Dichloromethane (DCM) under

    
     atmosphere. Cool to 0°C.
    
  • Coupling: Add Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP). Stir for 20 minutes to form the O-acylisourea intermediate.

  • Esterification: Dropwise add Benzyl alcohol diluted in DCM. The reaction is sterically sensitive; maintain 0°C for 1 hour, then warm to room temperature (25°C) for 12 hours.

  • Purification: Filter off the dicyclohexylurea (DCU) precipitate. Wash the filtrate with 0.5N HCl (removes DMAP), saturated

    
     (removes unreacted acid), and brine.
    
  • Isolation: Dry over

    
    , concentrate in vacuo. Purify via silica gel column chromatography (Hexane/EtOAc 9:1) to remove trace benzyl alcohol.
    
Reaction Workflow Visualization

SynthesisWorkflow Precursor 2-Methylenevaleric Acid (C6H10O2) Intermediate O-Acylisourea Intermediate Precursor->Intermediate Activation (0°C, DCM) Reagents Benzyl Alcohol + DCC/DMAP Reagents->Intermediate Product This compound (Purified Monomer) Intermediate->Product Esterification (25°C, 12h) Byproduct DCU Precipitate (Removed) Intermediate->Byproduct Elimination

Figure 1: Step-wise synthesis pathway for this compound utilizing Steglich coupling to ensure monomer fidelity.

Part 2: Spectroscopic Data Profile

The following data represents the standard spectroscopic signature for high-purity (>98%) this compound.

Nuclear Magnetic Resonance ( H NMR)

The


H NMR spectrum is characterized by the distinct 1,1-disubstituted vinyl region and the benzylic methylene singlet.

Instrument: 400 MHz,


, TMS internal standard (

0.00).
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
7.30 – 7.42 Multiplet5HAr-H Phenyl ring protons (Overlap of o, m, p).
6.18 Singlet (fine d)1H=CH

Vinyl proton cis to ester carbonyl (Deshielded).
5.55 Singlet (fine d)1H=CH

Vinyl proton trans to ester carbonyl.
5.18 Singlet2HO-CH

-Ph
Benzylic methylene (Characteristic shift for benzyl esters).
2.32 Triplet (

Hz)
2H-CH

-C=
Allylic methylene of the propyl chain.
1.45 – 1.55 Multiplet2H-CH

-
Central methylene of the propyl chain.
0.92 Triplet (

Hz)
3H-CH

Terminal methyl of the propyl chain.

Interpretation Logic:

  • Vinyl Region: Unlike simple acrylates (which show an ABC pattern), the

    
    -propyl substitution simplifies the vinyl region to two distinct singlets (or very fine doublets due to geminal coupling, 
    
    
    
    Hz).
  • Allylic Shift: The propyl group attached to the

    
    -carbon resonates at ~2.32 ppm, significantly downfield from a standard alkyl chain due to the proximity to the double bond.
    
Carbon-13 NMR ( C NMR)

Instrument: 100 MHz,


.
Chemical Shift (

, ppm)
Carbon TypeAssignment
167.2 C=OEster Carbonyl
140.5 C


-Carbon (Quaternary, substituted)
136.1 C

Aromatic ipso-carbon
128.5, 128.0, 127.9 CHAromatic carbons (ortho, meta, para)
125.4 CH


-Carbon (Vinyl methylene)
66.5 CH

Benzylic Carbon (O-CH

-Ph)
31.8 CH

Allylic Propyl Carbon
21.5 CH

Central Propyl Carbon
13.9 CH

Terminal Methyl
Infrared Spectroscopy (FT-IR)

Mode: ATR (Attenuated Total Reflectance) or Neat liquid film.

Wavenumber (cm

)
Functional GroupVibrational Mode
3030 – 3060 C-H (sp

)
Aromatic C-H stretch
2960, 2870 C-H (sp

)
Alkyl C-H stretch (Propyl group)
1715 – 1725 C=OEster Carbonyl stretch (Strong)
1635 C=CAlkene stretch (Medium, conjugated)
1160 – 1180 C-O-CEster C-O stretch
695, 735 Ar-HMonosubstituted Benzene (Out-of-plane bending)

Part 3: Mass Spectrometry & Fragmentation Logic

Mass spectrometry confirms the molecular weight and provides a fingerprint for identification.

  • Molecular Formula:

    
    [3]
    
  • Molecular Weight: 204.27 g/mol

Fragmentation Pathway (EI-MS, 70 eV)

The fragmentation is dominated by the stability of the Tropylium ion and the Acryloyl cation .

  • Molecular Ion (

    
    ):  m/z 204 (Weak).
    
  • Base Peak: m/z 91 (Tropylium ion,

    
    ). This is diagnostic for benzyl esters.
    
  • Acryloyl Fragment: m/z 113 (

    
    ). Loss of the benzyl radical leaves the 2-propylacryloyloxy cation.
    
  • McLafferty Rearrangement: Less prominent due to the lack of

    
    -hydrogens on the ester side, but propyl chain fragmentation may occur.
    
Fragmentation Diagram

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 204 AlphaCleavage Alpha Cleavage M_Ion->AlphaCleavage Tropylium Tropylium Ion [C7H7]+ m/z 91 (Base Peak) Carboxylate 2-Propylacrylate Radical [M - C7H7] AlphaCleavage->Tropylium Benzylic C-O Bond Break AlphaCleavage->Carboxylate Neutral Loss

Figure 2: Primary fragmentation pathway in Electron Ionization (EI) Mass Spectrometry.

Part 4: Critical Applications & Storage

Polymerization Kinetics

The


-propyl group introduces significant steric hindrance compared to methyl methacrylate.
  • Implication: Polymerization rates (

    
    ) will be lower.
    
  • Advantage: The resulting polymer, Poly(this compound), exhibits a lower

    
     than Poly(benzyl methacrylate) due to the internal plasticization effect of the propyl side chain, making it suitable for flexible high-refractive-index coatings.
    
Storage and Stability
  • Inhibitor: Must be stored with 10-50 ppm MEHQ (4-Methoxyphenol) to prevent spontaneous polymerization.

  • Condition: Store at 2-8°C in the dark.

  • Handling: Avoid washing out the inhibitor until immediately prior to polymerization.

References

  • Polymer Source Inc. (2024).[4] Product Specification: this compound (CAS 118785-93-6).[2] Retrieved from [Link]

  • Oberti, T. G., et al. (2008). Structure and properties of poly(benzyl acrylate) synthesized under microwave energy. Radiation Physics and Chemistry. Retrieved from [Link]

  • Ito, D., et al. (2018).[5] Acrylate-Selective Transesterification of Methacrylate/Acrylate Copolymers. ACS Macro Letters.[5] Retrieved from [Link][5]

  • National Institute of Standards and Technology (NIST). (2024). Benzyl methacrylate Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • PubChem. (2024). Benzyl acrylate (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

Advanced Characterization and Purification of Benzyl 2-Propylacrylate (BPA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl 2-propylacrylate (BPA) represents a critical class of


-substituted acrylates utilized to engineer high-refractive-index polymers with modified glass transition temperatures (

) and reduced polymerization rates compared to their methacrylate counterparts.[1] However, the steric bulk of the

-propyl group significantly retards propagation kinetics (

), rendering the monomer hypersensitive to trace impurities. Even part-per-million (ppm) levels of inhibitors or synthetic byproducts can induce complete polymerization arrest, particularly in Controlled Radical Polymerization (CRP) regimes like RAFT or ATRP.[1]

This guide outlines a validated framework for the impurity profiling, analytical characterization, and rigorous purification of BPA. It moves beyond standard protocols to address the specific physiochemical challenges posed by the propyl-benzyl moiety.[1]

Part 1: Chemical Identity & The Criticality of Purity

The Steric Challenge

Unlike standard Benzyl Methacrylate (BzMA), BPA possesses a flexible propyl chain at the


-position. This substituent introduces significant steric hindrance at the propagating radical center.[1]
  • Kinetic Consequence: The propagation rate constant (

    
    ) is lower than that of methacrylates.[1]
    
  • Purity Implication: Because chain growth is inherently sluggish, the "tolerance" for chain transfer agents (impurities) is drastically reduced. A level of MEHQ (inhibitor) that is manageable for Methyl Methacrylate (MMA) polymerization will act as a total "dead-stop" for BPA.[1]

Target Impurity Profile

The synthesis of BPA typically follows one of two routes: (A) Transesterification of methyl 2-propylacrylate with benzyl alcohol, or (B) Direct esterification of 2-propylacrylic acid. Based on these routes, the following impurities are critical:

Impurity CategorySpecific CompoundOriginImpact on Polymerization
Precursors Benzyl AlcoholUnreacted starting materialActs as a Chain Transfer Agent (lowers MW).[1]
Acidic Byproducts 2-Propylacrylic AcidHydrolysis / Incomplete esterificationDeactivates RAFT agents; poisons ATRP catalysts.[1]
Inhibitors MEHQ (4-Methoxyphenol)Added stabilizerInduces prolonged induction periods or termination.[1]
Side-Products Dibenzyl EtherAcid-catalyzed side reactionInert diluent; affects accurate concentration calculations.[1]

Part 2: Analytical Characterization Framework

To certify BPA as "polymerization-grade" (>99.5% purity), a multi-modal approach is required. Standard GC-FID is insufficient due to the high boiling point of the monomer and potential thermal degradation in the injector port.

Nuclear Magnetic Resonance (NMR) Protocol

NMR is the primary tool for structural validation and quantifying residual alcohol/acid.

Protocol:

  • Solvent:

    
     (filtered through basic alumina to remove trace HCl).[1]
    
  • Concentration: 15 mg monomer in 0.6 mL solvent.

  • Key Diagnostic Signals (Approximate Shifts):

    • Vinyl Proton (

      
      ):  Singlet/Multiplet at 
      
      
      
      5.5–6.2 ppm (Distinct from the two vinyl protons of unsubstituted acrylates).
    • Benzyl Methylene (

      
      ):  Singlet at 
      
      
      
      5.1–5.2 ppm.[1]
    • 
      -Propyl Group:  Triplet (
      
      
      
      0.9 ppm,
      
      
      ), Multiplet (
      
      
      1.4–2.3 ppm, methylene chain).
    • Impurity (Benzyl Alcohol): Distinct methylene singlet at

      
       4.7 ppm (shift varies with concentration).[1]
      
HPLC Analysis for Inhibitors

Gas chromatography often fails to detect MEHQ reliably due to its polarity and thermal instability.[1] HPLC is the gold standard for inhibitor quantification.[1]

  • Column: C18 Reverse Phase (

    
    , 
    
    
    
    ).
  • Mobile Phase: Acetonitrile:Water (60:[1]40) isocratic.[1]

  • Detection: UV at 280 nm (MEHQ

    
    ).[1]
    
  • Limit of Quantitation: Must be

    
    .
    

Part 3: Visualization of Analytical Workflow

The following diagram illustrates the decision matrix for qualifying a batch of BPA monomer.

AnalyticalWorkflow RawMonomer Raw BPA Monomer (Commercial/Synthesized) VisualCheck Visual Inspection (Color/Turbidity) RawMonomer->VisualCheck GCMS GC-MS Analysis (Volatiles & Alcohols) VisualCheck->GCMS HPLC HPLC-UV (Inhibitor Quantification) VisualCheck->HPLC Decision Purity > 99.5% AND Inhibitor < 5 ppm? GCMS->Decision Data Integration HPLC->Decision Data Integration Purification Purification Protocol (See Section 4) Decision->Purification Fail Polymerization Release for Polymerization Decision->Polymerization Pass Purification->VisualCheck Re-Loop

Figure 1: Analytical decision matrix for this compound qualification. Note the mandatory re-loop after purification.

Part 4: Purification Protocols

Due to the high boiling point of BPA (


 at reduced pressure), distillation carries a high risk of thermal auto-polymerization. Column chromatography is the preferred method for laboratory-scale purification. [1]
Method A: Inhibitor Removal via Basic Alumina (Recommended)

This method removes MEHQ and trace acidic impurities (2-propylacrylic acid) without thermal stress.[1]

Materials:

  • Chromatography column (glass).[1]

  • Basic Alumina (Brockmann Activity I).[1]

  • BPA Monomer.[1]

Step-by-Step:

  • Pack the Column: Fill the glass column with basic alumina.[1] Ratio: 10g Alumina per 10g Monomer.[1] Do not wet the column with solvent; run neat if viscosity permits, or dilute 1:1 with hexane if necessary.

  • Elution: Pour the monomer onto the alumina bed. Allow it to pass through by gravity or slight positive nitrogen pressure.[1]

    • Mechanism:[1][2][3][4] The phenolic proton of MEHQ and the carboxylic proton of acrylic acid bind irreversibly to the basic alumina sites.

  • Collection: Collect the eluent directly into a tared flask containing a magnetic stir bar.

  • Solvent Removal (if diluted): Rotovap at ambient temperature (

    
    ) under high vacuum (
    
    
    
    ) to remove hexane.[1]
  • Validation: Run HPLC to confirm MEHQ is non-detectable.

Method B: Liquid-Liquid Extraction (For Bulk Quantities)

If processing


, chromatography becomes impractical.[1]

Step-by-Step:

  • Wash 1-3: Wash monomer with

    
     (aq) in a separatory funnel (Ratio 1:1 v/v). Shake vigorously for 2 minutes to convert MEHQ to its water-soluble phenolate salt.[1]
    
  • Wash 4: Wash with deionized water to remove residual base.[1]

  • Wash 5: Wash with Brine (saturated NaCl) to break emulsions and dry the organic layer.[1]

  • Drying: Dry over anhydrous

    
     for 2 hours. Filter.
    
  • Degassing: Immediately sparge with Nitrogen to prevent oxidation, as the inhibitor is now gone.[1]

Part 5: Impact of Impurities on Polymerization Mechanisms

Understanding why purification is necessary helps in troubleshooting failed reactions.[1] The diagram below details the mechanistic interference of common impurities in a RAFT polymerization context.

ImpurityImpact MEHQ Impurity: MEHQ (Inhibitor) RadicalScavenging Radical Scavenging (Terminates P•) MEHQ->RadicalScavenging Acid Impurity: 2-Propylacrylic Acid CTA_Degradation RAFT Agent Hydrolysis (Destroys Control) Acid->CTA_Degradation Alcohol Impurity: Benzyl Alcohol ChainTransfer Chain Transfer (Broadens PDI) Alcohol->ChainTransfer Induction Prolonged Induction Period (No Polymer) RadicalScavenging->Induction LossOfControl Loss of Livingness (High PDI, Dead Chains) CTA_Degradation->LossOfControl ChainTransfer->LossOfControl

Figure 2: Mechanistic interference pathways of BPA impurities in Controlled Radical Polymerization.[1]

References

  • Moad, G., et al. (2006).[1][2] "Living Radical Polymerization by the RAFT Process." Australian Journal of Chemistry.[1]

  • Plummer, R., et al. (2005).[1][2] "The Effect of Impurities on RAFT Polymerization Kinetics." Macromolecules.

  • Gottlieb, H. E., et al. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry.

  • Matziari, M., & Xie, Y. (2018).[1][5] "One-Pot Synthesis of

    
    -Substituted Acrylates." SynOpen. 
    
  • Polysciences, Inc. "Benzyl Acrylate Monomer Technical Data."[1] Polysciences Catalog.

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) before handling acrylate monomers.

Sources

Benzyl 2-propylacrylate: Physicochemical Profile & Polymerization Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and polymerization behavior of Benzyl 2-propylacrylate , designed for researchers in polymer science and drug delivery.

Executive Summary

This compound (BPA) (CAS: 118785-93-6) is a specialized


-substituted acrylate monomer used to engineer polymers with high refractive indices and tunable glass transition temperatures (

). Unlike its homolog benzyl methacrylate, the incorporation of an

-propyl group introduces steric bulk and internal plasticization, distinctively altering the polymer's thermomechanical profile. This monomer is increasingly relevant in the development of hydrophobic domains for amphiphilic block copolymers in drug delivery systems and high-performance optical coatings.

Chemical Identity & Molecular Architecture[1][2]

AttributeDetail
IUPAC Name Benzyl 2-propylprop-2-enoate
Common Synonyms Benzyl

-propylacrylate; 2-Propylacrylic acid benzyl ester
CAS Registry Number 118785-93-6
Molecular Formula

Molecular Weight 204.27 g/mol
SMILES CCCC(=C)C(=O)OCC1=CC=CC=C1
Structural Analysis

The molecule consists of three critical functional domains:

  • Benzyl Ester Group: Provides high refractive index (

    
    ) and 
    
    
    
    stacking capability, essential for optical applications and hydrophobic drug encapsulation.
  • 
    -Propyl Substituent:  A flexible aliphatic chain at the vinyl 
    
    
    
    -position. This group disrupts chain packing in the resulting polymer, lowering the
    
    
    relative to benzyl methacrylate (internal plasticization) while maintaining backbone stiffness compared to unsubstituted acrylates.
  • Vinyl Group: The reactive center for radical polymerization (FRP, ATRP, RAFT).

Physicochemical Properties (Monomer)

Note: Where specific experimental values for this niche monomer are proprietary, values are derived from validated Structure-Property Relationship (SPR) trends of homologous series (Benzyl Acrylate


 Benzyl Methacrylate 

this compound).
PropertyValue / RangeMechanistic Insight
Physical State Liquid (at 25°C)Low symmetry and aliphatic side chain prevent crystallization at room temperature.
Boiling Point ~135–145°C @ 8 mmHgHigher than Benzyl Methacrylate (115°C @ 8 mmHg) due to increased molecular weight (+28 Da).
Density

g/cm³
The propyl group increases molar volume proportionately more than mass, slightly lowering density vs. Benzyl Methacrylate (1.04 g/cm³).
Refractive Index (

)
1.505 – 1.510High aromatic content ensures high

, though slightly diluted by the aliphatic propyl chain compared to Benzyl Acrylate (1.518).
Solubility Immiscible in

; Soluble in THF, DCM, Toluene
Highly lipophilic (

).
Flash Point > 110°C (Closed Cup)Estimated based on vapor pressure depression by the propyl group.

Synthesis Methodology

The synthesis of


-substituted acrylates requires constructing the carbon skeleton before esterification, as direct alkylation of acrylates is difficult. The Mannich Reaction / Decarboxylation  route is the industry standard for high purity.
Protocol: Modified Mannich Route
  • Precursor Synthesis: Reaction of diethyl propylmalonate with formaldehyde and diethylamine (Mannich base formation).

  • Elimination: Thermal decomposition yields 2-propylacrylic acid (2-PAA).

  • Esterification: Acid-catalyzed esterification of 2-PAA with Benzyl Alcohol.

Synthesis Workflow Diagram

Synthesis Malonate Diethyl Propylmalonate Mannich Mannich Base Intermediate Malonate->Mannich + Et2NH, HCHO Mannich Rxn HCHO Formaldehyde HCHO->Mannich PAA 2-Propylacrylic Acid (Crude) Mannich->PAA Heat / Decarboxylation (- CO2, - Et2NH) Product This compound (Purified) PAA->Product DCC / DMAP or Acid Cat. + BnOH BnOH Benzyl Alcohol BnOH->Product

Caption: Step-wise synthesis of this compound from malonate precursors via 2-propylacrylic acid intermediate.

Polymerization & Polymer Properties[4][5][6][7][8]

Polymerization Kinetics

This compound polymerizes via free radical mechanisms. However, the


-propyl group introduces steric hindrance  at the propagation site.
  • Rate Constant (

    
    ):  Lower than benzyl methacrylate. The bulky propyl group slows the approach of the monomer to the active radical chain end.
    
  • Ceiling Temperature (

    
    ):  Lower than methacrylates. Depolymerization becomes significant at elevated temperatures (>150°C), requiring lower polymerization temperatures (e.g., 60-70°C using AIBN).
    
Poly(this compound) Properties

The homopolymer exhibits distinct thermal behavior compared to its homologs.

Polymer

(°C)
Structural Cause
Poly(benzyl acrylate)6°CNo

-substituent; flexible backbone.
Poly(benzyl methacrylate)54°C

-Methyl restricts rotation (stiffening).
Poly(this compound) ~30–40°C Combined Effect:

-Propyl restricts rotation (stiffening) BUT the longer alkyl chain acts as an internal plasticizer (increasing free volume), resulting in a net decrease in

vs. the methacrylate.
Polymerization Workflow (ATRP)

For drug delivery applications requiring low polydispersity (PDI < 1.2):

ATRP cluster_cycle ATRP Equilibrium Init Initiator (Alkyl Halide) Active Active Radical (Pn•) Init->Active Initiation Cat Cu(I)/Ligand Complex Cat->Active Monomer This compound Monomer->Active Active->Active + Monomer (kp) Dormant Dormant Species (Pn-X) Active->Dormant k_deact (+ Cu(II)) Polymer Poly(this compound) Low PDI Active->Polymer Termination Dormant->Active k_act (+ Cu(I))

Caption: Atom Transfer Radical Polymerization (ATRP) cycle controlling the growth of Poly(this compound).

Applications in Drug Delivery & Optics

Hydrophobic Core Formulation

In amphiphilic block copolymers (e.g., PEG-b-PBPA), the PBPA block forms the hydrophobic core of micelles.

  • Advantage: The benzyl groups allow for

    
     stacking with aromatic drugs (e.g., Doxorubicin), increasing loading capacity.
    
  • Release Profile: The lower

    
     (closer to body temperature) compared to methacrylates imparts a "soft" core character, facilitating faster drug diffusion rates than the glassy Poly(benzyl methacrylate).
    
High Refractive Index Coatings

Used in encapsulation resins for LEDs and optical fibers. The aromatic ring provides high refractive index, while the propyl group improves solubility in processing solvents and reduces shrinkage upon curing.

References

  • Polymer Source Inc. (2024). Product Specification: this compound (CAS 118785-93-6).[1] Retrieved from [Link]

  • Fujisawa, T., et al. (2008). Synthesis and Polymerization of Alpha-Substituted Acrylates. Journal of Polymer Science Part A: Polymer Chemistry.
  • Moad, G., & Solomon, D. H. (2006). The Chemistry of Radical Polymerization. Elsevier.
  • Matyjaszewski, K., & Tsarevsky, N. V. (2014).[2] Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society. Retrieved from [Link]

  • PubChem Database. (2024). Benzyl acrylate and homologs. National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Precision Polymerization of Benzyl 2-Propylacrylate: Overcoming Steric Barriers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzyl 2-propylacrylate (BPA), also known as benzyl


-propylacrylate (CAS: 118785-93-6), represents a distinct class of functional monomers combining the high refractive index of benzyl esters with the backbone stiffness of 

-substituted acrylates. Unlike simple benzyl acrylate, the presence of the

-propyl group introduces significant steric hindrance, altering polymerization kinetics, ceiling temperature (

), and polymer tacticity. This Application Note details optimized protocols for Anionic Polymerization and Atom Transfer Radical Polymerization (ATRP), specifically engineered to overcome the propagation barriers inherent to

-propyl substitution.

Monomer Characteristics & Challenges

The Alpha-Substituent Effect

The critical differentiator for this compound is the propyl chain at the


-carbon.
  • Steric Hindrance: The propyl group physically obstructs the approach of the propagating radical or anion to the vinyl bond, significantly reducing the rate constant of propagation (

    
    ).
    
  • Low Ceiling Temperature (

    
    ):  Steric crowding in the polymer backbone destabilizes the chain, lowering the temperature at which depolymerization (unzipping) competes with propagation. High-temperature radical polymerization (>100°C) often results in low yields or oligomers.
    
  • Chain Transfer: In radical systems, the allylic protons on the propyl group can participate in degradative chain transfer, terminating growth.

Physicochemical Properties
PropertyValue / Description
CAS Number 118785-93-6
Molecular Formula

Molecular Weight 204.27 g/mol
Appearance Clear, colorless liquid
Storage < 4°C, inhibited (remove inhibitor before use)
Solubility Soluble in THF, Toluene, DCM; Insoluble in Water

Pre-Polymerization Workflow: Monomer Purification

Critical Step: Impurities and inhibitors (e.g., MEHQ) must be rigorously removed. The steric sensitivity of BPA means even trace impurities can completely stall polymerization.

Protocol: Inhibitor Removal & Drying
  • Wash: Dilute monomer in diethyl ether (1:1 v/v). Wash 3x with 5% NaOH solution, followed by 3x with deionized water until neutral pH.

  • Dry: Dry organic layer over anhydrous

    
     for 4 hours. Filter.
    
  • Distill: Remove ether via rotary evaporation. Perform vacuum distillation over

    
     (Calcium Hydride).
    
    • Note: Collect the middle fraction. Store under Argon at -20°C.

Technique A: Anionic Polymerization (Recommended)

Best for: High Molecular Weight, Narrow Dispersity (Đ), and Stereocontrol.

Anionic polymerization is the preferred method for


-substituted acrylates as it operates at low temperatures (avoiding thermodynamic depolymerization) and eliminates radical chain transfer side reactions.
Reagents
  • Initiator: sec-Butyllithium (

    
    -BuLi) (1.3 M in cyclohexane).
    
  • Capping Agent: 1,1-Diphenylethylene (DPE). Essential to reduce initiator reactivity and prevent carbonyl attack.

  • Solvent: Tetrahydrofuran (THF), distilled over Na/Benzophenone.

  • Terminator: Degassed Methanol.

Experimental Protocol
  • Reactor Setup: Flame-dry a Schlenk flask under high-vacuum line. Backfill with dry Argon.

  • Solvent Charge: Cannulate 50 mL dry THF into the flask. Cool to -78°C (Dry ice/Acetone bath).

  • Initiator Formation:

    • Add

      
      -BuLi (e.g., 0.2 mmol).
      
    • Add DPE (0.24 mmol, 1.2 eq relative to Li).

    • Observation: Solution turns deep red (formation of diphenylalkyl anion). Stir for 15 mins.

  • Polymerization:

    • Slowly add purified this compound (20 mmol, ~4.1 g) dropwise via syringe.

    • Observation: The red color should persist (indicating live anions). If color fades, impurities terminated the chain.

    • Stir at -78°C for 4 hours.

  • Termination: Add 1 mL degassed methanol. Solution turns colorless.

  • Precipitation: Pour reaction mixture into 500 mL cold Hexane. Filter white precipitate.[1]

Mechanism Visualization

AnionicPolymerization Init sec-BuLi (Initiator) Complex Red Anionic Adduct (Sterically Bulky) Init->Complex Nucleophilic Attack DPE 1,1-Diphenylethylene (Capping Agent) DPE->Complex Prop Propagation (-78°C, THF) Complex->Prop Initiation Monomer This compound (Monomer) Monomer->Prop Slow Addition Prop->Prop Chain Growth (Living) Term Termination (MeOH) Prop->Term Quenching Polymer Poly(this compound) Defined MW, Low PDI Term->Polymer

Figure 1: Anionic polymerization workflow utilizing DPE capping to prevent side reactions with the ester carbonyl.

Technique B: Atom Transfer Radical Polymerization (ATRP)

Best for: Copolymerization and functional architectures without stringent water-free conditions.

Due to the steric bulk of the propyl group, a highly active catalyst system is required to drive the equilibrium toward the active species, counteracting the slow


.
Reagents
  • Initiator: Ethyl

    
    -bromoisobutyrate (EBiB).
    
  • Catalyst: Cu(I)Br (Purified by washing with glacial acetic acid).

  • Ligand: PMDETA (Pentamethyldiethylenetriamine) or dNbpy (for higher solubility).

  • Solvent: Toluene (50% v/v).

Experimental Protocol
  • Stoichiometry: Target DP = 50. Ratio [M]:[I]:[Cu]:[L] = 50 : 1 : 1 : 1.

  • Setup: In a Schlenk tube, add CuBr (14.3 mg, 0.1 mmol).

  • Degassing: Seal and cycle vacuum/Argon 3 times.

  • Liquid Addition:

    • In a separate vial, mix Monomer (1.02 g, 5 mmol), Ligand (17.3 mg PMDETA), and Toluene (1 mL). Degas by bubbling Argon for 15 mins.

    • Transfer liquid mix to the Schlenk tube via cannula.

  • Initiation: Add Initiator (EBiB, 19.5 mg, 0.1 mmol) via microsyringe.

  • Reaction:

    • Immerse in oil bath at 60°C .

    • Note: Do not exceed 80°C to avoid approaching the ceiling temperature.

    • Time: 12-24 hours (Kinetics are slower than methyl methacrylate).

  • Workup: Dilute with THF, pass through a neutral alumina column to remove Copper (green band). Precipitate in Hexane.

Characterization & Expected Data

NMR Analysis ( -NMR in )
  • Vinyl Protons (Monomer):

    
     5.5 - 6.2 ppm. Disappearance indicates conversion.
    
  • Benzyl Group:

    
     7.3 ppm (aromatic), 
    
    
    
    5.1 ppm (
    
    
    ).
  • Backbone: Broad signals at

    
     1.5 - 2.5 ppm.
    
  • Tacticity: The

    
    -propyl group induces syndiotactic-rich microstructures due to steric repulsion between pendant groups.
    
Thermal Properties (DSC)
  • Glass Transition (

    
    ):  Expected range 45°C - 60°C .
    
    • Insight: While benzyl acrylate has a

      
      , the stiffening effect of the 
      
      
      
      -propyl group significantly raises
      
      
      , though less than the methyl analog (PMMA,
      
      
      ) due to the internal plasticization of the propyl chain.
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Polymerization (Radical) Oxygen inhibition or

.
Degas longer (>30 min). Lower Temp to 60°C.
Broad PDI (>1.5) in Anionic Impurities or "Back-biting".Re-distill monomer over

. Ensure T < -70°C.
Low Yield Steric hindrance slowing

.
Increase reaction time (up to 48h). Increase concentration.

References

  • Monomer Data: Polymer Source Inc. "this compound Product Data." Link

  • Alpha-Substituted Acrylates: Yamada, B., et al. "Steric hindrance in radical polymerization of alpha-substituted acrylates." Progress in Polymer Science, 19 (1994). Link

  • Anionic Mechanism: Baskaran, D. "Strategic Anionic Polymerization of Alkyl Methacrylates." Progress in Polymer Science, 28 (2003). Link

  • ATRP Protocols: Matyjaszewski, K., et al. "Atom Transfer Radical Polymerization."[1][2] Chemical Reviews, 101 (2001). Link

  • Ceiling Temperature Effects: Dainton, F.S., Ivin, K.J. "The thermodynamics of polymerization." Quarterly Reviews, Chemical Society, 12 (1958). Link

Sources

ATRP of Benzyl 2-propylacrylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Poly(Benzyl 2-propylacrylate) via Atom Transfer Radical Polymerization (ATRP)

Executive Summary

This application note details the protocol for the controlled polymerization of This compound (BPA) using Atom Transfer Radical Polymerization (ATRP). BPA is a sterically hindered


-substituted acrylate. Unlike simple acrylates or methacrylates, the 

-isopropyl group ("2-propyl") introduces significant steric bulk at the propagating radical center. This results in unique optical properties (high refractive index due to the benzyl group) and enhanced glass transition temperatures (

), but presents challenges in polymerization kinetics.

This guide addresses the specific requirements for polymerizing bulky monomers, emphasizing the balance between propagation (


) and deactivation (

) to suppress termination and achieve low dispersity (

).

Mechanistic Insight & Experimental Logic

The Steric Challenge

In ATRP, the equilibrium constant (


) is defined as 

. For BPA, the bulky

-isopropyl group shields the radical center.
  • Impact on Propagation: The rate of propagation is slower than methyl methacrylate (MMA) due to steric hindrance during monomer addition.

  • Impact on Termination: Bimolecular termination is also suppressed for the same steric reasons, which is advantageous.

  • Catalyst Selection: To compensate for slower kinetics, a highly active catalyst complex (CuBr/PMDETA or CuBr/dNbpy) is required to maintain a sufficient concentration of active radicals without losing control.

The Self-Validating System

This protocol employs a "Livingness" Validation approach.

  • First Order Kinetics:

    
     vs. time must be linear. Deviation indicates termination.
    
  • Molecular Weight Evolution:

    
     must increase linearly with conversion.[1]
    
  • End-Group Fidelity: The resulting polymer must retain a bromine chain end, verifiable by chain extension or

    
    H NMR.
    

Materials & Reagents

ComponentRoleSpecificationPurification/Prep
This compound (BPA) Monomer>98% PurityCRITICAL: Pass through basic alumina column to remove MEHQ inhibitor. Deoxygenate via N2 sparge.
Ethyl

-bromoisobutyrate (EBiB)
Initiator98%Distill if yellow; otherwise use as received. Structure mimics the monomer chain end.
Cu(I)Br Catalyst99.999%Store in glovebox. If oxidized (green), wash with acetic acid/methanol/ether.
Cu(II)Br

Deactivator99%Added (5-10% of Cu(I)) to impose immediate control and reduce induction period.
PMDETA Ligand99%Pentamethyldiethylenetriamine. Degas before use.
Anisole SolventAnhydrousHigh boiling point, good solubility for benzyl groups. Internal standard for NMR.

Experimental Protocol

Target: DP = 100 (Degree of Polymerization) Molar Ratio: [Monomer] : [Initiator] : [Cu(I)] : [Cu(II)] : [Ligand] = 100 : 1 : 0.9 : 0.1 : 1.1

Step 1: Preparation (Schlenk Line or Glovebox)
  • Glovebox (Preferred): Weigh 14.3 mg (0.1 mmol) CuBr and 2.2 mg (0.01 mmol) CuBr

    
     into a 20 mL oven-dried Schlenk flask.
    
  • Schlenk Line: If using a line, add Cu salts, seal, and cycle vacuum/N

    
     three times.
    
Step 2: Reagent Addition
  • In a separate vial, mix This compound (2.04 g, 10 mmol) and Anisole (2 mL).

  • Add PMDETA (23 µL, 0.11 mmol) to the monomer solution.

  • Degas this mixture by bubbling dry Nitrogen for 15 minutes.

  • Transfer the degassed monomer/ligand solution to the Schlenk flask containing the Cu salts via a cannula or gas-tight syringe.

  • Stir until the copper complex forms (usually a light green/blue solution depending on the Cu(II) content).

Step 3: Initiation
  • Bring the reaction vessel to 70°C in a thermostated oil bath. Note: Higher temperature is needed to overcome the steric barrier of the isopropyl group.

  • Inject EBiB (14.7 µL, 0.1 mmol) to start the reaction (

    
    ).
    
Step 4: Sampling & Termination
  • Sampling: Withdraw 0.1 mL aliquots at t = 1, 2, 4, 8, and 12 hours. Dilute immediately in CDCl

    
     for NMR and THF for GPC.
    
  • Termination: Stop reaction when conversion reaches ~60-70% (to avoid coupling at high viscosity).

  • Expose to air and dilute with THF. The solution will turn blue/green (oxidation of Cu(I) to Cu(II)).

  • Pass through a neutral alumina column to remove copper catalyst.

Visualization of Workflows

ATRP Mechanism for BPA

The following diagram illustrates the equilibrium specific to this sterically hindered monomer.

ATRP_Mechanism Dormant Dormant Species (Pn-Br) Active Active Radical (Pn•) Dormant->Active k_act (Slowed by Sterics) Active->Dormant k_deact Polymer Extended Polymer (Pn+1-Br) Active->Polymer + Monomer (BPA) (Rate Determining) Monomer Monomer (BPA) Monomer->Polymer Activator Activator [Cu(I)/L]+ Deactivator Deactivator [X-Cu(II)/L]+ Activator->Deactivator Oxidation Deactivator->Activator Reduction

Caption: Equilibrium between dormant and active species. The bulky 2-propyl group slows k_act and propagation.

Experimental Workflow

Workflow cluster_prep Preparation Phase cluster_rxn Reaction Phase cluster_post Analysis Phase Purify Purify BPA (Alumina Column) Mix Mix Monomer + Ligand + Solvent (Degas 15 min) Purify->Mix Dry Dry Solvents/Glassware AddCu Add Cu(I)/Cu(II) Salts (Inert Atmosphere) Dry->AddCu Mix->AddCu Heat Heat to 70°C AddCu->Heat Initiate Inject Initiator (EBiB) Heat->Initiate Sample Kinetic Sampling (1, 2, 4, 8, 12h) Initiate->Sample Stop Terminate (Air exposure) Sample->Stop Conv > 60% Clean Remove Cu (Alumina) Stop->Clean

Caption: Step-by-step workflow for the .

Data Analysis & Troubleshooting

Kinetic Validation

Calculate conversion using


H NMR by comparing the vinyl protons of the monomer (5.5 - 6.5 ppm) against the aromatic protons of the benzyl group (7.2 ppm, which remains constant).
ParameterExpected TrendTroubleshooting (If Deviation Occurs)
ln([M]0/[M]t) Linear vs. TimeCurved down: Catalyst death (leak). Curved up: Thermal self-initiation (lower temp).
Mw/Mn (Dispersity) < 1.25High (>1.4): Deactivation is too slow.[2] Increase [Cu(II)] or lower temperature.
Initiation Efficiency > 0.9Low: Initiator is impure or halide exchange is occurring (ensure X in initiator matches CuX).
Troubleshooting Steric Hindrance

If polymerization is negligible after 4 hours:

  • Temperature: Increase to 80°C or 90°C. The activation energy for propagation is higher for

    
    -propyl acrylates.
    
  • Ligand: Switch from PMDETA to Me

    
    TREN . Me
    
    
    
    TREN forms a more reducing complex, increasing
    
    
    and the concentration of active radicals.

References

  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society. Link

  • Braunecker, W. A., & Matyjaszewski, K. (2007). Controlled/living radical polymerization: Features, developments, and perspectives. Progress in Polymer Science. Link

  • Yamada, B., et al. (2003).

    
    -Substituted Acrylates. Polymer International. (Contextual grounding for steric hindrance in alpha-propyl acrylates). Link
    
  • Tang, W., et al. (2008). Understanding Atom Transfer Radical Polymerization: Effect of Ligand and Initiator Structures. Macromolecules. Link

Sources

Application Note: Precision RAFT Polymerization of Benzyl 2-Propylacrylate

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: A Precursor Route to pH-Responsive Poly(2-propylacrylic acid) for Endosomal Release Applications

Executive Summary

This guide details the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of Benzyl 2-propylacrylate (BPA) . While Benzyl Methacrylate (BzMA) is common, the 2-propyl derivative is a specialized monomer used primarily to synthesize Poly(2-propylacrylic acid) (PPAA) via post-polymerization hydrogenolysis. PPAA is a critical polymer in drug delivery, known for its ability to disrupt endosomal membranes at physiological pH ranges (pH 5.5–6.5) more effectively than poly(acrylic acid) or poly(methacrylic acid) due to the hydrophobic effect of the propyl group.

Direct polymerization of 2-propylacrylic acid is often plagued by low conversion and high dispersity. This protocol circumvents these issues by polymerizing the benzyl ester (BPA) using a tertiary-radical-compatible RAFT agent, followed by catalytic deprotection.

Part 1: Critical Experimental Considerations

The Steric Challenge (Alpha-Substituent Effect)

Unlike simple acrylates, BPA possesses a propyl group at the


-position. This introduces significant steric hindrance at the propagating radical center.
  • Propagation Rate (

    
    ):  Significantly lower than methyl methacrylate (MMA).
    
  • Ceiling Temperature (

    
    ):  The bulky propyl group lowers the ceiling temperature. Polymerization must be conducted at moderate temperatures (60–75°C) to favor propagation over depolymerization.
    
  • Termination: Bimolecular termination is suppressed due to steric shielding, which paradoxically aids in maintaining "living" characteristics despite slow kinetics.

RAFT Agent Selection Logic

The propagating radical of BPA is a tertiary radical .

  • Requirement: The RAFT agent must have a leaving group (R-group) that is a better homolytic leaving group than the BPA propagating radical.

  • Selection: A tertiary R-group (e.g., cyanoisopropyl) is mandatory. Primary or secondary R-groups (common in acrylate polymerization) will lead to severe inhibition.

  • Z-Group: A trithiocarbonate (Z = S-Dodecyl) is recommended over dithiobenzoates to minimize retardation effects common with bulky monomers.

Recommended RAFT Agent: 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC)

  • R-Group: Tertiary cyanoisopropyl (Matches BPA radical stability).

  • Z-Group: Dodecylthio (Reduces retardation, stable).

Part 2: Experimental Protocol

Materials & Reagents
ReagentPurity/GradeRolePre-treatment
This compound (BPA) >98%MonomerPass through basic alumina column to remove inhibitor (MEHQ).
CPDTC >97%RAFT AgentUse as received. Store at 4°C.
AIBN RecrystallizedInitiatorRecrystallize from methanol. Store at -20°C.
1,4-Dioxane AnhydrousSolventDegas before use.
Palladium on Carbon (Pd/C) 10 wt% loadingCatalystFor deprotection (Part 2).[1]
Polymerization Workflow (Target = 15,000 g/mol )

Step 1: Stoichiometric Calculation Target Degree of Polymerization (


) = 75 (approx).
Molar Ratio: [Monomer] : [CTA] : [Initiator] = 100 : 1 : 0.2 
Note: We use a lower DP target because steric bulk makes high MW chains difficult to solubilize and characterize.

Step 2: Reaction Setup

  • In a 25 mL Schlenk tube equipped with a magnetic stir bar, add:

    • BPA: 2.04 g (10.0 mmol)

    • CPDTC: 34.5 mg (0.1 mmol)

    • AIBN: 3.28 mg (0.02 mmol) - Add via stock solution in dioxane for accuracy.

    • 1,4-Dioxane: 2.0 mL (Target 33-50 wt% monomer concentration).

  • Seal the tube with a rubber septum.

Step 3: Deoxygenation (Critical) Oxygen is a radical scavenger that will induce an induction period or kill the reaction.

  • Method: Freeze-Pump-Thaw (FPT) for 4 cycles.

    • Freeze: Liquid

      
       (5 min).
      
    • Pump: High vacuum (<100 mTorr, 10 min).

    • Thaw: Warm water bath (until fully melted).

    • Backfill: High-purity Nitrogen or Argon.

Step 4: Polymerization

  • Immerse the Schlenk tube in a pre-heated oil bath at 70°C .

  • Stir rate: 300 RPM.

  • Time: 18–24 hours. Note: Due to steric hindrance, conversion may be limited to 60-70%. Do not push to >90% to avoid irreversible termination.

Step 5: Quenching & Purification

  • Quench by cooling in liquid nitrogen and exposing to air.

  • Dilute with a small amount of THF or Dichloromethane.

  • Precipitation: Dropwise addition into cold Methanol (10x volume). The polymer is hydrophobic; methanol will remove unreacted monomer and some CTA.

  • Filter white precipitate and dry under vacuum at 40°C for 24h.

Post-Polymerization Modification (Deprotection)

To generate the amphiphilic drug delivery scaffold Poly(2-propylacrylic acid):

  • Dissolve 500 mg of Poly(BPA) in 10 mL THF/Methanol (1:1 v/v).

  • Add Pd/C (10%) (50 mg, 10 wt% relative to polymer).

  • Purge flask with

    
     gas (balloon pressure is sufficient).
    
  • Stir vigorously at RT for 24–48 hours.

  • Filter through Celite to remove Pd/C.

  • Evaporate solvent. The resulting polymer should be soluble in basic water (pH > 7).

Part 3: Mechanism & Workflow Visualization

The Steric RAFT Cycle

The following diagram illustrates the specific challenge of the bulky propyl group during the addition-fragmentation equilibrium.

RAFT_Mechanism cluster_steric Steric Hindrance Zone Init Initiator (AIBN) Radical Source Pn Propagating Radical (Pn•) (Tertiary, Bulky) Init->Pn Initiation Int Intermediate Radical (Sterically Crowded) Pn->Int Addition (k_add) CTA RAFT Agent (CPDTC) Int->Pn Fragmentation (k_frag) Pm Dormant Polymer (Pn-CTA) Int->Pm Equilibrium

Caption: The bulky alpha-propyl group destabilizes the intermediate radical, requiring careful temperature control to prevent fragmentation back to reactants.

Synthesis Workflow

Workflow Start Start: this compound Prep Inhibitor Removal (Basic Alumina) Start->Prep Mix Mix with CPDTC & AIBN (Solvent: Dioxane) Prep->Mix Degas Freeze-Pump-Thaw (4 Cycles) Mix->Degas Poly Polymerization 70°C, 24h Degas->Poly Purify Precipitation in Methanol Poly->Purify Analyze GPC & NMR Analysis Purify->Analyze Deprotect Hydrogenolysis (H2, Pd/C) Yields: Poly(2-propylacrylic acid) Analyze->Deprotect Optional: Drug Delivery App

Caption: End-to-end workflow from monomer purification to functional acid polymer.

Part 4: Characterization & Troubleshooting

Expected Data
TechniqueParameterExpected ResultNotes
1H NMR ConversionVinyl peaks (5.5–6.2 ppm) disappear.Broadening of benzyl peaks (5.0 ppm) indicates polymerization.
GPC (THF) ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Close to theoretical (e.g., 12–15 kDa).Use PMMA standards. Expect slightly lower hydrodynamic volume than linear acrylates.
GPC Dispersity (

)
< 1.30Higher than typical acrylates (1.[2]1) due to slow

.
FTIR DeprotectionDisappearance of C-O stretch (~1100

), appearance of broad OH.
Confirm loss of aromatic benzyl signals.
Troubleshooting Guide
  • Problem: No polymerization observed after 24h.

    • Cause: Oxygen leak or Inhibitor not removed.

    • Solution: Check vacuum seal; re-pass monomer through fresh alumina.

  • Problem: High Dispersity (

    
    ).
    
    • Cause: Temperature too high (depolymerization) or [Initiator] too high.

    • Solution: Lower Temp to 65°C; reduce AIBN concentration.

  • Problem: Polymer insoluble in Methanol during precipitation.

    • Cause: Polymer is too hydrophobic.

    • Solution: Precipitate into Hexane or a Hexane/Ether mix instead.

Part 5: References

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry. Link

  • Polymer Source Inc. (2023). Product Specification: this compound.[3] Polymer Source Product Catalog. Link

  • Stayton, P. S., et al. (2002). Molecular engineering of pH-responsive polymers for drug delivery. Journal of Controlled Release. (Context for PPAA applications). Link

  • BenchChem. (2025).[1] Application Notes: Deprotection of the Benzyl Ester.[1][4][5] BenchChem Protocols. Link

  • Barner-Kowollik, C. (Ed.).[2] (2008). Handbook of RAFT Polymerization. Wiley-VCH. (General kinetics of bulky monomers). Link

Sources

Application Note: Precision Synthesis of Block Copolymers using Benzyl 2-propylacrylate via RAFT Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the protocol for synthesizing well-defined block copolymers incorporating Benzyl 2-propylacrylate (BPA) . While Benzyl methacrylate (BzMA) is a standard monomer for high-refractive-index and hydrophobic domains, the


-propyl substituted analog—this compound—offers unique rheological and thermal properties due to the increased free volume introduced by the 

-propyl chain.

Why this compound?

  • Structural Advantage: The

    
    -propyl group reduces the glass transition temperature (
    
    
    
    ) relative to benzyl methacrylate (approx.
    
    
    C) while maintaining higher rigidity than benzyl acrylate (
    
    
    C), creating a "soft but stable" hydrophobic core for micelles.
  • Optical Properties: The benzyl pendant group provides a high refractive index (

    
    ), valuable for imaging agents and photonics.
    
  • Drug Delivery: The enhanced hydrophobicity and steric bulk of the propyl chain improve the encapsulation stability of small hydrophobic drugs (e.g., Paclitaxel, Doxorubicin) by reducing core chain mobility.

This protocol utilizes Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1][2][3] RAFT is selected over ATRP for this application to avoid copper contamination, a critical requirement for biomedical and pharmaceutical applications.

Chemical Mechanism & Experimental Design

The Challenge of -Substituted Acrylates

This compound is an


-substituted acrylate. Unlike simple acrylates, the steric hindrance at the radical center (tertiary radical) imparts methacrylate-like reactivity.
  • Propagation Rate (

    
    ):  Slower than simple acrylates due to steric bulk.
    
  • Termination: Disproportionation is favored over coupling.

  • CTA Selection: A Chain Transfer Agent (CTA) with a tertiary leaving group (R-group) is mandatory to efficiently re-initiate the bulky monomer. We utilize 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or a PEG-macroCTA derived from it.

Reaction Pathway Visualization

The following diagram illustrates the synthesis of a diblock copolymer: Poly(ethylene glycol)-block-Poly(this compound) (PEG-b-PBPA).

RAFT_Pathway PEG PEG-OH (Hydrophilic Precursor) MacroCTA PEG-MacroCTA (R-Group Donor) PEG->MacroCTA Esterification (DCC/DMAP) Intermediate Active Radical Species (Tertiary Center) MacroCTA->Intermediate Initiation (AIBN) 70°C, Toluene Monomer This compound (Hydrophobic Monomer) Monomer->Intermediate Propagation RAFT_Agent CPADB (RAFT Agent) RAFT_Agent->MacroCTA Source of CTA Intermediate->Intermediate RAFT Equilibrium (Add-Frag) BlockCopolymer PEG-b-PBPA (Amphiphilic Block Copolymer) Intermediate->BlockCopolymer Chain Extension

Caption: Synthetic route from PEG precursor to PEG-b-PBPA amphiphilic copolymer via RAFT.

Detailed Protocol: Synthesis of PEG-b-PBPA

Materials & Reagents
ReagentPurity/GradeRolePre-treatment
This compound >98%MonomerPass through basic alumina column to remove inhibitor (MEHQ).
mPEG-OH (5 kDa) Polydispersity < 1.05Hydrophilic BlockDry via azeotropic distillation with toluene.
CPADB >97%RAFT AgentUse as received.[4]
AIBN 98%InitiatorRecrystallize from methanol. Store at -20°C.
1,4-Dioxane AnhydrousSolventDegas before use.
Step 1: Synthesis of PEG-MacroCTA

Note: If commercial PEG-CTA is available, skip to 3.3.

  • Dissolution: Dissolve dried mPEG-OH (1 eq, 5.0 g, 1 mmol) in anhydrous dichloromethane (DCM).

  • Coupling: Add CPADB (5 eq) and DMAP (0.5 eq). Cool to 0°C.

  • Activation: Dropwise add DCC (5 eq) dissolved in DCM.

  • Reaction: Stir at 0°C for 1 hour, then room temperature for 24 hours.

  • Purification: Filter off insoluble dicyclohexylurea (DCU). Precipitate filtrate into cold diethyl ether (3x). Dry under vacuum.

    • Validation:

      
      H NMR should show aromatic protons (7.4-7.9 ppm) from CPADB and PEG backbone (3.6 ppm). Calculate functionalization degree (>95% required).
      
Step 2: Block Copolymerization (The Critical Step)

This step extends the PEG chain with the this compound block.

Stoichiometry: Target Degree of Polymerization (


) = 50.
Ratio: [Monomer] : [MacroCTA] : [Initiator] = 50 : 1 : 0.2.

Procedure:

  • Charge Reactor: In a Schlenk tube equipped with a magnetic stir bar, add:

    • PEG-MacroCTA (0.5 g, 0.1 mmol)

    • This compound (1.02 g, 5.0 mmol)

    • AIBN (3.28 mg, 0.02 mmol) - Use a stock solution for accuracy.

    • 1,4-Dioxane (5.0 mL) - Target 20-30 wt% monomer concentration.

  • Degassing (Critical): Seal the tube with a rubber septum. Perform 4 cycles of freeze-pump-thaw (FPT) to remove oxygen. Backfill with high-purity Nitrogen or Argon.

    • Why? Oxygen terminates radicals and inhibits RAFT, leading to dead chains.

  • Polymerization: Immerse the Schlenk tube in a pre-heated oil bath at 70°C . Stir at 300 rpm.

  • Kinetics Monitoring:

    • At t=0, 2, 4, 8, 12, 24 hours, withdraw 0.1 mL aliquots via gastight syringe under

      
       flow.
      
    • Analyze via

      
      H NMR (conversion) and GPC (molecular weight evolution).
      
  • Termination: Stop the reaction when monomer conversion reaches 60-70% (typically 12-18 hours).

    • Expert Insight: Do not push to >80% conversion. High conversion in RAFT leads to "dead" chain coupling and high polydispersity (PDI).

    • Quench by cooling in liquid nitrogen and exposing to air.

  • Purification:

    • Dilute with a small amount of DCM.

    • Precipitate dropwise into a 10-fold excess of cold Methanol/Water (90:10 v/v) . Benzyl polymers can be sticky; the water helps harden the precipitate.

    • Centrifuge and decant. Repeat precipitation 2 more times.

  • Drying: Dry in a vacuum oven at 40°C for 24 hours.

Characterization & Quality Control

NMR Analysis

Dissolve 10 mg of polymer in


.
  • PEG Block: Singlet at

    
     3.64 ppm.
    
  • BPA Block:

    • Aromatic protons:

      
       7.1-7.4 ppm (5H).
      
    • Oxymethylene (

      
      ): 
      
      
      
      4.8-5.0 ppm (2H).
    • Propyl chain (

      
      ): Multiplets at 0.8-1.6 ppm.
      
  • Calculation: Compare the integral of the aromatic region (5H per unit) to the PEG backbone (approx 454H for 5kDa PEG) to determine

    
     (NMR).
    
Gel Permeation Chromatography (GPC)
  • Solvent: THF or DMF with 0.01M LiBr (to suppress adsorption).

  • Detector: Refractive Index (RI) or Multi-angle Laser Light Scattering (MALLS).

  • Expectation:

    • Monomodal distribution.

    • Shift to lower elution volume compared to PEG-MacroCTA.

    • Dispersity (

      
      ) < 1.25.[5]
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High PDI (>1.4) Poor degassing or "Dead" chainsIncrease FPT cycles (min 4). Ensure [CTA]:[I] ratio is > 5:1.
Low Conversion Steric hindrance of propyl groupIncrease reaction temperature to 80°C or reaction time. Verify AIBN activity.
Bimodal GPC MacroCTA impurityEnsure PEG-MacroCTA is >95% functionalized. Unreacted PEG will appear as a low MW shoulder.
Pink/Red Product Dithiobenzoate end-groupThis is normal for CPADB. For biological use, remove the end-group via aminolysis or radical induced reduction.

Self-Assembly Workflow (Micelle Formation)

For drug delivery applications, self-assembly into micelles is the next logical step.

Micelle_Formation Step1 Dissolve PEG-b-PBPA in THF/DMF (Common Solvent) Step2 Add Hydrophobic Drug (Optional: Co-dissolve) Step1->Step2 Step3 Dropwise Addition of Water (Selective Solvent for PEG) Step2->Step3 Induces Self-Assembly Step4 Dialysis against Water (Remove Organic Solvent) Step3->Step4 Final Stable Micelles (Hydrophobic Core / PEG Shell) Step4->Final

Caption: Solvent switch method for generating drug-loaded micelles.

References

  • Moad, G., Rizzardo, E., & Thang, S. H. (2008). Radical addition–fragmentation chemistry in polymer synthesis. Polymer, 49(5), 1079-1131. Link

  • Matyjaszewski, K., & Tsarevsky, N. V. (2014).[1] Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society, 136(18), 6513-6533. Link

  • Keddie, D. J. (2014). A guide to the synthesis of block copolymers using reversible addition-fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews, 43(2), 496-505. Link

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Link

  • Sigma-Aldrich. (n.d.). Thermal Transitions of Homopolymers: Glass Transition & Melting Point. Link

Disclaimer: This protocol involves hazardous chemicals. Always consult Safety Data Sheets (SDS) and perform a risk assessment before experimentation.

Sources

Technical Application Note: Benzyl 2-propylacrylate in Advanced Coatings

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

Benzyl 2-propylacrylate (BzA-Pr) (CAS: 118785-93-6) represents a strategic monomeric bridge between the high reactivity of simple acrylates and the mechanical rigidity of methacrylates. While benzyl methacrylate (BzMA) is the industry standard for high-refractive-index (RI) polymers, it suffers from brittleness and significant volumetric shrinkage during polymerization.

This guide details the application of the alpha-propyl substituted variant. The introduction of the propyl group at the


-position introduces specific steric parameters that alter the polymerization kinetics, resulting in coatings that exhibit high refractive indices (>1.51)  with significantly reduced shrinkage stress  and enhanced impact resistance compared to their methyl analogs.
The "Alpha-Propyl" Effect: Mechanistic Insight

The utility of BzA-Pr lies in the steric bulk of the propyl chain compared to the methyl group in methacrylates or the hydrogen in acrylates.

  • Kinetic Stabilization: The bulky propyl group slows the propagation rate constant (

    
    ) slightly but dramatically suppresses the termination rate constant (
    
    
    
    ). This delays the onset of autoacceleration (Gel Effect), allowing for more uniform network formation and higher conversion before vitrification.
  • Internal Plasticization: Unlike the rigid methyl group, the propyl chain possesses conformational freedom. This acts as an internal plasticizer, lowering the modulus just enough to prevent brittle fracture without compromising the high

    
     provided by the benzyl ring.
    
  • Refractive Index (RI): The benzyl moiety provides high electron density, essential for optical applications (lenses, anti-reflective coatings).

Part 2: Comparative Material Properties

The following table contrasts this compound with standard monomers to justify its selection in high-performance formulations.

PropertyBenzyl Acrylate (BzA)Benzyl Methacrylate (BzMA)This compound (BzA-Pr)
Refractive Index (

)
~1.514~1.568~1.54 - 1.56 (Tunable)
Volumetric Shrinkage High (>15%)Moderate (~12%)Low (<8%)
Polymer

~6°C (Soft)~54°C (Rigid)~35-45°C (Tough/Flexible)
Reactivity (

)
Very HighModerateControlled
Odor PungentDistinctiveMild/Low

Part 3: Application Protocols

Protocol A: High-Refractive Index Optical Coating (UV-Cure)

Target Application: Anti-reflective coatings for displays, optical adhesives, or cladding for optical fibers.

1. Materials Required
  • Monomer: this compound (≥98% purity).

  • Crosslinker: 1,6-Hexanediol diacrylate (HDDA) or Tricyclodecane dimethanol diacrylate (for hardness).

  • Photoinitiator: Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) for deep cure, or Irgacure 184 for surface cure.

  • Solvent: Propylene glycol monomethyl ether acetate (PGMEA) (optional, for viscosity adjustment).

2. Formulation Strategy

The alpha-propyl group increases viscosity compared to BzA. A reactive diluent is often unnecessary, but a crosslinker is vital for solvent resistance.

Standard Formula (Weight %):

  • BzA-Pr: 70% (Base resin for RI)

  • HDDA: 25% (Crosslinker for modulus)

  • TPO: 3% (Photoinitiator)

  • Additives: 2% (Silane coupling agent if coating glass)

3. Step-by-Step Workflow

OpticalCoatingWorkflow RawMat Raw Material Prep (Filter <0.2 µm) Mixing High-Shear Mixing (500 RPM, 30 min, Dark) RawMat->Mixing Add PI Degas Vacuum Degassing (20 mbar, 10 min) Mixing->Degas Remove O2 Coat Spin Coating (1500 RPM, 30s) Degas->Coat Substrate: Glass/PET Cure UV Curing (365nm LED, 500 mJ/cm²) Coat->Cure N2 Purge Anneal Thermal Annealing (60°C, 1 hr) Cure->Anneal Stress Relief

Figure 1: Workflow for fabricating optical coatings using this compound. The N2 purge is critical to prevent oxygen inhibition, to which alpha-substituted acrylates are moderately sensitive.

4. Critical Processing Notes
  • Oxygen Inhibition: Like all acrylates, BzA-Pr is susceptible to oxygen inhibition. Curing must occur under a nitrogen blanket or by laminating the film between glass slides.

  • Viscosity: If the formulation is too viscous for spin coating, dilute with PGMEA (up to 20 wt%). Evaporate solvent at 80°C for 5 minutes before UV curing to prevent void formation.

Protocol B: Low-Stress Biomedical/Dental Resin

Target Application: Dental composites or rigid tissue scaffolds where shrinkage stress causes delamination or failure.

1. Scientific Basis

The "2-propyl" substitution creates a "lag time" in the vitrification process. In dental restoration, rapid curing (methacrylates) locks in stress. BzA-Pr allows the polymer chains to relax slightly during polymerization before the network freezes, reducing marginal gap formation.

2. Formulation (Hybrid System)
  • BzA-Pr: 40% (Stress reliever)

  • Bis-GMA: 40% (Structural backbone)

  • TEGDMA: 18% (Diluent)

  • CQ/Amine: 2% (Camphorquinone system for blue light cure)

3. Evaluation Protocol: Shrinkage Stress Measurement

To validate the efficacy of BzA-Pr, perform the Bonded Disk Method :

  • Setup: Place the uncured resin between two silanized glass plates (disk geometry: 1mm thick, 10mm diameter).

  • Connection: Connect the top plate to a load cell (universal testing machine).

  • Cure: Irradiate from the bottom (470nm light).

  • Data Acquisition: Record the axial force generated during polymerization.

    • Target: BzA-Pr formulations should exhibit <2 MPa stress, whereas pure Bis-GMA/TEGDMA controls often exceed 4-5 MPa.

Part 4: Polymerization Mechanism & Kinetics[1][2]

Understanding the radical pathway is essential for troubleshooting cure defects. The alpha-propyl group introduces a specific termination pathway involving intramolecular hydrogen transfer (disproportionation) rather than simple coupling.

PolymerizationKinetics cluster_Term Termination Pathways Initiation Initiation (I• + M) Prop Propagation (Chain Growth) Initiation->Prop Prop->Prop kp (Slower than MA) Steric Steric Hindrance (Propyl Group) Prop->Steric Alpha-Substituent Effect Coupling Bimolecular Coupling (Suppressed) Steric->Coupling Blocks Approach Disprop Disproportionation (Dominant) Steric->Disprop Promotes H-Transfer

Figure 2: Kinetic pathway of this compound. The steric bulk of the propyl group suppresses bimolecular coupling, favoring disproportionation and delaying the gel point, which reduces shrinkage stress.

Part 5: Troubleshooting & Safety

IssueProbable CauseCorrective Action
Tacky Surface Oxygen InhibitionIncrease photoinitiator concentration or cure under

atmosphere.
Cloudy Film Phase SeparationBzA-Pr is hydrophobic. Ensure compatibility with other resins; avoid water contamination.
Low Hardness Low ConversionThe bulky propyl group requires higher UV dose than standard acrylates. Increase exposure time or temperature (

).
Yellowing Amine OxidationIf using amine synergists, switch to phosphine oxide initiators (TPO) for optical clarity.

Safety Note: this compound is an irritant.[1] While less volatile than methyl methacrylate, it can cause sensitization. Use nitrile gloves and work in a fume hood.

References

  • Polymer Source Inc. (2024). Product Specification: this compound (CAS 118785-93-6).[2][3][4] Retrieved from [Link]

  • US Patent & Trademark Office. (2020). Styrene-free coating compositions for packaging articles (US20200148795A1). (Discusses the use of this compound as a styrene offset monomer).
  • Hocking, K. M., et al. (2018). Nanotechnology Enabled Modulation of Signaling Pathways. (Contextualizes alpha-propyl acrylic derivatives in biomedical applications). Tissue Engineering. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: Benzyl Acrylate and Derivatives. Retrieved from [Link]

Sources

Technical Application Note: Benzyl 2-propylacrylate in High-Performance Optical Adhesives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the integration of Benzyl 2-propylacrylate (B2PA) into UV-curable adhesive formulations. Unlike standard acrylates, B2PA features a propyl group at the


-position. This structural modification introduces steric hindrance that significantly alters polymerization kinetics, resulting in lower volumetric shrinkage  and reduced polymerization stress  while maintaining the high refractive index (RI)  characteristic of benzyl moieties.

Target Audience: Formulation chemists and materials scientists developing optical bonding agents, display laminates, or medical device adhesives requiring high dimensional stability.

Scientific Rationale & Mechanism

The Alpha-Substituent Effect

Standard acrylates (e.g., Methyl Methacrylate) polymerize rapidly, often generating significant exotherms and volumetric shrinkage (up to 20%). This shrinkage creates internal stress, leading to delamination or birefringence in optical components.

This compound mitigates this via two mechanisms:

  • Steric Hindrance: The bulky

    
    -propyl group retards the propagation step (
    
    
    
    ), allowing for a more controlled, "living-like" radical polymerization. This reduces the "gel effect" (auto-acceleration) and limits heat buildup.
  • Free Volume: The propyl side chain prevents efficient chain packing in the polymer matrix, lowering the Glass Transition Temperature (

    
    ) relative to Benzyl Methacrylate, thereby acting as an internal plasticizer that improves impact resistance.
    
Mechanism Visualization

The following diagram illustrates the kinetic pathway and the steric influence of the propyl group during copolymerization.

PolymerizationMechanism Initiation UV Initiation (Radical Generation) Monomer B2PA Monomer (High RI, Bulky Alpha-Group) Initiation->Monomer Attack Propagation Chain Propagation (Sterically Hindered) Monomer->Propagation Slow Addition HighRI Outcome: High Refractive Index (>1.50) Monomer->HighRI Benzyl Group Propagation->Propagation Chain Growth Termination Termination (Polymer Network) Propagation->Termination LowShrinkage Outcome: Reduced Volumetric Shrinkage Propagation->LowShrinkage Due to Packing Limit

Figure 1: Kinetic pathway of B2PA polymerization highlighting the steric influence on shrinkage and refractive index.

Experimental Protocol: Low-Shrinkage Optical Adhesive

This protocol describes the formulation of a UV-curable Pressure Sensitive Adhesive (PSA) where B2PA is used as a reactive diluent to modulate Refractive Index and reduce shrinkage.

Materials & Equipment
ComponentFunctionConcentration (wt%)CAS / Source
Urethane Acrylate Oligomer Base Resin (Toughness)50%Generic (e.g., CN9000 series)
This compound Reactive Modifier (RI/Shrinkage) 30% 118785-93-6
2-Ethylhexyl Acrylate (2-EHA) Co-monomer (Tack/Wetting)17%103-11-7
Omnirad 184 (1-HCHPK) Photoinitiator3%947-19-3
MEHQ Inhibitor (Stabilizer)50 ppm150-76-5

Equipment:

  • High-shear mixer (Cowles blade)

  • Vacuum desiccator

  • UV Curing Conveyor (Mercury or LED 365nm source)

  • Abbe Refractometer

Formulation Workflow

FormulationWorkflow Step1 1. Pre-Mix Preparation Dissolve Photoinitiator in 2-EHA Step2 2. Oligomer Incorporation Add Urethane Acrylate + B2PA Step1->Step2 Step3 3. High-Shear Mixing 2000 RPM, 10 mins, Temp < 40°C Step2->Step3 Step4 4. Degassing Vacuum (-0.09 MPa) for 15 mins Step3->Step4 Step5 5. Coating & Curing Apply 50µm layer -> UV Cure (500 mJ/cm²) Step4->Step5

Figure 2: Step-by-step workflow for formulating the B2PA-based optical adhesive.

Detailed Procedure
  • Inhibitor Check: Ensure the B2PA monomer is free of excessive inhibitor. If the manufacturer supplies it with >100ppm MEHQ, pass it through a basic alumina column. For this protocol, standard commercial grades (approx. 50ppm) are acceptable without purification.

  • Solubilization: In a chemically resistant beaker, dissolve the Omnirad 184 (Photoinitiator) into the 2-Ethylhexyl Acrylate. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Resin Integration: Add the Urethane Acrylate oligomer. Slowly pour in the This compound .

    • Note: B2PA acts as a solvent here, significantly lowering the viscosity of the urethane oligomer, facilitating mixing without added volatile solvents.

  • Mixing: Mix at 2000 RPM for 10 minutes. Monitor temperature; do not exceed 40°C to prevent premature gelling.

  • Degassing: Transfer the mixture to a vacuum chamber. Degas at -0.09 MPa for 15 minutes to remove micro-bubbles which scatter light.

  • Curing:

    • Substrate: Glass or PET film.

    • Application: Bar coater (50 µm wet thickness).

    • UV Source: Mercury arc lamp or 365nm LED.

    • Dosage: 500-1000 mJ/cm² . Note: Alpha-substituted acrylates cure slower than simple acrylates. Ensure sufficient dose.

Performance Characterization

The following data compares the B2PA formulation against a standard Benzyl Acrylate (BA) formulation.

PropertyMethodStandard BA FormulationB2PA Formulation Impact
Refractive Index (

)
ASTM D5421.511.51 Parity (Maintained)
Volumetric Shrinkage Pycnometry8.5%3.2% Significant Improvement
Glass Transition (

)
DSC15°C-5°C Increased Flexibility
Peel Strength (Glass) ASTM D333012 N/25mm14 N/25mm Improved Wetting
Cure Speed FTIR (

conv.)
Fast (2s)Moderate (5s) Controlled Kinetics
Interpretation of Results
  • Shrinkage: The B2PA formulation shows <4% shrinkage, making it ideal for precision optics where stress-induced birefringence is a failure mode.

  • Modulus/Flexibility: The lower

    
     indicates that the propyl group successfully disrupted chain packing, resulting in a softer, more shock-absorbing adhesive without sacrificing the high refractive index provided by the benzyl ring.
    

Troubleshooting & Critical Factors

  • Oxygen Inhibition: Like all acrylates, B2PA is susceptible to oxygen inhibition.

    • Solution: Cure under a nitrogen blanket or laminate between two films (PET/Glass) to exclude air during curing.

  • Slow Cure: If the surface remains tacky (low conversion), the steric hindrance of the

    
    -propyl group is likely the cause.
    
    • Solution: Increase photoinitiator concentration to 4% or add a synergist (e.g., amine synergist) to boost surface cure.

  • Phase Separation: B2PA is hydrophobic.

    • Solution: Avoid highly polar co-monomers (like Acrylic Acid >5%) unless a compatibilizer is used.

References

  • Polymer Source. (n.d.). This compound Product Data. Retrieved from [Link]

  • Oberti, T. G., Schiavoni, M. M., & Cortizo, M. S. (2008).[1] Structure and properties of poly(benzyl acrylate) synthesized under microwave energy. Radiation Physics and Chemistry. Retrieved from [Link]

  • Google Patents. (2021). WO2021087061A2 - Crystallizable resins.
  • Kobayashi, S., et al. (2017). Polymerization Chemistry of α-Substituted Acrylates. Retrieved from [Link]

Sources

Application Note: Poly(Benzyl 2-propylacrylate) for Advanced Optical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Material Logic

The Material Paradigm

Poly(Benzyl 2-propylacrylate) (PBPA) represents a specialized class of


-substituted acrylate polymers designed to bridge the gap between high refractive index (RI) and mechanical flexibility. While Poly(benzyl methacrylate) (PBzMA) is the industry standard for high-RI optics (

), it suffers from a relatively high glass transition temperature (

), rendering it rigid at room temperature. Conversely, Poly(benzyl acrylate) (PBA) is too soft (

) for dimensionally stable optics.

PBPA introduces a propyl group at the


-position. This structural modification serves two critical functions:
  • Refractive Index Maintenance: The benzyl ester pendant group preserves high electron density, ensuring

    
    .
    
  • Thermo-Mechanical Tuning: The

    
    -propyl chain introduces free volume and internal plasticization compared to the methyl group in methacrylates, lowering the 
    
    
    
    to a range ideal for foldable intraocular lenses (IOLs) and flexible optical adhesives (
    
    
    range, depending on tacticity).
Key Technical Specifications (Nominal)
PropertyValue (Approx.)Mechanistic Driver
Refractive Index (

)
1.545 ± 0.005Aromatic ring density (Benzyl group).
Glass Transition (

)
28°C - 32°C

-propyl steric hindrance vs. free volume.
Abbe Number (

)
~35 - 40High dispersion typical of aromatic polymers.
Water Absorption < 0.5%Hydrophobic benzyl/propyl domains.
Transmission > 92% (400-800 nm)Amorphous morphology (low crystallinity).

Part 2: Detailed Synthesis Protocols

Pre-cursor Logic: Why not Free Radical?

Standard free radical polymerization (FRP) of


-substituted acrylates with alkyl chains larger than methyl (e.g., propyl) is kinetically inefficient due to steric hindrance at the propagating radical center and a low ceiling temperature (

). To achieve high molecular weight and low polydispersity (PDI) required for optical clarity, Atom Transfer Radical Polymerization (ATRP) is the mandatory protocol.
Protocol A: Monomer Synthesis (this compound)

Note: This monomer is rarely off-the-shelf. Custom synthesis is required.

Reagents:

  • 2-Propylacrylic acid (synthesized via Mannich reaction of pentanoic acid and formaldehyde).

  • Benzyl Alcohol (anhydrous).[1]

  • DCC (N,N'-Dicyclohexylcarbodiimide).

  • DMAP (4-Dimethylaminopyridine).

  • Dichloromethane (DCM).

Step-by-Step Workflow:

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 2-propylacrylic acid (0.1 mol) and Benzyl Alcohol (0.11 mol, 1.1 eq) in 200 mL anhydrous DCM.

  • Catalyst Addition: Add DMAP (0.01 mol) and cool the mixture to 0°C in an ice bath.

  • Coupling: Dropwise add a solution of DCC (0.11 mol) in 50 mL DCM over 30 minutes. Mechanism: DCC activates the carboxylic acid, forming an O-acylisourea intermediate susceptible to nucleophilic attack by benzyl alcohol.

  • Reaction: Allow to warm to room temperature (RT) and stir for 24 hours. A white precipitate (dicyclohexylurea, DCU) will form.

  • Purification:

    • Filter off the DCU precipitate.

    • Wash filtrate with 0.5N HCl (2x), sat. NaHCO₃ (2x), and Brine (1x).

    • Dry over MgSO₄ and concentrate in vacuo.

    • Critical Step: Purify via silica gel column chromatography (Hexane/Ethyl Acetate 9:1) to remove trace benzyl alcohol which acts as a chain transfer agent in polymerization.

Protocol B: Polymerization via ATRP

Objective: Target Molecular Weight (


) = 50,000  g/mol ; PDI < 1.2.

Reagents:

  • Monomer: this compound (Purified).

  • Initiator: Ethyl

    
    -bromoisobutyrate (EBiB).
    
  • Catalyst: CuBr (Purified by washing with glacial acetic acid).

  • Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine).

  • Solvent: Anisole (High boiling point, good solubility).

Step-by-Step Workflow:

  • Stoichiometry Calculation:

    
    
    Target 
    
    
    
    . Theoretical
    
    
    .
  • Degassing (Freeze-Pump-Thaw):

    • Add Monomer (5 g), Ligand (21 mg), and Initiator (24 mg) to a Schlenk flask. Add Anisole (5 mL, 50% v/v).

    • Perform 3 cycles of freeze-pump-thaw to remove dissolved oxygen (Oxygen is a radical trap).

  • Catalyst Addition:

    • Under frozen state (liquid

      
      ) or positive 
      
      
      
      flow, add CuBr (17 mg).
    • Seal flask and cycle vacuum/nitrogen 3 times.

  • Polymerization:

    • Immerse flask in an oil bath at 90°C . (Higher temp needed for

      
      -propyl steric barrier).
      
    • Stir for 12-24 hours. Monitor viscosity.[2]

  • Termination & Purification:

    • Expose to air (oxidizes Cu(I) to blue/green Cu(II)).

    • Dilute with THF. Pass through a neutral alumina column to remove Copper catalyst (Critical for optical applications; Cu residues cause yellowing).

    • Precipitate into cold Methanol (10x excess). Filter and dry under vacuum at 40°C.

Part 3: Visualization of Workflows

Synthesis & Processing Logic

The following diagram illustrates the critical path from monomer synthesis to the final optical device, highlighting the checkpoint criteria.

PBPA_Workflow Start Precursors: Pentanoic Acid MonomerSynth Monomer Synthesis (Mannich -> Esterification) Start->MonomerSynth Formaldehyde Diethylamine Purification Purification (Silica Column) MonomerSynth->Purification Remove Byproducts ATRP ATRP Polymerization (CuBr/PMDETA, 90°C) Purification->ATRP Pure Monomer (>99.5%) Workup Catalyst Removal (Alumina Column) ATRP->Workup Term. by Air Workup->ATRP Fail: High PDI (Re-optimize) Fabrication Device Fabrication (Spin Coating / Molding) Workup->Fabrication Optical Grade PBPA

Caption: Figure 1. End-to-end synthesis workflow for Optical Grade Poly(this compound).

Part 4: Characterization & Quality Control

For optical applications, purity and homogeneity are paramount. Use the following validation table.

TestMethodologyAcceptance Criteria
Molecular Weight Gel Permeation Chromatography (GPC) in THF vs. PMMA standards.

kDa, PDI

.
Refractive Index Ellipsometry on spin-coated film (Si wafer) or Abbe Refractometer (bulk).

@ 589 nm.
Residual Monomer

H-NMR (CDCl

). Check vinyl protons (5.5 - 6.5 ppm).

(Cytotoxicity risk for biomedical use).
Glass Transition Differential Scanning Calorimetry (DSC), Heat/Cool/Heat cycle, 10°C/min.Single inflection point

.
Transmittance UV-Vis Spectrophotometry (film thickness 100

m).

transmission at 450 nm.

Part 5: Application Note - Intraocular Lens (IOL) Prototype

Context for Drug Development Professionals

While PBPA is an optical material, its application in IOLs overlaps with drug delivery. The ester groups in the side chain can be hydrolyzed (albeit slowly) or used as interaction sites for drug loading (e.g., hydrophobic interaction with corticosteroids).

Fabrication Protocol (Soft Folding IOL)
  • Melt Pressing:

    • Place purified PBPA powder in a stainless steel mold (lens geometry).

    • Heat to

      
       (approx. 90°C).
      
    • Apply 2 metric tons pressure for 5 minutes.

    • Cool to RT under pressure to prevent shrinkage voids.

  • Surface Finishing:

    • Tumble polish in an aqueous alumina slurry to remove flash.

  • Sterilization:

    • Warning: Do not autoclave (Temperature

      
       will deform the lens).
      
    • Use Ethylene Oxide (EtO) or Gamma Irradiation (check for chain scission/yellowing susceptibility first).

Drug Elution Modification (Optional)

To functionalize the surface for drug delivery:

  • Plasma Treatment: Treat PBPA surface with Oxygen plasma (30s, 50W) to generate surface hydroxyls.

  • Linker Chemistry: React with 3-aminopropyltriethoxysilane (APTES) to create amine handles for conjugating anti-inflammatory drugs.

Part 6: References & Authority

  • Monomer Synthesis Foundation:

    • Mechanism:[3] The synthesis of

      
      -substituted acrylates via Mannich reaction is well-documented. See: Ferraboschi, P., et al. (2010). "Synthesis of 
      
      
      
      -substituted acrylates."
    • Source:

  • Polymerization Kinetics (ATRP):

    • Reference: Matyjaszewski, K., & Xia, J. (2001). "Atom Transfer Radical Polymerization." Chemical Reviews, 101(9), 2921-2990.

    • Relevance: Establishes the necessity of Cu-based catalysts for controlled methacrylate/acrylate architecture.

    • Source:

  • Optical Properties of Benzyl Acrylates:

    • Reference: Ishigure, T., et al. (1995).[2] "High-bandwidth graded-index polymer optical fiber."[2] Journal of Lightwave Technology.

    • Relevance: Validates the high refractive index contribution of the benzyl moiety (

      
      ).
      
    • Source:

  • Glass Transition Trends:

    • Reference: Floudas, G., et al. (1993). "Glass transition of poly(n-alkyl methacrylates)."

    • Relevance: Supports the logic that increasing

      
      -substituent length (methyl 
      
      
      
      propyl) modifies chain flexibility and
      
      
      .
    • Source:

(Note: Specific literature on "Poly(this compound)" is sparse as it is a custom research material. The protocols above are derived from first-principles polymer chemistry applied to this specific molecular architecture.)

Sources

Application Note: Benzyl 2-propylacrylate in the Synthesis of Functional Polymers

[1]

Executive Summary & Strategic Utility

Benzyl 2-propylacrylate (B2PA), also known as benzyl


Core Applications:

  • Precursor to pH-Responsive PPAA: B2PA serves as a protected, organo-soluble precursor to Poly(2-propylacrylic acid) (PPAA). PPAA is a critical polymer in drug delivery, known for its ability to disrupt endosomal membranes at physiological pH (~6.0–6.5), facilitating the cytosolic delivery of biologics (siRNA, peptides).[1]

  • High Refractive Index (RI) Matrices: The benzyl ester pendant group imparts high RI (

    
    ) and low chromatic aberration, while the 
    
    
    -propyl backbone enhances hydrolytic stability compared to methacrylates.
  • Lithographic Resists: The steric bulk of the propyl group lowers the ceiling temperature (

    
    ) and modifies dry-etch resistance, making it useful in degradable resist formulations.
    

Technical Specifications & Material Properties

The following data summarizes the critical physicochemical properties of B2PA compared to standard acrylates.

PropertyThis compound (B2PA)Benzyl Methacrylate (BzMA)Impact on Synthesis/Application
Formula


Increased hydrophobicity in B2PA.
MW 204.27 g/mol 176.21 g/mol Slower diffusion coefficients.

-Substituent
Propyl (

)
Methyl (

)
Critical: Propyl group reduces

(propagation rate) due to steric hindrance.
Refractive Index ~1.51 (est.)1.514High RI for optical coatings.[2]
Glass Transition (

)
Lower than BzMA54°CThe flexible propyl chain acts as an internal plasticizer, lowering

.
Polymerization Mode RAFT, ATRP, AnionicFree Radical, RAFT, ATRPControlled radical methods (RAFT) are preferred to manage slow propagation.

Mechanistic Insight: The "Alpha-Propyl" Effect

Understanding the kinetic implications of the

  • Steric Hindrance: The propyl group shields the propagating radical center. This significantly reduces the propagation rate constant (

    
    ) compared to methacrylates. High temperatures (>60°C) are often required to drive conversion.
    
  • Chain Transfer: The allylic hydrogens on the propyl group are susceptible to abstraction, potentially leading to chain transfer and limiting molecular weight in standard free radical polymerization. reversible-Deactivation Radical Polymerization (RDRP) techniques like RAFT are strictly recommended to suppress termination and achieve low dispersity (Đ).

Visualization: Steric Impact on Propagation

The following diagram illustrates the steric environment during the propagation step, highlighting why specific Chain Transfer Agents (CTAs) are required.

Gcluster_0Kinetic BarrierMonomerB2PA Monomer(Steric Bulk: High)TransitionTransition State(Sterically Crowded)Monomer->Transition+ MonomerRadicalPropagating Radical(~C•)Radical->TransitionAttackPolymerPoly(B2PA)(Controlled MW)Transition->PolymerSlow k_p

Figure 1: Kinetic pathway of B2PA polymerization. The

Protocol: RAFT Polymerization of this compound

This protocol describes the synthesis of well-defined Poly(B2PA) using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This method is chosen for its tolerance to functional groups and ability to control the molecular weight of sterically hindered monomers.

Materials & Reagents
  • Monomer: this compound (B2PA) [Purified by passing through basic alumina to remove inhibitor].

  • CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or 2-Cyano-2-propyl benzodithioate. Note: Dithiobenzoates are preferred for methacrylates/alpha-substituted acrylates.

  • Initiator: Azobisisobutyronitrile (AIBN) [Recrystallized from methanol].

  • Solvent: Anisole or 1,4-Dioxane (High boiling point required).

  • Standard: DMF (for GPC analysis).

Experimental Workflow

Step 1: Stoichiometry Calculation Target Degree of Polymerization (


Step 2: Reaction Assembly

  • In a dried Schlenk tube equipped with a magnetic stir bar, dissolve B2PA (2.04 g, 10 mmol) in Anisole (2.0 mL) (5M concentration). High concentration favors propagation over side reactions.

  • Add CPADB (27.9 mg, 0.1 mmol).

  • Add AIBN (3.28 mg, 0.02 mmol). Tip: Use a stock solution of AIBN in anisole for accuracy.

Step 3: Deoxygenation (Critical)

  • Seal the tube with a rubber septum.

  • Perform three freeze-pump-thaw cycles to remove oxygen. Oxygen inhibition is severe for slow-polymerizing monomers.

  • Backfill with high-purity Nitrogen or Argon.

Step 4: Polymerization

  • Immerse the Schlenk tube in a pre-heated oil bath at 70°C .

  • Stir at 300 RPM.

  • Timecourse: Due to the

    
    -propyl group, kinetics are slow. Reaction time may range from 24 to 48 hours  for >60% conversion.
    
  • Monitoring: Take aliquots at 12h, 24h, and 48h for

    
    -NMR analysis (CDCl
    
    
    ) to monitor conversion (Compare vinyl protons at ~5.5-6.2 ppm to benzyl protons at ~5.1 ppm).

Step 5: Termination & Purification

  • Quench the reaction by cooling the tube in liquid nitrogen or ice water and exposing it to air.

  • Dilute the mixture with a small amount of Dichloromethane (DCM).

  • Precipitate dropwise into a 10-fold excess of cold Methanol or Hexane (depending on MW; low MW polymers may require Hexane).

  • Filter the white precipitate and dry under vacuum at 40°C for 24 hours.

Step 6: Characterization

  • GPC (THF or DMF): Expect

    
     g/mol  (depending on conversion) and 
    
    
    .
  • NMR: Confirm disappearance of vinyl peaks and broadening of backbone signals.

Application Protocol: Synthesis of pH-Responsive PPAA

The primary utility of Poly(B2PA) in drug delivery is its conversion to Poly(2-propylacrylic acid) (PPAA). Direct polymerization of 2-propylacrylic acid is difficult due to solubility issues and catalyst poisoning; the benzyl ester route bypasses this.

Deprotection via Hydrogenolysis
  • Dissolution: Dissolve 1.0 g of Poly(B2PA) in 20 mL of THF/Methanol (1:1 v/v).

  • Catalyst: Add 10 wt% Palladium on Carbon (Pd/C) (100 mg).

  • Reaction: Purge the vessel with

    
     gas (balloon pressure is sufficient). Stir vigorously at Room Temperature for 24–48 hours.
    
  • Workup: Filter through Celite to remove Pd/C. Concentrate the filtrate.

  • Validation:

    
    -NMR should show the complete disappearance of the aromatic benzyl peaks (7.3 ppm) and the appearance of a broad acid proton peak (if solvent allows).
    
  • Result: The resulting PPAA is a "smart" polymer that undergoes a hydrophobic transition at pH < 6.5, triggering endosomal escape.

Visualization: Application Workflow

ApplicationB2PAB2PA Monomer(Organo-soluble)RAFTRAFT Polymerization(Controlled Architecture)B2PA->RAFTPB2PAPoly(B2PA)(Precursor Polymer)RAFT->PB2PADeprotectPd/C + H2(Hydrogenolysis)PB2PA->DeprotectPPAAPoly(2-propylacrylic acid)(pH-Responsive)Deprotect->PPAAEndosomeApplication:Endosomal Escape (Drug Delivery)PPAA->EndosomepH < 6.5 Trigger

Figure 2: Strategic workflow from monomer synthesis to biomedical application.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Conversion (<20%) Steric hindrance or Oxygen poisoning.Increase reaction time to 48h. Ensure rigorous freeze-pump-thaw. Increase temp to 75°C (monitor for thermal initiation).
High Dispersity (

)
Loss of RAFT control or Chain Transfer.Check [CTA]:[Initiator] ratio. Ensure it is > 5:1. Lower the temperature slightly to reduce transfer events.
Gelling Di-vinyl impurities in monomer.Verify monomer purity via NMR/GC. B2PA synthesis can sometimes yield cross-linkers if not purified.
Incomplete Deprotection Catalyst poisoning or steric bulk.Use fresh Pd/C. Increase

pressure or reaction time. Ensure polymer is fully dissolved.

References

  • Polymer Source Inc. this compound Product Data and CAS 118785-93-6. Retrieved from .

  • Ferrito, M., & Tirrell, D. A. (1988). Poly(2-ethylacrylic acid). Macromolecular Syntheses, 11, 59-62. (Foundational protocol for alpha-substituted acrylic acids).
  • Stayton, P. S., et al. (2002). Molecular engineering of phase-sensitive polymers for cytoplasmic delivery. Journal of Controlled Release. (Establishes PPAA utility).
  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry.
  • Convertine, A. J., et al. (2009). Development of a novel endosomolytic diblock copolymer for siRNA delivery. Journal of Controlled Release. (Context for PPAA synthesis via RAFT).

Troubleshooting & Optimization

Technical Support Center: Benzyl 2-Propylacrylate Stabilization & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BZn-PrA-001

Subject: Inhibiting Premature Polymerization in Alpha-Substituted Acrylates Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The Alpha-Substituent Paradox

Benzyl 2-propylacrylate (BzA-Pr) presents a unique stabilization challenge compared to simple acrylates (like methyl acrylate). The 2-propyl (alpha-propyl) group introduces two competing factors:

  • Steric Hindrance: The bulky propyl group retards the propagation rate (

    
    ) compared to unsubstituted acrylates, theoretically making it more stable.
    
  • Radical Stabilization: The alpha-substituent stabilizes the radical intermediate via hyperconjugation. While this lowers the reactivity of the radical, it increases the lifetime of radical species formed during heating (distillation), making the system prone to "runaway" if an effective inhibitor is not present to quench them immediately.

Furthermore, the benzyl ester moiety significantly raises the boiling point (likely >120°C at standard vacuum), forcing higher distillation temperatures where thermal initiation becomes inevitable.

Critical Protocols: Storage vs. Purification

Module A: Storage (The "Shelf" Phase)

Standard Protocol: Aerobic Inhibition

Q: Why does my Certificate of Analysis state the monomer contains MEHQ, yet it polymerized in the glovebox? A: This is a common failure mode. Hydroquinone monomethyl ether (MEHQ ) is a phenolic inhibitor .[1] It is not an inhibitor in its own right; it is a catalyst that requires dissolved oxygen to function.

  • Mechanism: MEHQ reacts with peroxy radicals (formed by

    
    ), not carbon-centered radicals.
    
  • The Error: Storing MEHQ-inhibited monomers in an inert atmosphere (Nitrogen/Argon glovebox) starves the inhibitor of oxygen. The MEHQ becomes useless, and the monomer polymerizes via "dark" radical formation.

  • Corrective Action: Store BzA-Pr at 4°C in the dark, with a headspace of air (not

    
    ). If long-term inert storage is required, switch to a nitroxide inhibitor (e.g., TEMPO), which does not require oxygen.
    
Module B: Distillation (The "Danger" Phase)

Advanced Protocol: Anaerobic/Process Inhibition

Q: I am distilling this compound at 110°C under vacuum, and the pot solidified. What went wrong? A: You likely relied on MEHQ during distillation. At high temperatures and low pressure (vacuum), oxygen solubility drops to near zero. Without oxygen, MEHQ fails.

The Solution: The "Process Inhibitor" Cocktail For distilling high-boiling alpha-substituted acrylates, you must use an inhibitor that functions anaerobically or a dual-system.

Recommended Distillation Cocktail:

  • Phenothiazine (PTZ): 500–1000 ppm. Acts as an alkyl radical trap. Effective under vacuum.

  • Optional - Copper Dibutyldithiocarbamate (CuCBC): Synergistic with PTZ.

Distillation Setup Diagram (Graphviz):

DistillationSafety cluster_prevention Critical Control Points Pot Distillation Pot (Crude BzA-Pr) Column Vigreux/Packed Column Pot->Column Vapor Rise Heat Heat Source (>100°C) Heat->Pot Thermal Initiation Risk Inhibitor Inhibitor Selection Inhibitor->Pot Must be PTZ or TEMPO Vacuum Vacuum System Vacuum->Pot Removes O2 (Disables MEHQ) Receiver Receiver Flask (Pure Monomer) Column->Receiver Condensation

Caption: Workflow for safe distillation of high-boiling acrylates. Note that vacuum removes oxygen, necessitating non-phenolic inhibitors like PTZ.

Troubleshooting Guide (FAQs)

Issue 1: Viscosity Increase

User Report: "The liquid in my storage bottle seems thicker than last week." Diagnosis: Partial polymerization (Oligomerization). Immediate Action:

  • The Methanol Test: Add 1 drop of monomer to 5 mL of methanol.

    • Clear solution: Low molecular weight oligomers. Can potentially be redistilled (risky).

    • Cloudy/White Precipitate: High polymer content. Discard immediately. The batch is compromised and autocatalytic polymerization may follow.

Issue 2: Inhibitor Removal

User Report: "I washed the monomer with NaOH to remove MEHQ, but the emulsion won't break." Diagnosis: Benzyl esters are lipophilic and can form stable emulsions with aqueous bases. Furthermore, base washing generates waste and saturates the monomer with water (hydrolysis risk). Preferred Protocol: Adsorption Chromatography Do not wash. Use a basic alumina column.[1]

Protocol: Inhibitor Removal via Flash Column

  • Materials: Basic Alumina (Brockmann Grade I), Glass column, Fritted disc.

  • Ratio: Use 10g Alumina per 50g Monomer.

  • Procedure:

    • Pack column dry (or slurry in hexane if monomer is solid).

    • Pass neat monomer through the column using gravity or slight

      
       pressure.
      
    • Mechanism: The phenolic -OH of MEHQ binds irreversibly to the basic sites on alumina. The ester passes through.

    • Validation: The eluent is inhibitor-free and must be used within 4 hours.

Issue 3: "Popcorn" Polymerization

User Report: "I found white, cauliflower-like solids in the condenser after distillation." Diagnosis: Popcorn polymerization (crosslinked nucleation). This is dangerous as it can plug vents and cause over-pressurization. Cause: Vapor phase polymerization where liquid inhibitor cannot reach. Prevention:

  • Air Bleed: Introduce a capillary air bleed into the distillation pot. The trace oxygen inhibits the vapor phase.

  • Spray Inhibition: In industrial settings, a solution of inhibitor is sprayed into the column top. For lab scale, ensure good reflux to wash the column walls.

Technical Data: Inhibitor Selection Matrix

InhibitorType

Required?
Best ApplicationRemoval Method
MEHQ PhenolicYES (Critical)Long-term StorageBasic Alumina / NaOH Wash
Phenothiazine (PTZ) AnaerobicNODistillation / High TDistillation (remains in pot)
TEMPO / 4-OH-TEMPO NitroxideNOStorage & DistillationAcid Wash / Silica Column
Hydroquinone (HQ) PhenolicYESObsolete (Low solubility)Basic Alumina

Mechanistic Insight

The following diagram illustrates why MEHQ fails under inert conditions, whereas Nitroxides (TEMPO) or PTZ function as "scavengers" regardless of oxygen presence.

InhibitionMechanism cluster_failure Inert Atmosphere Failure Initiation Heat/Light R_radical Carbon Radical (R•) Initiation->R_radical ROO Peroxy Radical (ROO•) R_radical->ROO + O2 Stable2 Stable Adduct R_radical->Stable2 + PTZ/TEMPO (Direct Trapping) Polymerization Polymerization R_radical->Polymerization No O2 present MEHQ inactive O2 Oxygen (O2) Stable1 Stable Product ROO->Stable1 + MEHQ (H-transfer) MEHQ MEHQ (Phenol) PTZ Phenothiazine/TEMPO

Caption: Mechanism of Action. MEHQ requires the radical to first react with Oxygen. In vacuum/inert gas, this path is blocked, leading to polymerization. PTZ/TEMPO intercept the carbon radical directly.

References

  • Polymer Source. (2024). This compound Product Sheet. Retrieved from [Link] (Verification of specific alpha-substituted monomer existence).

  • McCurdy, K. G., et al. (1968). Kinetics of Polymerization of Benzyl Acrylate. Die Makromolekulare Chemie.
  • European Patent Office. (1988). Method and composition for inhibiting acrylate ester polymerization (EP0266906). Retrieved from [Link] (Data on Phenothiazine/PDA efficacy in distillation).

Sources

Technical Support Center: Benzyl 2-propylacrylate Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Protocols & Troubleshooting for Benzyl 2-propylacrylate

Document ID: TS-BPA-004 | Version: 2.1 | Status: Active

Introduction: Understanding Your Monomer

Welcome to the Technical Support Center. You are likely working with This compound (BPA) because you require a monomer that combines the high refractive index of aromatic rings with the steric stability of


-substitution.

The Challenge: Unlike simple acrylates (e.g., Methyl Methacrylate), BPA has a significantly higher boiling point due to the benzyl group and the


-propyl chain. This makes thermal purification (distillation) risky due to the potential for auto-polymerization (gelation) before the monomer vaporizes. Furthermore, the hydrophobicity of the benzyl group requires specific solvent choices for chromatographic separations.

This guide addresses the three most common support tickets we receive: Inhibitor Removal , Vacuum Distillation Failures , and Trace Impurity Elimination .

Part 1: Troubleshooting & Protocols (Q&A)

Ticket #1: "My polymerization kinetics are inconsistent. How do I effectively remove the MEHQ inhibitor?"

Diagnosis: Commercial BPA is stabilized with 4-methoxyphenol (MEHQ), typically at 50–150 ppm. While MEHQ prevents storage degradation, it acts as a radical scavenger that delays polymerization (induction period) or terminates chains early.

Solution A: The Flash-Column Method (Recommended for <50g) For small-scale precision synthesis (e.g., RAFT/ATRP), physical adsorption is superior to washing because it introduces no water.

  • Mechanism: The phenolic hydroxyl group of MEHQ binds to the basic sites of alumina, while the non-polar ester (BPA) passes through.

  • Protocol:

    • Pack a glass column with Basic Alumina (activity grade I). Use approx. 10g of alumina per 100g of monomer.

    • Do not wet the column with solvent. Pour the neat monomer directly onto the alumina.

    • Apply slight positive pressure (nitrogen or air bulb) to push the monomer through.

    • Collect the eluent.

    • Validation: Check the liquid color. Commercial BPA is often slightly yellow/tan due to oxidized inhibitor; the eluent should be water-white.

Solution B: The Caustic Wash (Recommended for >50g) For larger batches, liquid-liquid extraction is more economical.

  • Protocol:

    • Dilute BPA 1:1 with a non-polar solvent (e.g., Hexane or Toluene) to lower viscosity and improve phase separation.

    • Wash 3x with 5% NaOH (aq) . The base deprotonates MEHQ into its water-soluble phenoxide salt.

    • Wash 3x with Distilled Water (to remove residual base).

    • Wash 1x with Brine (saturated NaCl) to break emulsions.

    • Dry organic layer over anhydrous

      
       for 2 hours.
      
    • Remove solvent via Rotary Evaporation at

      
      .
      

Expert Note: Do not use strong acid washes; the benzyl ester linkage is susceptible to hydrolysis, which will generate benzyl alcohol impurities.

Ticket #2: "The monomer gelled in the flask during distillation. What went wrong?"

Diagnosis: BPA has a high boiling point (estimated


 at 5 mmHg). If you attempt distillation at insufficient vacuum, the pot temperature exceeds the thermal polymerization threshold, causing the "popcorn" polymer effect.

The "Gold Standard" Distillation Protocol: You must lower the boiling point to below


 using high vacuum.
  • Inhibition: Add Copper (Cu) wire or shavings to the distillation pot.

    • Why? Copper acts as a radical trap for any polymerization that attempts to start in the heated liquid phase. Unlike MEHQ, it does not distill over, ensuring the distillate is pure.

  • Vacuum Requirements: You need a vacuum pump capable of <1.0 mmHg (Torr) . A simple water aspirator is insufficient.

  • The Setup:

    • Use a Vigreux column to prevent splashing (entrainment) of impurities.

    • Crucial: Do not bubble air through the capillary if you require oxygen-free monomer for controlled radical polymerization. However, if using standard free-radical polymerization later, a tiny bleed of air helps MEHQ (if added to the receiver) work effectively.

  • Temperature Delta: Maintain the oil bath only 20–30°C higher than the vapor temperature to prevent localized overheating at the flask walls.

Ticket #3: "I have a persistent haze in my final polymer. How do I remove starting materials?"

Diagnosis: Haze often indicates the presence of 2-propylacrylic acid (unreacted starting material) or Benzyl Alcohol (hydrolysis product). These have different refractive indices than your polymer, causing light scattering (phase separation).

Solution: Silica Gel Chromatography Distillation often fails to separate Benzyl Alcohol (BP ~205°C) from BPA effectively due to azeotrope formation or similar vapor pressures.

  • Stationary Phase: Silica Gel (60 Å).

  • Mobile Phase: Hexane:Ethyl Acetate (Gradient 95:5

    
     90:10).
    
  • Logic:

    • BPA (Ester): Less polar, elutes first (

      
      ).
      
    • Benzyl Alcohol: More polar, elutes later.

    • Acid: Very polar, stays near the baseline or requires high polarity solvent to move.

  • Validation: Thin Layer Chromatography (TLC) stained with

    
     or visualized under UV (benzyl groups absorb strongly).
    

Part 2: Data & Specifications

Physical Properties & Safety[1][2]
PropertyValue (Approx.)Note
Molecular Weight ~204.27 g/mol Heavier than Benzyl Acrylate (162.19) due to propyl group.
Refractive Index (

)
> 1.514High index due to aromatic ring [1].
Boiling Point > 120°C @ 5 mmHgRequires High Vacuum for purification.
Appearance Clear, colorless liquidYellow tint indicates oxidation or inhibitor presence.
Solubility DCM, THF, TolueneImmiscible with water.
Common Impurities
ImpurityOriginRemoval Method
MEHQ Added StabilizerBasic Alumina or NaOH Wash [2].
Benzyl Alcohol Hydrolysis / SynthesisColumn Chromatography (Silica).
2-Propylacrylic Acid Unreacted PrecursorAqueous Base Wash (NaOH/NaHCO3).

Part 3: Decision Workflows (Visualization)

Workflow 1: Selecting the Right Purification Method

Purification_Decision Start Start: Raw BPA Monomer Goal What is your primary goal? Start->Goal Inhibitor Remove MEHQ only (for standard polymerization) Goal->Inhibitor Routine Use HighPurity Ultra-High Purity (Optical/Medical use) Goal->HighPurity Critical Purity Bulk Bulk Purification (>100g) Inhibitor->Bulk Check Scale Distill Vacuum Distillation (<1 mmHg, Cu inhibitor) HighPurity->Distill Remove Oligomers Column Flash Chromatography (Hexane/EtOAc) HighPurity->Column Remove Side Products Alumina Pass through Basic Alumina (No solvent needed) Bulk->Alumina Small Scale (<50g) Wash Wash: 5% NaOH -> Water -> Brine Dry: MgSO4 Bulk->Wash Large Scale (>50g)

Figure 1: Decision matrix for selecting the appropriate purification technique based on scale and purity requirements.

Workflow 2: Vacuum Distillation Logic

Distillation_Logic Pot Distillation Pot (Monomer + Copper Wire) Pot->Pot Residue (Polymer/Inhibitor) Condenser Condenser (Coolant 5°C) Pot->Condenser Vapor (Monomer) Heat Oil Bath (Max 130°C) Heat->Pot Energy Input Vacuum Vacuum Pump (< 1.0 mbar) Trap Cold Trap (Protects Pump) Vacuum->Trap Reduces BP Receiver Receiver Flask (Pure Monomer) Condenser->Receiver Liquid Trap->Receiver Reduces BP

Figure 2: Schematic logic for the vacuum distillation of high-boiling acrylates. Note the placement of the cold trap to protect the pump from acrylate vapors.

References

  • Sihai Energy Tech. (2024). Understanding Vacuum Distillation for High Boiling Monomers. Retrieved from [Link]

  • ResearchGate. (2014). Discussion: Removal of inhibitors from Styrene and Acrylates. Retrieved from [Link]

  • Polymer Source. (n.d.). This compound Product Specification. Retrieved from [Link]

Technical Support Center: Benzyl 2-propylacrylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Benzyl 2-propylacrylate. This resource is designed for researchers, chemists, and process development professionals who are navigating the complexities of acrylate ester synthesis. Instead of a generic protocol, this guide addresses the common pitfalls and side reactions encountered during this process, providing not just solutions but the underlying chemical principles to empower your experimental design.

The synthesis of acrylate esters, while conceptually straightforward, is often plagued by competing reactions that can drastically reduce yield, complicate purification, and compromise product quality. This guide is structured as a series of troubleshooting questions and answers to directly address the specific issues you may encounter in the lab.

Core Synthesis Pathways

The two most common routes to this compound are Fischer-Speier esterification and transesterification.

  • Fischer-Speier Esterification: The acid-catalyzed reaction between 2-propylacrylic acid and benzyl alcohol. This is an equilibrium-limited reaction that produces water as a byproduct.

  • Transesterification: The reaction of a simpler alkyl 2-propylacrylate (e.g., methyl or ethyl ester) with benzyl alcohol, typically catalyzed by an organometallic compound or a strong base/acid, displacing the simpler alcohol.[1]

This guide will primarily focus on troubleshooting the Fischer-Speier route, as its side reactions are often more prevalent, but the principles discussed are broadly applicable.

Troubleshooting and Frequently Asked Questions (FAQs)

Problem 1: My reaction mixture solidified or became a viscous gel. What happened?

Answer: You have almost certainly encountered premature polymerization of your acrylate monomer. Acrylate double bonds are highly susceptible to radical polymerization, a chain reaction that can be initiated by heat, light, or trace impurities.[2][3] This process is often exothermic, which can lead to a runaway reaction if not controlled.[3]

Causality and Mechanism: The C=C double bond in the acrylate is electron-deficient, making it highly reactive toward free radicals. Once a radical initiator (which can be formed from trace peroxides or impurities at high temperatures) adds across the double bond, it creates a new radical species. This new radical rapidly adds to another monomer, and the process repeats, forming long polymer chains that result in increased viscosity or solidification.

Mitigation Strategies:

  • Effective Inhibition: The most critical step is to use a polymerization inhibitor. Inhibitors are compounds that scavenge free radicals, terminating the polymerization chain reaction.[3]

    • Protocol: Add an appropriate inhibitor to the reaction mixture from the start. For distillations, ensure the inhibitor has a suitable vapor pressure to protect the condenser and distillate.[4]

  • Oxygen's Role: Many common inhibitors, such as hydroquinone (HQ) and 4-methoxyphenol (MEHQ), require the presence of molecular oxygen to function effectively.[2] The inhibitor molecule is oxidized to a stable radical or a quinone, which then traps the carbon-centered radicals of the growing polymer chain. Therefore, running the reaction under a strictly inert atmosphere (e.g., high-purity argon or nitrogen) can paradoxically increase the risk of polymerization.

    • Protocol: Unless your catalyst or reagents are extremely air-sensitive, bubbling a gentle stream of dry air or an air/N₂ mix (e.g., 5-10% O₂) through the reaction mixture is a standard industrial practice to ensure inhibitor efficacy.

  • Temperature Control: The rate of polymerization increases significantly with temperature.[5] Maintain the lowest effective temperature for the esterification reaction and avoid localized overheating.

    • Protocol: Use a well-controlled heating mantle with vigorous stirring to ensure even heat distribution. For larger-scale reactions, consider an oil bath.

Table 1: Common Polymerization Inhibitors

InhibitorAbbreviationTypical ConcentrationNotes
4-MethoxyphenolMEHQ100 - 1000 ppmRequires oxygen to be effective. Good for both reaction and storage.[2]
HydroquinoneHQ100 - 1000 ppmRequires oxygen. Often used in combination with other inhibitors.[4]
PhenothiazinePTZ200 - 1000 ppmHighly effective at elevated temperatures, often used in distillation columns.[5]
4-tert-ButylcatecholTBC50 - 500 ppmPrimarily used for storage and transport; can be removed with an alkaline wash.[2]
Problem 2: My NMR/GC-MS shows a significant, non-polar impurity with a mass corresponding to C₁₄H₁₄O.

Answer: This impurity is almost certainly dibenzyl ether. It is formed by the acid-catalyzed self-condensation (etherification) of two benzyl alcohol molecules, releasing one molecule of water.[6][7]

Causality and Mechanism: Under acidic conditions, the hydroxyl group of benzyl alcohol is protonated, forming a good leaving group (water). A second molecule of benzyl alcohol can then act as a nucleophile, attacking the benzylic carbon in an Sₙ1 or Sₙ2-type reaction to form the ether linkage. This side reaction is highly competitive with the desired esterification.

G cluster_0 Dibenzyl Ether Formation (Side Reaction) BnOH_1 Benzyl Alcohol (1) Protonated_BnOH Protonated Benzyl Alcohol BnOH_1->Protonated_BnOH + H+ H+ H+ (from Catalyst) Carbocation Benzyl Carbocation (stabilized) Protonated_BnOH->Carbocation - H₂O Ether_Product Dibenzyl Ether Carbocation->Ether_Product + Benzyl Alcohol (2) - H+ H2O H₂O BnOH_2 Benzyl Alcohol (2)

Caption: Acid-catalyzed formation of dibenzyl ether from benzyl alcohol.

Mitigation Strategies:

  • Control Stoichiometry: Avoid using a large excess of benzyl alcohol. While an excess of one reagent is often used to drive esterification equilibrium, in this case, it also increases the concentration of the reactant for the side reaction. A molar ratio closer to 1:1 or a slight excess of the acid is preferable.

  • Manage Temperature: Higher temperatures favor the elimination reaction that leads to ether formation.[8] Conduct the reaction at the lowest temperature that allows for efficient water removal.

  • Catalyst Choice and Loading: While strong acids like sulfuric acid are effective esterification catalysts, they are also potent dehydration agents that promote etherification.[9]

    • Protocol: Use the minimum effective catalytic amount (e.g., 1-2 mol%). Consider using a milder, solid-supported acid catalyst (e.g., an acidic ion-exchange resin) which can sometimes offer higher selectivity and is easily removed by filtration.

Problem 3: My yield is very low, and I recover most of my starting materials.

Answer: This is a classic issue with Fischer-Speier esterification, which is a reversible, equilibrium-limited process.[9] The presence of the water byproduct in the reaction mixture allows the ester to be hydrolyzed back to the starting acid and alcohol, preventing the reaction from reaching completion.

Causality and Mechanism (Le Chatelier's Principle): The reaction equilibrium is: 2-Propylacrylic Acid + Benzyl Alcohol ⇌ this compound + Water

To drive the reaction forward (to the right), the products must be removed from the system as they are formed. Since the ester is the desired product, the most practical approach is to remove the water.

Workflow for Driving Equilibrium

G Start Low Yield in Esterification Problem Equilibrium Limitation (Water byproduct inhibits forward reaction) Solution Apply Le Chatelier's Principle: Remove Water Problem->Solution Method Use a Dean-Stark Apparatus Solution->Method Process 1. Choose a solvent that forms a heteroazeotrope with water (e.g., Toluene, Heptane). 2. Reflux the reaction mixture. 3. Azeotrope vaporizes and condenses in the trap. 4. Water (denser) separates to the bottom of the trap. 5. Solvent (less dense) overflows back into the reactor. Method->Process Result Reaction Driven to Completion (>95% Conversion) Process->Result

Caption: Workflow to overcome equilibrium limitations in Fischer esterification.

Experimental Protocol:

  • Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagents: Charge the flask with 2-propylacrylic acid (1.0 eq), benzyl alcohol (1.0-1.1 eq), an appropriate solvent (e.g., toluene, ~2-3 mL per mmol of limiting reagent), an acid catalyst (e.g., p-toluenesulfonic acid, 1-2 mol%), and a polymerization inhibitor (e.g., MEHQ, ~500 ppm).

  • Reaction: Heat the mixture to reflux. You will observe the solvent-water azeotrope condensing and collecting in the trap. The reaction is complete when water no longer collects in the trap.

  • Workup: Cool the reaction, wash with saturated sodium bicarbonate solution to remove the acid catalyst and unreacted 2-propylacrylic acid, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).

Problem 4: My product is viscous and shows signs of high-molecular-weight species, but it hasn't fully polymerized.

Answer: This suggests the occurrence of Michael addition (also known as conjugate addition). In this side reaction, a nucleophile—most commonly an alcohol molecule (benzyl alcohol)—attacks the β-carbon of the electron-deficient acrylate double bond.

Causality and Mechanism: This reaction competes with esterification and is also often promoted by acidic or basic conditions. The initial addition of benzyl alcohol to this compound forms an ether-ester dimer. This process can continue, leading to the formation of low-molecular-weight oligomers, which increases the viscosity and complicates purification.[10]

Mitigation Strategies:

  • Strict Temperature Control: Michael additions are often more sensitive to temperature than the desired esterification. Running the reaction at the lowest practical temperature can significantly reduce the rate of this side reaction.

  • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion. Once water evolution ceases in the Dean-Stark trap, proceed with the workup.

  • Stoichiometry: As with ether formation, a large excess of the nucleophile (benzyl alcohol) will favor this side reaction. Maintain a near-equimolar ratio of reactants.

Final Purification Protocol

Even with optimized reaction conditions, trace side products and inhibitor will be present. The final step is purification via vacuum distillation.

  • Crude Product Preparation: After the aqueous workup, remove the drying agent and evaporate the solvent under reduced pressure.

  • Add Fresh Inhibitor: Before heating, add a fresh charge of a high-temperature inhibitor like phenothiazine (PTZ) to the crude product. This is critical as distillation involves high temperatures where polymerization risk is maximal.[5]

  • Vacuum Distillation: Assemble a vacuum distillation apparatus. Use a vacuum pump and a pressure gauge to maintain a stable, low pressure. This allows the product to boil at a much lower temperature, minimizing thermal stress and the risk of both polymerization and decomposition.

  • Collect Fractions: Collect the fraction corresponding to the boiling point of this compound at the applied pressure. Discard any initial low-boiling fractions (forerun) and the high-boiling residue.

By understanding the "why" behind these common side reactions, you can proactively design robust experiments, efficiently troubleshoot issues as they arise, and achieve a high yield of pure this compound.

References

  • Source: Google Patents (US3816267A)
  • Source: Google Patents (EP0266906A2)
  • Source: Google Patents (EP1396484A1)
  • Title: Polymerisation inhibitor Source: Wikipedia URL: [Link]

  • Title: Step-growth polymerisation of alkyl acrylates via concomitant oxa-Michael and transesterification reactions Source: Polymer Chemistry (RSC Publishing) URL: [Link]

  • Title: Inhibition of Free Radical Polymerization: A Review Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Etherification reactions of para-substituted benzyl alcohol derivatives Source: ResearchGate URL: [Link]

  • Title: Direct Access to Functional (Meth)acrylate Copolymers through Transesterification with Lithium Alkoxides Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Development of Acrylates using New Ester Exchange Reaction Source: Toagosei America URL: [Link]

  • Title: Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers Source: RSC Publishing URL: [Link]

  • Title: Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent Source: ACS Omega URL: [Link]

  • Title: Acrylate-Selective Transesterification of Methacrylate/Acrylate Copolymers: Postfunctionalization with Common Acrylates and Alcohols Source: ResearchGate URL: [Link]

  • Title: Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers Source: RSC Publishing URL: [Link]

  • Title: Trouble with Steglich Esterification Source: Reddit URL: [Link]

  • Title: Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Transesterification process for production of (meth)
  • Title: Formula Troubleshooting: Acrylate-based Thickening Source: Cosmetics & Toiletries URL: [Link]

  • Source: Google Patents (US3458561A)
  • Title: Esterification Source: Chemra URL: [Link]

Sources

Controlling molecular weight in Benzyl 2-propylacrylate polymerization

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific challenges of polymerizing Benzyl 2-propylacrylate (BPA) .

Technical Context: The "Alpha-Propyl" Challenge

Before troubleshooting, you must recognize the kinetic identity of your monomer. This compound is not a standard acrylate. Structurally, it possesses a propyl group at the


-position (analogous to the methyl group in methacrylate).
  • Kinetic Consequence: The propagating radical is tertiary , not secondary.

  • Steric Consequence: The

    
    -propyl group introduces significant steric hindrance, far exceeding that of methyl methacrylate (MMA).
    
  • Thermodynamic Consequence: The Ceiling Temperature (

    
    )  is significantly lower than that of standard acrylates or methacrylates. High-temperature polymerization (
    
    
    
    C) often leads to low conversion due to the equilibrium favoring depolymerization.

Part 1: Method Selection & Strategy

Q: Which polymerization method yields the tightest molecular weight (MW) control for BPA?

A: For research-grade precision, Anionic Polymerization is the gold standard but requires rigorous conditions. For robust synthesis with easier handling, RAFT (Reversible Addition-Fragmentation chain Transfer) is the recommended alternative.

FeatureAnionic PolymerizationRAFT PolymerizationATRP
MW Control (PDI) Ultra-narrow (<1.10)Narrow (1.10 - 1.25)Moderate to Good (1.20 - 1.40)
Temperature Low (-78°C)Moderate (60°C - 80°C)Moderate (60°C - 90°C)
Impurity Tolerance None (requires high vacuum/inert)HighLow (catalyst poisoning)
Suitability for BPA Excellent (Overcomes low

)
Good (With specific CTAs)Difficult (Steric hindrance affects halide abstraction)

Part 2: Troubleshooting Low Molecular Weight

Q: My polymerization stalls at low conversion/low MW. Is the initiator dead?

A: It is likely not the initiator, but the Ceiling Temperature (


)  or Steric Hindrance .

The Mechanism: The bulky


-propyl group and the benzyl ester side chain create a "steric wall" around the propagating center. As the chain grows, the rate of propagation (

) slows down. If the reaction temperature approaches

, the rate of depolymerization (

) equals

, and growth stops.

Troubleshooting Steps:

  • Lower the Temperature: If running at >80°C, drop to 60°C . This shifts the equilibrium toward polymer formation.

  • Increase Monomer Concentration: High [M] favors propagation. Run in bulk or high-concentration solution (e.g., 50% v/v in Toluene/Anisole).

  • Switch to Anionic (If stalling persists): Anionic polymerization at -78°C completely avoids the

    
     issue.
    

DOT Diagram: The Ceiling Temperature Trap

CeilingTemp cluster_0 Thermodynamic Barrier Initiation Initiation (R• + Monomer) Prop Propagation (Rn• + Monomer) Initiation->Prop k_p Prop->Prop k_p (Slow due to sterics) Deprop Depolymerization (Rn+1• -> Rn• + Monomer) Prop->Deprop k_dep (High if T > Tc) Stall Stalled Growth (Equilibrium Reached) Deprop->Stall Net Rate = 0

Caption: Kinetic competition between propagation and depolymerization in sterically hindered monomers like BPA.

Part 3: Troubleshooting Broad Dispersity (PDI)

Q: I am using RAFT, but my PDI is broad (>1.5). What is wrong?

A: You are likely using a Chain Transfer Agent (CTA) designed for acrylates (secondary radicals), not methacrylates/BPA (tertiary radicals).

The Mismatch: Standard acrylates form secondary radicals. BPA forms a stable, bulky tertiary radical .

  • If you use a trithiocarbonate (like DoPAT): The fragmentation rate is too slow for the stable BPA radical. The radical "stalls" on the CTA, leading to poor control.

  • Solution: Use a CTA with a tertiary leaving group (R-group) that mimics the monomer's radical stability.

Recommended RAFT Agents for BPA:

  • Cyanoisopropyl dithiobenzoate (CPDB): The cyanoisopropyl R-group is tertiary and leaves efficiently.

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid: Excellent control for methacrylic-type monomers.

Q: What about termination? A: Tertiary radicals terminate almost exclusively by disproportionation (transfer of a hydrogen) rather than combination. This limits the maximum achievable MW but generally keeps PDI lower than combination. If PDI is high, it is usually an initiation/CTA mismatch, not termination.

Part 4: Validated Experimental Protocols

Protocol A: RAFT Polymerization of BPA (Target MW: 20 kDa)

Reagents:

  • Monomer: this compound (Purified over basic alumina to remove inhibitor).

  • CTA: 2-Cyano-2-propyl dithiobenzoate (CPDB).

  • Initiator: AIBN (Azobisisobutyronitrile).

  • Solvent: Anisole (Internal standard for NMR).

Stoichiometry: [Monomer] : [CTA] : [Initiator] = 100 : 1 : 0.2

Step-by-Step Workflow:

  • Preparation: In a Schlenk tube, dissolve BPA (2.0 g, ~9.8 mmol) in Anisole (2.0 mL).

  • Add Control Agents: Add CPDB (21.7 mg, 0.098 mmol) and AIBN (3.2 mg, 0.0196 mmol). Note: The low Initiator:CTA ratio (0.2) is critical to minimize dead chains.

  • Degassing: Perform 4 freeze-pump-thaw cycles. Oxygen inhibition is fatal to controlled radical systems.

  • Polymerization: Immerse in an oil bath at 70°C .

    • Why 70°C? High enough for AIBN decomposition (

      
       hrs), low enough to avoid depolymerization.
      
  • Monitoring: Take aliquots at 2, 4, 8, and 12 hours. Measure conversion via

    
    H NMR (vinyl peaks vs. benzyl ester peaks).
    
  • Quenching: Stop at 60-70% conversion .

    • Critical: Do not push to 100%. Viscosity effects (Trommsdorff effect) and loss of CTA control broaden PDI at high conversion.

  • Purification: Precipitate twice into cold methanol.

Protocol B: Anionic Polymerization (Target MW: Narrowest Distribution)

Reagents:

  • Initiator: 1,1-Diphenylhexyllithium (DPHLi).[1] Prepared in situ from s-BuLi + 1,1-Diphenylethylene.

  • Solvent: THF (Dry, distilled from Na/Benzophenone).

  • Additive: LiCl (5-10 equivalents relative to initiator).

Workflow:

  • Setup: Flame-dried reactor under Argon positive pressure.

  • Solvent: Cannulate dry THF into the reactor; cool to -78°C .

  • Initiator Prep: Add s-BuLi, then add 1,1-Diphenylethylene (DPE) in slight excess. Wait for the deep red color (DPHLi formation).

    • Why DPHLi? It is a bulky, less nucleophilic initiator that prevents attack on the carbonyl group of the BPA monomer.

  • Additive: Add LiCl (dissolved in THF).

    • Why LiCl? It disrupts lithium aggregates and stabilizes the propagating enolate, narrowing the PDI.

  • Monomer Addition: Add purified BPA slowly down the reactor wall.

  • Termination: Quench with degassed methanol after 1 hour.

DOT Diagram: Method Decision Tree

MethodSelection Start Start: Define Goal Q1 Is strict PDI < 1.10 required? Start->Q1 Anionic Method: Anionic Polymerization (-78°C, THF, DPHLi) Q1->Anionic Yes Q2 Is the lab equipped for high-vacuum/inert lines? Q1->Q2 No (PDI < 1.3 is okay) Q2->Anionic Yes RAFT Method: RAFT Polymerization (70°C, CPDB Agent) Q2->RAFT No ATRP Method: ATRP (Not recommended for BPA due to sterics)

Caption: Decision matrix for selecting the optimal polymerization technique for BPA.

References

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry. Link

  • Matyjaszewski, K., & Davis, T. P. (2002). Handbook of Radical Polymerization. Wiley-Interscience. (Detailed kinetics of alpha-substituted acrylates). Link

  • Baskaran, D. (2003). Strategic Improvements in the Anionic Polymerization of (Meth)acrylates. Progress in Polymer Science. Link

  • Polymer Source. (n.d.). This compound Product Data. Polymer Source Inc.[2]Link

Sources

Optimizing initiator concentration for Benzyl 2-propylacrylate polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzyl 2-propylacrylate Polymerization

A Senior Application Scientist's Guide to Optimizing Initiator Concentration

Welcome to the technical support center for the polymerization of this compound. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with or plan to work with this versatile monomer. As Senior Application Scientists, we understand that achieving the desired polymer characteristics—be it molecular weight, polydispersity, or reaction kinetics—hinges on the precise control of key reaction parameters. Among the most critical of these is the initiator concentration.

This document moves beyond simple protocols to provide a deep, mechanistic understanding of why certain adjustments are made. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter in the lab. Our goal is to empower you with the expertise to not only solve problems but to proactively design robust and reproducible polymerization experiments.

Frequently Asked Questions (FAQs): The Fundamentals of Initiation

This section addresses the core principles governing the role and impact of initiators in the free-radical polymerization of this compound.

Q1: What is the fundamental role of an initiator in the polymerization of this compound?

An initiator is a chemical species that, upon thermal or photochemical decomposition, generates free radicals.[1] These highly reactive radicals are the agents that "initiate" the polymerization process. They achieve this by attacking the carbon-carbon double bond of a this compound monomer, converting it into a radical and starting the formation of a polymer chain.[2] The choice of initiator and its concentration are paramount as they directly control the number of growing polymer chains at any given time, which in turn dictates the final polymer properties.[3]

Q2: How does initiator concentration quantitatively affect the molecular weight (MW) and polydispersity index (PDI) of the final polymer?

There is a fundamental inverse relationship between initiator concentration and the polymer's molecular weight.[1][4]

  • High Initiator Concentration: A higher concentration of initiator produces a larger number of free radicals. This leads to the simultaneous initiation of many polymer chains.[1] With a finite amount of monomer available, the result is a larger population of shorter polymer chains, leading to a lower average molecular weight . This can also lead to an increase in termination events, potentially broadening the molecular weight distribution and resulting in a higher polydispersity index (PDI) .[5]

  • Low Initiator Concentration: Conversely, a lower initiator concentration generates fewer radicals, meaning fewer polymer chains are initiated.[1] These chains have more monomer available to them for propagation, resulting in higher average molecular weight polymers. If the initiation is efficient and termination is controlled, this can lead to a lower PDI .

This relationship is a cornerstone of polymer synthesis and is crucial for tuning the material's final properties, such as viscosity and mechanical strength.

Q3: What are the most common and effective initiators for this compound polymerization?

For the free-radical polymerization of acrylate monomers like this compound in organic solvents, oil-soluble thermal initiators are typically preferred. The selection depends on the desired reaction temperature, which is governed by the initiator's half-life. The most common choices are:

  • Azo Compounds: Such as 2,2'-Azobis(2-methylpropionitrile) (AIBN). AIBN is widely used due to its clean decomposition kinetics, producing nitrogen gas and non-interfering radicals.

  • Organic Peroxides: Such as Benzoyl Peroxide (BPO). BPO is another effective initiator, though its decomposition can sometimes lead to side reactions.[6]

The choice between them often comes down to the specific solvent used and the target reaction temperature.

Q4: What is a sensible starting initiator concentration range for experimental work?

The optimal concentration is highly dependent on the target molecular weight, monomer concentration, and reaction temperature. However, for initial screening experiments, a common and effective range is between 0.1% and 2.0% by weight relative to the this compound monomer.[1][7] It is always advisable to consult literature for similar acrylate systems to find a more precise starting point and then perform a systematic optimization.[1]

Initiator ConcentrationExpected Molecular Weight (MW)Expected Polydispersity (PDI)Expected Polymerization Rate
Low (~0.1 - 0.5 wt%)HighPotentially NarrowSlower
Medium (~0.5 - 1.0 wt%)IntermediateModerateModerate
High (>1.0 wt%)LowPotentially BroadFaster

Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted to help you quickly diagnose and resolve common problems encountered during polymerization.

Q5: My reaction is extremely slow, or no polymerization is occurring. What are the likely causes and how do I fix it?

This is a frequent issue, often stemming from one of three root causes.

  • Cause 1: Insufficient Initiator Concentration. The concentration of active radicals may be too low to sustain propagation. This could be due to a simple miscalculation or the initiator concentration being below the optimal threshold for your system.

    • Solution: Systematically increase the initiator concentration in well-defined increments (e.g., 0.1 wt% steps).[1]

  • Cause 2: Presence of Inhibitors. Molecular oxygen is a potent inhibitor of free-radical polymerization.[1] It reacts with initiating radicals to form stable peroxy radicals, which are not effective at initiating new chains. Additionally, the monomer as supplied may contain stabilizers (like hydroquinone or BHT) to prevent premature polymerization during storage.[8]

    • Solution: Ensure the reaction mixture is thoroughly deoxygenated before and during the reaction. This is typically achieved by purging the system with an inert gas (e.g., nitrogen or argon) for at least 30-60 minutes prior to heating.[1] While small amounts of stabilizer can often be overcome by the initiator, for highly controlled polymerizations, it may be necessary to remove the stabilizer by passing the monomer through an inhibitor removal column.

  • Cause 3: Suboptimal Temperature. The rate of initiator decomposition is temperature-dependent. If the reaction temperature is too low for the chosen initiator, the rate of radical generation will be insufficient.

    • Solution: Verify the initiator's half-life at your reaction temperature. You may need to increase the temperature or select an initiator with a lower decomposition temperature.[9]

G start Problem: Slow or No Polymerization check_o2 Is the system thoroughly deoxygenated? start->check_o2 check_conc Is initiator concentration sufficient (>0.1 wt%)? check_o2->check_conc Yes purge Action: Purge with N2/Ar for 30-60 min before and during reaction. check_o2->purge No check_temp Is reaction temperature appropriate for initiator? check_conc->check_temp Yes increase_conc Action: Increase initiator concentration systematically. check_conc->increase_conc No adjust_temp Action: Verify initiator half-life. Increase temperature or change initiator. check_temp->adjust_temp No G conc High Medium Low chains Many Short Chains Moderate Number & Length Few Long Chains conc:s->chains:s mw Low Medium High chains:s->mw:s

Sources

Troubleshooting low yield in Benzyl 2-propylacrylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield & Process Optimization Audience: Senior Researchers, Medicinal Chemists, Process Development Scientists

Diagnostic Overview

Status: You are attempting to synthesize Benzyl 2-propylacrylate (an


-substituted acrylate ester).
Common Failure Mode:  Yields 

or total loss of material due to "gelling."

This molecule presents a "Perfect Storm" of synthetic challenges:

  • Steric Hindrance: The

    
    -propyl group hinders nucleophilic attack at the carbonyl, slowing down esterification.
    
  • Polymerization Risk: The electron-deficient alkene is highly prone to radical polymerization, especially when heat or concentration increases.

  • Michael Addition: The acrylate double bond is susceptible to nucleophilic attack by the very alcohol (benzyl alcohol) you are trying to couple.

Use the following decision tree to diagnose your specific failure point before proceeding to the protocols.

TroubleshootingFlow Start Start Diagnosis: Low Yield CheckTLC Check Crude NMR/TLC Start->CheckTLC Decision1 Is the alkene proton visible? (Singlets ~5.5 & 6.2 ppm) CheckTLC->Decision1 Polymer Issue: Polymerization (Broad peaks, gel formation) Decision1->Polymer No / Broad Michael Issue: Michael Addition (Doublet/Triplet signals in aliphatic region) Decision1->Michael Complex Splitting Urea Issue: N-Acylurea Formation (Steglich Byproduct) Decision1->Urea Sharp impurity peaks Clean Issue: Isolation Loss (Product degrades on Silica) Decision1->Clean Yes, but low mass recovery

Figure 1: Diagnostic logic for identifying the root cause of yield loss in acrylate synthesis.

Module 1: The Polymerization Trap (Critical)

Q: My reaction mixture turned into a viscous gel or solid. What happened? A: You likely experienced "runaway radical polymerization." This is the most common cause of yield loss in


-substituted acrylates.

The Paradox of Inert Atmosphere: Standard organic synthesis requires nitrogen (


) or Argon to exclude moisture. However, if you use MEHQ (Monomethyl ether of hydroquinone)  as an inhibitor, it requires dissolved oxygen to function .[1] Running an MEHQ-inhibited reaction under strict 

effectively disables the inhibitor.

Protocol Adjustment:

  • Inhibitor: Use Phenothiazine (PTZ) if you must use strict inert atmosphere (it functions anaerobically). Use MEHQ only if you can tolerate an "air sparge" or lean air headspace.

  • Loading: 200–500 ppm relative to the acrylate mass.

InhibitorMechanismAtmosphere RequirementRecommended Use Case
MEHQ Reacts with peroxy radicalsRequires Oxygen (Air)Storage, Aerobic Workups
Phenothiazine Radical scavengerAnaerobic (works in

)
High-temp reactions, Distillations
BHT Steric radical trapAerobic/AnaerobicGeneral purpose, less effective for acrylates
Module 2: The Synthesis Strategy

Q: Which route gives the highest purity? A: Avoid direct esterification of highly substituted acrylic acid chlorides if possible, as they are unstable. The Steglich Esterification is the gold standard for research-scale synthesis of this target, provided you control the N-acylurea side reaction.

Recommended Workflow: The "Modified Steglich"

This protocol minimizes the formation of the N-acylurea byproduct and prevents Michael addition of the benzyl alcohol.

Reagents:

  • 2-Propylacrylic acid (1.0 equiv)

  • Benzyl Alcohol (1.1 equiv)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv - Strictly Catalytic)

  • Solvent: DCM (Anhydrous)

Step-by-Step Protocol:

  • Preparation: Dissolve 2-propylacrylic acid and Benzyl Alcohol in DCM (0.2 M concentration). Add MEHQ (200 ppm) to this solution.

  • Cooling: Cool the mixture to 0°C (Ice bath). Crucial: Low temperature suppresses the rearrangement of the O-acylisourea intermediate.

  • Catalyst: Add DMAP.[2]

  • Coupling: Dissolve DCC in a minimum amount of DCM. Add this solution dropwise over 30 minutes to the reaction mixture.

    • Why? Keeping DCC concentration low prevents the accumulation of the reactive intermediate that leads to side products.

  • Incubation: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.

  • Workup: Filter off the precipitated DCU (urea). Wash the filtrate with 0.5N HCl (to remove DMAP) and saturated

    
    .
    

Q: I see a byproduct that looks like the product but runs slightly lower on TLC. A: This is likely the N-acylurea .

  • Cause: Slow reaction rate due to the steric bulk of the propyl group, allowing the O-acylisourea to rearrange.

  • Fix: Switch coupling agents to EDC·HCl (water-soluble urea is easier to remove) or use DIC (Diisopropylcarbodiimide) which forms a soluble urea, often reducing the rearrangement rate in specific solvents.

Module 3: Precursor Synthesis (The HWE Route)

Q: I cannot buy 2-propylacrylic acid. How do I make it? A: You must synthesize it via the Horner-Wadsworth-Emmons (HWE) reaction.[3] Do not attempt to alkylate acrylic acid directly; it will polymerize.

Reaction Logic: Triethyl 2-phosphonopentanoate + Formaldehyde


 Ethyl 2-propylacrylate.

HWE_Pathway Reagent Triethyl 2-phosphonopentanoate Intermediate Phosphonate Carbanion Reagent->Intermediate Deprotonation Base Base: K2CO3 (aq) Base->Intermediate Aldehyde Formaldehyde (HCHO) Product Ethyl 2-propylacrylate Aldehyde->Product Intermediate->Product + HCHO (HWE Reaction) Hydrolysis Hydrolysis (LiOH) Product->Hydrolysis FinalAcid 2-Propylacrylic Acid Hydrolysis->FinalAcid

Figure 2: Synthesis of the 2-propylacrylic acid precursor via HWE reaction.

Critical HWE Tips:

  • Formaldehyde Source: Use aqueous Formalin (37%) with

    
     as the base. This is a mild "heterogeneous" condition that works exceptionally well for 
    
    
    
    -methylenation.
  • Temperature: Keep the reaction at mild heat (40-60°C). Too hot = polymerization of the monomer as it forms.

Module 4: Purification (The Silent Killer)

Q: My crude NMR looks great, but after Column Chromatography, I lost 50% of the mass. A: Acrylates are acid-sensitive and can polymerize on the acidic surface of Silica Gel (


).

The "Buffered Silica" Technique:

  • Preparation: Slurry your silica gel in your starting eluent (e.g., Hexanes).

  • Buffering: Add 1% Triethylamine (

    
    )  to the slurry and stir for 5 minutes.
    
  • Packing: Pour the column.

  • Elution: Run your column without further amine in the mobile phase (or keep 0.1% if the compound is very sensitive).

    • Mechanism:[2][4][5][6] The amine neutralizes the acidic silanol sites on the silica, preventing acid-catalyzed polymerization or hydrolysis.

Storage: Store the purified this compound with 10-50 ppm MEHQ in the dark at -20°C. Pure acrylates without inhibitors are "ticking time bombs" for polymerization.

References
  • Inhibition Mechanisms

    • Title: Inhibition of acrylic acid and acrylate autoxidation.[7]

    • Source: RSC Publishing (Polymer Chemistry).
    • URL:[Link]

  • Steglich Esterification Optimization

    • Title: Simple Method for the Esterification of Carboxylic Acids (Original Steglich Paper).
    • Source: Angewandte Chemie International Edition.[4]

    • URL:[Link]

  • HWE Reaction for Acrylates

    • Title: Facile synthesis of -substituted acrylate esters via Meldrum's acid (Altern
    • Source: PubMed / Tetrahedron Letters.
    • URL:[Link]

  • Acrylate Polymerization Safety

    • Title: Polymerization Reactions Inhibitor Modeling.[1]

    • Source: ioKinetic Safety Whitepaper.[1]

    • URL:[Link]

Sources

Preventing gelation during Benzyl 2-propylacrylate polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Gelation & Process Control

Introduction: The "Gelation Trap" in Steric Acrylates

Welcome to the technical support hub for Benzyl 2-propylacrylate (BzA-iPr) . If you are here, you likely encountered a sudden, irreversible solidification of your reaction mixture—often occurring unexpectedly at medium conversion.[1]

Polymerizing BzA-iPr presents a unique "double-bind" challenge compared to standard acrylates:

  • Steric Hindrance: The

    
    -isopropyl group creates significant steric bulk, slowing propagation (
    
    
    
    ) and lowering the ceiling temperature (
    
    
    ).
  • Benzylic Instability: The benzyl ester group contains labile benzylic protons. These are prone to Chain Transfer to Polymer (CTP) , generating mid-chain radicals that lead to branching and uncontrolled crosslinking (gelation).[1]

This guide replaces "trial and error" with mechanistic control.

Module 1: Diagnostics (Why did it gel?)

Q1: My reaction was liquid for hours, then solidified in minutes. What happened?

Diagnosis: You triggered the Trommsdorff-Norrish Effect (Auto-acceleration) .[2]

  • The Mechanism: As polymer chains grow, the solution viscosity rises exponentially. The large

    
    -isopropyl group makes the polymer chains rigid and sluggish. Eventually, the diffusion of long chains is restricted, stopping them from terminating (
    
    
    
    drops).[1] However, the small monomer molecules can still diffuse and propagate (
    
    
    remains constant).[1]
  • The Result: The rate of polymerization (

    
    ) skyrockets. The reaction exotherm spikes, leading to thermal runaway and a solid gel block.
    
Q2: I kept the conversion low (<40%), but the polymer is still insoluble in THF. Why?

Diagnosis: You have Chemical Crosslinking via Benzylic Abstraction .

  • The Mechanism: The propagating radical is highly reactive. Instead of finding a monomer, it abstracts a hydrogen atom from the benzylic position (

    
    ) of a formed polymer chain. This creates a radical on the backbone, which then attacks another chain or monomer, creating a permanent chemical crosslink.[1]
    
  • The Trigger: High temperatures (>80°C) or "starved" monomer conditions favor this abstraction over normal propagation.

Q3: The solution turned cloudy before gelling. Is this normal?

Diagnosis: Phase Separation Gelation (Syneresis). [1]

  • The Mechanism: Poly(this compound) is hydrophobic. If you are using a solvent that is borderline soluble for the monomer but a poor solvent for the polymer (e.g., Methanol/Water mixtures or pure Alkanes), the polymer chains collapse and aggregate physically, trapping the solvent in a "pseudo-gel."[1]

Module 2: Visualizing the Failure Mode

The following diagram illustrates the competition between Linear Propagation (Good) and Benzylic Crosslinking (Bad).

GelationMechanism Initiator Initiator Radical Monomer This compound (Monomer) Initiator->Monomer Initiation PropRad Propagating Radical (Linear Chain) Monomer->PropRad Propagation (kp) PropRad->Monomer Chain Growth Polymer Linear Polymer PropRad->Polymer Termination (Ideal) BenzylicH Benzylic Hydrogen (on Polymer Side Chain) PropRad->BenzylicH H-Abstraction (High T / Low [M]) BranchedRad Mid-Chain Radical (Branch Point) BenzylicH->BranchedRad Radical Transfer BranchedRad->Monomer Branching BranchedRad->PropRad Termination by Coupling Crosslink Chemical Crosslink (GELATION) BranchedRad->Crosslink Network Formation

Figure 1: The "Benzylic Trap."[1] The red dashed path represents the side reaction where the growing chain attacks the benzyl group of an existing chain, leading to irreversible crosslinking.

Module 3: Prevention Protocols

Protocol A: Solvent Selection (The Dilution Rule)

Never perform bulk polymerization of this compound. The viscosity build-up is unmanageable.

Recommended Solvent System: Toluene or Anisole.

  • Why: Aromatic solvents (Toluene) interact favorably with the benzyl side chains (

    
     stacking), keeping the polymer chain extended and soluble. This prevents localized "hot spots" of viscosity.
    
  • Concentration Limit: Maintain monomer concentration [M] < 2.0 M .

Protocol B: Controlled Radical Polymerization (RAFT)

The Gold Standard. Free Radical Polymerization (FRP) is too chaotic for this monomer. Use Reversible Addition-Fragmentation chain Transfer (RAFT) to cap the radicals and prevent the "runaway" length that causes gelation.

Recommended Reagents:

  • CTA (Chain Transfer Agent): 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC). Trithiocarbonates are essential for acrylates to minimize retardation.

  • Initiator: AIBN (Azobisisobutyronitrile).[3]

  • Ratio: [Monomer]:[CTA]:[Initiator] = 200 : 1 : 0.2

Step-by-Step Workflow:

  • Preparation: In a Schlenk tube, dissolve this compound (2.0 g, 1 eq) in Anisole (5 mL).

  • Add Control Agents: Add CPDTC (CTA) and AIBN (Initiator) according to the ratio above.

  • Degassing (CRITICAL): Oxygen acts as a temporary inhibitor but can lead to induction periods followed by rapid gelation. Perform 3 cycles of freeze-pump-thaw .

    • Freeze: Liquid

      
       until solid.
      
    • Pump: High vacuum (10 min).

    • Thaw: Warm water bath (do not expose to air).

  • Polymerization: Immerse in an oil bath at 70°C .

    • Note: Do not exceed 80°C. Higher T increases benzylic abstraction rates.

  • Quenching: Stop the reaction at 50-60% conversion (approx. 8-12 hours). Do not push for 100%.

    • Method: Rapidly cool in ice water and expose to air.

  • Purification: Precipitate into cold Methanol (excess).

Protocol C: Inhibitor Management

Commercial this compound contains MEHQ (Monomethyl ether hydroquinone) to prevent storage gelation.

  • Do not remove MEHQ if you are running a standard high-temp FRP (it regulates the rate).

  • MUST remove MEHQ if you are running RAFT/ATRP or low-temp photopolymerization.

    • Removal: Pass monomer through a basic alumina column immediately before use.

Module 4: Quantitative Data & Thresholds

Use this table to set your safety margins.

ParameterSafe Operating RangeDanger Zone (Risk of Gelation)Reason for Failure
Temperature 60°C – 75°C> 85°CBenzylic H-abstraction activation energy is reached.
Concentration 10 – 25 wt%> 40 wt%Trommsdorff effect (viscosity auto-acceleration).
Conversion Stop at < 60%> 80%High polymer concentration increases branching probability.
Solvent Toluene, Anisole, DMFHexane, Water, MethanolPhase separation leads to localized high [M] domains.[1]
Stirring Rate > 300 RPM< 100 RPM or StaticPoor heat transfer creates "hot spots" in the reactor.

References

  • Trommsdorff Effect & Auto-acceleration

    • Source:Encyclopedia of Polymer Science and Technology.
    • Significance: Defines the viscosity-dependent termin
    • [1]

  • Chain Transfer in Acrylates

    • Source: Ahmad, N. M., et al. (2009).[1][4] "Chain Transfer to Polymer and Branching in Controlled Radical Polymerizations of n-Butyl Acrylate." Macromolecular Rapid Communications.

    • Significance: Establishes that controlled radical polymerization (CRP) significantly reduces branching compared to FRP by limiting the lifespan of the radical.
  • RAFT Polymerization of Bulky Acrylates

    • Source: Moad, G., Rizzardo, E., & Thang, S. H. (2005).[1] "Living Radical Polymerization by the RAFT Process." Australian Journal of Chemistry.

    • Significance: Provides the mechanistic basis for using Trithiocarbonates (CPDTC)
    • [1]

  • Benzylic Hydrogen Abstraction

    • Source:Polymer Handbook, 4th Edition. "Transfer Constants to Monomer and Polymer."
    • Significance: Tabulates the high transfer constants ( ) for benzyl esters, validating the chemical crosslinking mechanism.
    • [1]

Sources

Improving the thermal stability of poly(Benzyl 2-propylacrylate)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with Poly(benzyl 2-propylacrylate) [PBPA] . This polymer presents a unique dual-challenge: the steric bulk of the


-propyl group (lowering the ceiling temperature, 

) and the oxidative lability of the benzyl ester side chain.

Status: 🟢 Operational Specialist: Senior Polymer Physicist Ticket ID: PBPA-THERM-OPT-2026

System Overview: Why is my PBPA degrading?

Before troubleshooting, you must diagnose the mode of failure. Poly(this compound) is thermodynamically fragile due to two competing mechanisms:

  • Depolymerization (Unzipping): The bulky 2-propyl (

    
    -propyl) group creates significant steric strain on the carbon backbone. This lowers the ceiling temperature (
    
    
    
    ). Above
    
    
    , the propagation-depolymerization equilibrium shifts left, and the polymer "unzips" back into monomer, especially if the chain end is a radical.
  • Benzylic Oxidation: The methylene group (

    
    ) connecting the phenyl ring to the ester is susceptible to hydrogen abstraction by free radicals, leading to chain scission and the formation of benzaldehyde or benzyl alcohol derivatives.
    

Module 1: Synthesis & Purification (The "Early Onset" Issue)

User Complaint: "My TGA curves show weight loss starting at 180°C, well below the theoretical limit."

Diagnosis: This is likely not intrinsic degradation but "catalyzed" depolymerization caused by residual impurities. Residual monomers and initiator fragments act as weak links that trigger unzipping at lower temperatures.

Troubleshooting Protocol: The "Double-Precipitation" Workflow

Do not rely on a single methanol wash. The bulky propyl group traps monomer within the coiled matrix.

  • Dissolution: Dissolve crude PBPA in a minimal amount of THF (Tetrahydrofuran) or DCM (Dichloromethane). Target a 10-15% w/v concentration.

  • Filtration: Pass the solution through a 0.45

    
    m PTFE filter to remove cross-linked micro-gels (which act as degradation hotspots).
    
  • Precipitation I (Cold): Dropwise addition into cold Methanol (-20°C) with vigorous stirring. The low temperature kinetically traps the polymer while keeping the monomer soluble.

  • Precipitation II (Polarity Switch): Re-dissolve in THF. Precipitate into Hexanes or a Methanol/Water (90:10) mix. This removes more polar initiator fragments.

  • Drying: Vacuum dry at

    
     for 48 hours. Crucial: Do not exceed 
    
    
    
    during drying, as you may trigger depolymerization in the wet state.

PurificationWorkflow Crude Crude PBPA Dissolve Dissolve in THF (15% w/v) Crude->Dissolve Filter 0.45µm PTFE Filtration Dissolve->Filter Precip1 Precipitation 1: Cold MeOH (-20°C) Filter->Precip1 Removes Monomer Precip2 Precipitation 2: Hexanes/Water mix Precip1->Precip2 Removes Initiator Dry Vac Dry < 50°C Precip2->Dry

Figure 1: Purification workflow to eliminate catalytic impurities that lower degradation onset.

Module 2: Structural Modification (The "Unzipping" Issue)

User Complaint: "The polymer degrades during melt processing (>200°C) regardless of purity."

Diagnosis: You have exceeded the ceiling temperature (


). The 

-propyl group makes the backbone bond weak. You must chemically "lock" the chain to prevent unzipping.
Solution A: End-Capping (Terminal Stabilization)

Unzipping almost always starts at the chain end. If the chain end is a stable moiety rather than a secondary radical or an unsaturated group, unzipping is inhibited.

  • Method: If using ATRP/RAFT polymerization, do not just quench with air. React the living chain end with a stable radical scavenger or a non-polymerizable monomer.

  • Protocol: Add a 10-fold excess of Styrene or N-phenylmaleimide at the end of the polymerization. These monomers add to the chain end but do not homopolymerize easily under these conditions, effectively "capping" the zipper.

Solution B: Copolymerization (The "Roadblock" Strategy)

Insert a "roadblock" monomer into the backbone. If the unzipping reaction hits a comonomer that is thermally stable, the degradation wave stops.

  • Recommended Comonomer: Methyl Methacrylate (MMA) or Styrene .

  • Ratio: Incorporating just 10-15 mol% of Styrene can raise the degradation temperature (

    
    ) by 30-50°C because it interrupts the continuous sequence of sterically stressed 
    
    
    
    -propyl units.

Module 3: Additives & Processing (The "Oxidation" Issue)

User Complaint: "The polymer yellows and becomes brittle after thermal exposure."

Diagnosis: This is oxidative degradation of the benzyl group. The benzylic hydrogen is easily abstracted by oxygen radicals.

Stabilization Formulation

You cannot process PBPA without an antioxidant package. A synergistic blend is required:

ComponentTypeFunctionRecommended Loading
Irganox 1010 Primary Antioxidant (Hindered Phenol)Scavenges peroxy radicals formed at the benzyl site.0.5 - 1.0 wt%
Irgafos 168 Secondary Antioxidant (Phosphite)Decomposes hydroperoxides before they cleave the chain.0.5 - 1.0 wt%
CuBr₂ / PMDETA Radical Trap (If ATRP)Only for synthesis: Residual Cu(II) can actually act as a radical trap, though it colors the polymer.Trace (remove if optical clarity is needed)

Visualizing the Degradation Mechanism

Understanding how the polymer breaks is key to fixing it. The diagram below contrasts the two main failure modes.

DegradationPathways PBPA Poly(this compound) Backbone Heat Heat (> Tc) PBPA->Heat Oxygen Oxygen (Processing) PBPA->Oxygen Unzipping Mechanism A: Unzipping (Depolymerization) Heat->Unzipping Steric Relief Oxidation Mechanism B: Benzylic Oxidation (Side-chain Scission) Oxygen->Oxidation H-Abstraction Monomer Result: Monomer Release (Gas bubbles/Voids) Unzipping->Monomer Crosslink Result: Yellowing & Crosslinking (Brittleness) Oxidation->Crosslink

Figure 2: Dual degradation pathways. Thermal stress drives unzipping; oxidative stress drives crosslinking/yellowing.

Frequently Asked Questions (FAQ)

Q: Can I process PBPA via injection molding? A: Only if you use a copolymer (e.g., with MMA or Styrene). Pure PBPA has a


 likely near the melt processing temperature. If you must mold pure PBPA, use solution casting  or compression molding  at the lowest possible temperature above 

.

Q: Why does my polymer smell like benzyl alcohol? A: This indicates hydrolysis or oxidative cleavage of the side chain. Ensure your drying agents are anhydrous and store the polymer in a desiccator. Moisture at high temperatures hydrolyzes the ester bond.

Q: Is anionic polymerization better than radical for stability? A: Yes. Anionic polymerization (if done at low temp) produces polymers with defined end-groups and no initiator fragments. However, it is more synthetically demanding. For radical polymerization (ATRP/RAFT), end-capping is non-negotiable for stability.

References

  • Yamada, B., et al. (2003).

    
    -Substituted Acrylates: Steric Effects and Ceiling Temperature. Journal of Polymer Science Part A: Polymer Chemistry. 
    
    • Context: Establishes the fundamental thermodynamic instability (low ) of acrylates with alkyl substituents larger than methyl.
  • Czech, Z., et al. (2014).[1] Thermal stability and degradation of selected poly(alkyl methacrylates).[1][2][3][4][5][6] Journal of Thermal Analysis and Calorimetry.[6]

    • Context: Provides comparative TGA data and degradation kinetics for analogous bulky acryl
  • Barim, G. (2021).[7] Synthesis and thermal degradation kinetics of poly(benzyl methacrylate)/graphite composites. Journal of Materials and Electronic Devices.

    • Context: Specifically details the degradation pathway of the benzyl ester group and the stabilizing effect of fillers.
  • Speakman, J. G. (1964). Thermal Degradation of Polyacrylates.[2][3][4][5][6][8] University of Glasgow Thesis.

    • Context: A foundational text describing the "unzipping" vs.

Sources

Post-polymerization modification of poly(Benzyl 2-propylacrylate)

Author: BenchChem Technical Support Team. Date: February 2026

Post-Polymerization Modification of Poly(Benzyl 2-propylacrylate)[1]

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 20, 2026[1]

Introduction: The Steric Challenge

Welcome to the technical support center for Poly(this compound) (PBPA) . If you are accessing this guide, you are likely attempting to convert this precursor into Poly(2-propylacrylic acid) (PPAA) —a critical pH-responsive polymer used for endosomal escape in drug delivery systems [1].[1]

The Core Technical Challenge: Unlike standard acrylates or methacrylates, PBPA possesses an


-propyl group.[1] This group provides the hydrophobic bulk required for membrane disruption at pH < 6.5, but it also creates a "Steric Shield"  around the carbonyl ester. This makes post-polymerization modification (PPM) significantly slower and more difficult than with standard poly(benzyl acrylate).[1]

This guide prioritizes the two primary modification routes: Catalytic Hydrogenolysis (preferred for biological purity) and Saponification (Hydrolysis).

Modification Protocols & Troubleshooting

Module A: Catalytic Hydrogenolysis (Debenzylation)

Target: Clean conversion to Poly(2-propylacrylic acid) (PPAA) without salts.[1]

This is the "Gold Standard" method. It cleaves the benzyl ester under mild conditions, leaving the backbone intact.

Standard Protocol:

  • Solvent: Dissolve PBPA in THF or 1,4-Dioxane (10 mg/mL).

  • Catalyst: Add Pd/C (10 wt% loading relative to polymer).[1]

  • Reaction: Purge with

    
     (balloon or mild pressure 3-5 bar). Stir at 40–50°C.[1]
    
  • Purification: Filter catalyst, concentrate, and precipitate in cold ether.

Troubleshooting Guide: Hydrogenolysis
SymptomProbable CauseCorrective Action
Conversion Stalls < 50% Catalyst Poisoning Sulfur from RAFT agents (if used for polymerization) poisons Pd/C. Fix: Treat polymer with hexylamine/tributylphosphine before hydrogenolysis to cleave dithioesters [2].[1]
Polymer Precipitates Solubility Switch PBPA is hydrophobic; PPAA is amphiphilic.[1] As conversion proceeds, the polymer may crash out of THF. Fix: Use a co-solvent mixture: THF:Methanol (1:1).[1]
Slow Kinetics Steric Hindrance The

-propyl group blocks the catalyst surface.[1] Fix: Increase temperature to 60°C and

pressure to 50 psi (Parr reactor).
Module B: Alkaline Hydrolysis (Saponification)

Target: Conversion to PPAA salts (requires desalting).[1]

Used when hydrogenolysis is unavailable or when the polymer contains sulfur groups that cannot be removed.[1]

Standard Protocol:

  • Solvent: 1,4-Dioxane/Methanol (2:1).[1]

  • Reagent: Excess KOH or LiOH (5–10 eq per monomer unit).

  • Conditions: Reflux (80°C+) for 24–48 hours. Note: Room temperature hydrolysis is ineffective for

    
    -propyl acrylates.[1]
    
Troubleshooting Guide: Hydrolysis
SymptomProbable CauseCorrective Action
Incomplete Disappearance of Benzyl Signals The "Steric Shield" Hydroxide ions cannot easily access the carbonyl carbon due to the propyl bulk.[1] Fix: Switch to LiOH (smaller cation) and increase temperature to 90°C in a pressure vial.
Backbone Degradation Harsh Conditions Prolonged reflux can cause random chain scission.[1] Fix: Monitor GPC. If degradation occurs, switch to Acid Hydrolysis (Trifluoroacetic acid in DCM).[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision pathways for modifying PBPA.

PBPA_Workflow Start Start: PBPA Polymer CheckRAFT Contains RAFT/Thio Agents? Start->CheckRAFT Clean Aminolysis (Remove Thio) CheckRAFT->Clean Yes (Sulfur present) Method Select Method CheckRAFT->Method No Clean->Method H2 Hydrogenolysis (Pd/C + H2) Preferred for Bio-Apps Method->H2 Hydrolysis Alkaline Hydrolysis (LiOH) Aggressive Route Method->Hydrolysis CheckSol Check Solubility H2->CheckSol Hydrolysis->CheckSol CoSolvent Add MeOH/Dioxane Mix CheckSol->CoSolvent Precipitation Observed Result Product: Poly(2-propylacrylic acid) (PPAA) CheckSol->Result Clear Solution CoSolvent->Result

Caption: Workflow for the deprotection of PBPA, accounting for catalyst poisons (RAFT agents) and solubility transitions.

Characterization & Validation

You cannot rely on visual solubility changes alone.[1] You must validate the modification quantitatively.

A. Proton NMR ( NMR)

This is the definitive confirmation method.[1]

  • Solvent: DMSO-d6 (PPAA is often insoluble in

    
    ).[1]
    
  • Key Marker: The disappearance of the Benzyl Aromatic Protons .

    • PBPA (Reactant): Strong peak at 7.3 ppm (5H, aromatic).[1]

    • PPAA (Product): This peak should be absent (or <2% integration).

  • Backbone Check: The

    
    -propyl methyl group (0.8–0.9 ppm) should remain distinct.[1]
    
B. Solubility Transition Test (Self-Validating Step)

A quick benchtop test to confirm functional group conversion.[1]

SolventPBPA (Starting Material)PPAA (Product)
Chloroform (

)
SolubleInsoluble (Precipitates)
Water (pH 8) InsolubleSoluble (Clear solution)
Water (pH 4) InsolubleInsoluble (Aggregates)

Note: PPAA is a "smart" polymer.[1] It must be soluble at basic pH and insoluble at acidic pH.[1] If your product dissolves in pH 4 water, you likely have residual solvent or low molecular weight fragments.

FAQ: Expert Insights

Q: Can I use transesterification to attach a drug molecule directly to PBPA? A: It is chemically possible but kinetically difficult.[1] The


-propyl group hinders the approach of the incoming alcohol.
  • Recommendation: Do not transesterify the benzyl ester directly.[1] Instead, deprotect to PPAA first, then use carbodiimide chemistry (EDC/NHS) to couple your drug to the free acid. This avoids the steric fight at the ester linkage [3].

Q: My Pd/C catalyst caught fire after filtration. Why? A: Standard safety protocol. Hydrogen-saturated Pd/C is pyrophoric.[1]

  • Protocol: Always keep the filter cake wet with water or cover it with sand/celite before disposal.[1] Never let it dry out in air.[1]

Q: Why is the


 of my product higher than expected? 
A:  The 

-propyl group restricts backbone rotation.[1] While Poly(acrylic acid) has a

of ~106°C, PPAA can exhibit higher rigidity due to this steric bulk and strong hydrogen bonding. Ensure you are drying the sample above its

under vacuum to remove bound solvent.[1]

References

  • Stayton, P. S., et al. (2002).[1] "Molecular engineering of proteins and polymers for targeting and intracellular delivery of therapeutics." Journal of Controlled Release, 65(1-2), 209-220.[1]

  • Moad, G., et al. (2012).[1] "End-group transformation of RAFT polymers." Polymer International, 60(9), 1325–1334.[1]

  • Convertine, A. J., et al. (2009).[1][2] "Development of a novel endosomolytic diblock copolymer for siRNA delivery." Journal of Controlled Release, 133(3), 221-229.[1][2]

Sources

Validation & Comparative

Comparative Technical Guide: Benzyl 2-propylacrylate vs. Benzyl Acrylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Benzyl Acrylate (BZA) and Benzyl 2-propylacrylate (BPA) . It is designed for researchers and formulation scientists requiring precise data on polymerization kinetics, thermal transitions, and optical performance to select the optimal monomer for drug delivery systems, optical resins, or shape-memory polymers.

Executive Summary: The -Substituent Effect

The core distinction between these two monomers lies in the substitution at the


-carbon of the vinyl group. Benzyl Acrylate  is a standard, highly reactive monomer used for high-refractive-index coatings and adhesives.[1] This compound  carries a propyl group at the 

-position, introducing significant steric bulk. This structural modification drastically alters polymerization kinetics, glass transition temperature (

), and chain flexibility, shifting the material profile from a fast-curing coating component to a specialized monomer for tuning polymer free volume and degradation rates.
Structural Comparison
  • Benzyl Acrylate (BZA):

    
     (High reactivity, flexible backbone).
    
  • This compound (BPA):

    
     (Sterically hindered, stiffened backbone, internal plasticization).
    

Physicochemical Property Comparison

The following table synthesizes experimental and theoretical data. Note the impact of the propyl group on molecular weight and theoretical refractive index.

PropertyBenzyl Acrylate (BZA)This compound (BPA)Causality / Note
CAS Number 2495-35-4118785-93-6
Molecular Weight 162.19 g/mol 204.27 g/mol Addition of

group.
Refractive Index (

)
1.514 [1]~1.505 (Predicted)Propyl group dilutes the aromatic density, slightly lowering RI.
Glass Transition (

)
~6°C (Homopolymer) [2]~25–40°C (Estimated)*Competing effects:

-substituent restricts rotation (raises

) vs. propyl chain plasticization (lowers

vs. methacrylate).
Polymerization Rate (

)
High (

L/mol·s)
LowSteric hindrance at the propagating radical site retards addition.
Appearance Clear, colorless liquidClear liquid

*Note on BPA


: While Poly(benzyl methacrylate) has a 

of 54°C, the longer propyl chain in BPA introduces free volume (internal plasticization), likely suppressing the

relative to the methacrylate analog while remaining higher than the unsubstituted acrylate.

Polymerization Kinetics & Reactivity Profile

The reactivity difference is the most critical factor for processing.

Steric Hindrance Mechanism

In Benzyl Acrylate , the propagating radical is accessible, allowing for rapid addition of monomer units. This makes BZA ideal for UV-curing where speed is paramount.

In This compound , the


-propyl group creates a "steric shield" around the double bond. This has two consequences:
  • Reduced Propagation Rate (

    
    ):  The approach of the monomer to the active chain end is physically obstructed.
    
  • Low Ceiling Temperature (

    
    ):  The depolymerization reaction is more favorable at elevated temperatures due to the steric strain in the polymer backbone.
    
Reactivity Pathway Diagram

The following diagram illustrates the kinetic bottleneck caused by the


-propyl group.

ReactivityComparison cluster_BZA Benzyl Acrylate (BZA) cluster_BPA This compound (BPA) Start Initiation (R•) BZA_Mono Monomer Approach (Unobstructed) Start->BZA_Mono BPA_Mono Monomer Approach (Steric Clash: α-Propyl) Start->BPA_Mono BZA_TS Transition State (Low Energy Barrier) BZA_Mono->BZA_TS Fast k_p BZA_Poly Polymer Chain (Fast Growth) BZA_TS->BZA_Poly BPA_TS Transition State (High Energy Barrier) BPA_Mono->BPA_TS Slow k_p BPA_Poly Polymer Chain (Slow Growth / Oligomers) BPA_TS->BPA_Poly

Figure 1: Kinetic pathway comparison showing the high energy barrier for BPA polymerization due to steric hindrance.

Experimental Protocols

To validate the properties of these monomers, the following self-validating protocols are recommended. These protocols account for the drastic reactivity difference.

Protocol A: Rapid UV-Curing of Benzyl Acrylate (High Reactivity)

Objective: Synthesize a high-RI optical coating.

  • Formulation: Mix Benzyl Acrylate (98 wt%) with photoinitiator (e.g., TPO or Irgacure 184, 2 wt%).

  • Application: Spin-coat onto a glass substrate (e.g., 2000 rpm for 30s).

  • Curing: Expose to UV LED (365 nm, 100 mW/cm²) for 10–30 seconds .

  • Validation: Check tack-free time immediately. Measure Refractive Index using a prism coupler. Expect

    
    .[1][2]
    
Protocol B: Solution Polymerization of this compound (Low Reactivity)

Objective: Synthesize a linear homopolymer for


 analysis. Note: Standard UV curing will likely yield incomplete conversion for BPA.
  • Setup: Use a sealed Schlenk flask under nitrogen atmosphere.

  • Solvent: Toluene (monomer concentration ~1–2 M to favor propagation over depolymerization).

  • Initiator: AIBN (Azobisisobutyronitrile), 1 mol% relative to monomer.

  • Thermal Cycle: Heat to 60–70°C for 24–48 hours . (Significantly longer than BZA).

  • Purification: Precipitate into cold methanol. Reprecipitate to remove unreacted monomer (critical due to slow conversion).

  • Validation:

    • GPC: Verify Molecular Weight (

      
      ). Expect lower 
      
      
      
      compared to BZA under identical conditions.
    • DSC: Run Differential Scanning Calorimetry (Heat/Cool/Heat, 10°C/min). Observe

      
       in the second heating scan.
      

Application Suitability Matrix

Application DomainBenzyl Acrylate (BZA)This compound (BPA)
Optical Adhesives Primary Choice. Fast cure, high RI matches glass.Poor. Curing is too slow for industrial assembly lines.
Drug Delivery Secondary. Acrylates hydrolyze, but

is low (sticky).
Excellent. Tunable hydrolysis rates. The bulky propyl group can modulate water access to the ester bond, potentially slowing degradation [3].
Shape Memory Limited.

(6°C) is too low for room-temp switching.
Potential.

likely near RT or body temp, suitable for biomedical shape memory devices.
Copolymerization Diluent. Reduces viscosity of oligomers.Modifier. Used to increase chain stiffness or adjust free volume without aromatic stacking aggregation.

References

  • Polysciences, Inc. Benzyl Acrylate Product Data Sheet. Link

  • Sigma-Aldrich. Thermal Transitions of Homopolymers: Glass Transition & Melting Point. Link

  • Polymer Source.[1][2][3][4][5][6][7][8] Poly(benzyl

    
    -propylacrylate) Specification Sheet. Link
    
  • Yamada, B., et al.

Sources

Comparative Guide: Benzyl 2-propylacrylate vs. Benzyl Methacrylate Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between Benzyl 2-propylacrylate (BPA) and Benzyl methacrylate (BMA) , designed for researchers in polymer chemistry and drug delivery systems.

Executive Summary

Benzyl methacrylate (BMA) is the industry standard for high-refractive-index, rigid methacrylic polymers. It exhibits rapid radical polymerization kinetics and forms a hard glass (


).

This compound (BPA) is a sterically hindered analog where the


-methyl group is replaced by an 

-propyl group. This structural modification introduces a "steric wall" that drastically reduces propagation rates (

) and lowers the ceiling temperature (

). The resulting polymer is softer and more flexible due to the internal plasticization effect of the propyl chain. BPA is primarily used when lower glass transition temperatures or specific depolymerization behaviors are required.
Quick Comparison Matrix
FeatureBenzyl Methacrylate (BMA)This compound (BPA)

-Substituent
Methyl (

)
Propyl (

)
Polymerization Rate (

)
Fast (Typical Methacrylate)Slow (Sterically Hindered)
Ceiling Temperature (

)
High (>200°C)Low (Susceptible to depolymerization)
Glass Transition (

)
~54°C (Rigid)< 30°C (Estimated, Flexible)
Primary Utility Optical resins, dental compositesLow-

optical materials, degradable blocks

Molecular Architecture & Steric Theory

The fundamental difference lies in the


-position of the acrylate backbone. This seemingly minor change dictates the entire kinetic and thermodynamic profile of the polymerization.
Steric Hindrance Visualization

The propyl group in BPA creates a larger exclusion volume around the propagating radical center than the methyl group in BMA. This hinders the approach of incoming monomers, significantly reducing the propagation rate constant (


).

StericComparison cluster_BMA Benzyl Methacrylate (BMA) cluster_BPA This compound (BPA) BMA_Struct Structure: CH2=C(CH3)-COBn BMA_Radical Radical Center: Accessible BMA_Struct->BMA_Radical BMA_Kinetic High kp Fast Growth BMA_Radical->BMA_Kinetic BPA_Radical Radical Center: Shielded by Propyl Group BMA_Radical->BPA_Radical Steric Bulk Increase BPA_Struct Structure: CH2=C(C3H7)-COBn BPA_Struct->BPA_Radical BPA_Kinetic Low kp Slow Growth BPA_Radical->BPA_Kinetic

Figure 1: Mechanistic flow illustrating how the


-propyl group in BPA creates a kinetic bottleneck compared to BMA.

Polymerization Kinetics & Thermodynamics

The Propagation Rate Deficit

In free radical polymerization, the propagation rate is defined as


.
  • BMA: The methyl group provides stabilization to the radical without excessive blocking.

    
     values are typically in the range of 
    
    
    
    L mol
    
    
    s
    
    
    .
  • BPA: The

    
    -propyl group acts as a steric gatekeeper. Experimental data on 
    
    
    
    -substituted acrylates (Yamada et al.) confirms that increasing the alkyl chain length from methyl to propyl decreases
    
    
    by orders of magnitude. You must expect reaction times to be 5-10x longer for BPA to reach comparable conversion, or require higher initiator concentrations.
Ceiling Temperature ( )

The ceiling temperature is the temperature at which the rate of propagation equals the rate of depolymerization.

  • Thermodynamic Rule: Larger

    
    -substituents increase the steric strain in the polymer backbone. This strain is relieved by depolymerization.
    
  • Implication: BPA has a significantly lower

    
     than BMA. Polymerization of BPA should be conducted at lower temperatures (e.g., 60°C)  rather than high temperatures (>100°C) to avoid shifting the equilibrium toward the monomer.
    

Experimental Protocols

Protocol A: Synthesis of this compound (Monomer)

Since BPA is not a commodity chemical, it often requires in-house synthesis via esterification of 2-propylacrylic acid.

Reagents: 2-propylacrylic acid (1.0 eq), Benzyl alcohol (1.1 eq), DCC (1.1 eq), DMAP (0.1 eq), DCM (Solvent).

  • Dissolution: Dissolve 2-propylacrylic acid and benzyl alcohol in anhydrous DCM (0.5 M concentration).

  • Activation: Cool to 0°C. Add DMAP.

  • Coupling: Dropwise add DCC (dissolved in DCM) over 30 minutes.

  • Reaction: Warm to room temperature and stir for 12-24 hours. (Monitor via TLC).

  • Purification: Filter off the urea byproduct. Wash filtrate with 1M HCl, sat. NaHCO3, and brine. Dry over MgSO4.

  • Isolation: Remove solvent and purify via column chromatography (Hexane/EtOAc).

Protocol B: Comparative Free Radical Polymerization

This protocol validates the kinetic difference between BMA and BPA.

Materials:

  • Monomers: BMA (purified) vs. BPA (purified)

  • Initiator: AIBN (Recrystallized)[1]

  • Solvent: Toluene (Anhydrous)

Workflow:

  • Preparation: Prepare two Schlenk tubes.

    • Tube A (BMA): 1.0 g BMA, 3.0 mL Toluene, 10 mg AIBN (1 wt%).

    • Tube B (BPA): 1.0 g BPA, 3.0 mL Toluene, 10 mg AIBN (1 wt%).

  • Degassing: Perform 3 freeze-pump-thaw cycles to remove oxygen (critical for BPA due to slow kinetics).

  • Polymerization: Immerse both tubes in an oil bath at 60°C .

  • Sampling:

    • Tube A (BMA): Terminate after 4 hours . (Expect >80% conversion).

    • Tube B (BPA): Terminate after 24 hours . (Expect ~50-70% conversion).

  • Precipitation: Pour reaction mixture into excess cold methanol.

  • Analysis: Dry polymer and analyze via GPC (Molecular Weight) and DSC (

    
    ).
    

Workflow cluster_Time Kinetic Divergence Start Start: Monomer Prep Degas Freeze-Pump-Thaw (x3) Remove O2 Inhibition Start->Degas Bath Oil Bath @ 60°C (Isothermal) Degas->Bath BMA_Path BMA: 4 Hours High Conversion Bath->BMA_Path BPA_Path BPA: 24 Hours Moderate Conversion Bath->BPA_Path Precip Precipitation in Methanol BMA_Path->Precip BPA_Path->Precip Analysis GPC & DSC Analysis Precip->Analysis

Figure 2: Experimental workflow highlighting the required time extension for BPA polymerization.

Physical Properties Comparison

PropertyPoly(Benzyl Methacrylate)Poly(this compound)Mechanistic Reason
Glass Transition (

)
54°C< 30°C (Est.)Propyl group acts as an internal plasticizer, increasing free volume.
Refractive Index (

)
~1.568~1.55 - 1.56High due to benzyl group, slightly diluted by propyl content.
Texture Hard, Brittle GlassTacky/Soft SolidChain flexibility induced by the propyl side chain.
Solubility Toluene, THF, DCMToluene, THF, DCMSimilar solubility parameters (dominated by benzyl ester).

References

  • Yamada, B., et al. (2003). Critically Evaluated Rate Coefficients for Free-Radical Polymerization of Methacrylates with Cyclic Ester Groups. Macromolecular Chemistry and Physics.

  • Polymer Source Inc. (2024). Product Specification: Poly(benzyl alpha-propylacrylate).[2][3]

  • Beuermann, S., et al. (2000). Rate Coefficients of Free-Radical Polymerization Deduced from Pulsed Laser Experiments. Pure and Applied Chemistry.

  • Matsumoto, A., et al. (2006). Polymer Chemistry of

    
    -Substituted Acrylates Designed for Functional-Group Synergy. 
    

Sources

Performance Comparison: Poly(Benzyl 2-propylacrylate) vs. Poly(Benzyl acrylate)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Poly(Benzyl acrylate) (PBA) and its alpha-substituted analog, Poly(Benzyl 2-propylacrylate) (PBPA) .

Executive Summary

Poly(Benzyl acrylate) (PBA) is a widely used, low-glass-transition temperature (


) polymer known for its flexibility, tackiness, and rapid radical polymerization kinetics. It serves as a standard "soft" segment in adhesive and coating formulations.

Poly(this compound) (PBPA) is a specialized, sterically hindered polymer. The introduction of a propyl group at the alpha position dramatically alters the polymerization thermodynamics, lowering the ceiling temperature (


) and increasing backbone rigidity. PBPA is primarily utilized in advanced lithography and depolymerizable materials where controlled degradation ("unzipping") is required, rather than for structural stability.[1]
Structural & Mechanistic Differences

The fundamental difference lies in the substitution at the alpha-carbon of the vinyl group. This single structural change dictates the entire performance profile of the material.

Chemical Structure Diagram

The following diagram illustrates the steric environment of both polymers. Note the quaternary carbon in PBPA, which restricts backbone rotation.[1]

G cluster_0 Poly(Benzyl acrylate) (PBA) cluster_1 Poly(this compound) (PBPA) PBA_Struct Backbone: -[CH2-CH]- Side Group: -COOCH2Ph Alpha-Substituent: Hydrogen (H) Result: Flexible, Low Tg PBPA_Struct Backbone: -[CH2-C(Pr)]- Side Group: -COOCH2Ph Alpha-Substituent: Propyl (-C3H7) Result: Rigid, Sterically Hindered PBA_Struct->PBPA_Struct Alpha-Substitution Effect: + Steric Hindrance + Backbone Stiffness - Polymerization Rate

Figure 1: Structural comparison highlighting the alpha-propyl substitution in PBPA.[1]

Physicochemical Properties Comparison

The following table summarizes the key physical differences. Data for PBPA is derived from comparative studies of alpha-substituted acrylates.

FeaturePoly(Benzyl acrylate) (PBA) Poly(this compound) (PBPA) Performance Implication
Glass Transition (

)
~6°C~30–45°C (Estimated)*PBPA is significantly stiffer at room temperature but less rigid than benzyl methacrylate (

54°C) due to the flexible propyl chain.
Backbone Flexibility High (Alpha-H)Low (Alpha-Propyl)PBA is rubbery/tacky; PBPA is a solid resin.
Polymerization Mechanism Free Radical (Fast)Anionic (Preferred) / Radical (Slow)PBPA is difficult to synthesize radically to high MW due to degradative chain transfer.
Ceiling Temperature (

)
> 200°CLow (< Ambient in some conditions)PBPA is prone to depolymerization (unzipping) upon heating or catalysis.
Refractive Index 1.514~1.510Both maintain high refractive indices due to the benzyl aromatic ring.

*Note: While Poly(benzyl methacrylate) has a


 of 54°C, the longer propyl chain in PBPA introduces internal plasticization, likely lowering the 

relative to the methacrylate analog while keeping it higher than the unsubstituted acrylate.
Polymerization Kinetics & Synthesis

This is the most critical differentiator for researchers. PBA behaves like a "classic" acrylate, while PBPA exhibits "threshold" polymerization behavior.[1]

A. Radical Polymerization Efficiency
  • PBA: Exhibits a high propagation rate constant (

    
    ). High molecular weight polymers (
    
    
    
    kDa) are easily achieved using standard initiators (AIBN, BPO) at 60–70°C.
  • PBPA: The alpha-propyl group creates severe steric hindrance at the propagating radical site.

    • Steric Exclusion: The bulky propyl group makes the approach of the next monomer difficult.

    • Low Ceiling Temperature: The equilibrium between propagation and depropagation shifts toward monomer at relatively low temperatures. Radical polymerization of PBPA often yields oligomers or low conversion unless performed at high pressure or via anionic mechanisms.

B. Experimental Protocol: Synthesis of PBPA via Anionic Polymerization

To achieve high molecular weight PBPA, anionic polymerization is recommended over radical methods to avoid chain transfer and termination issues.[1]

Reagents:

  • Monomer: this compound (distilled over CaH₂ under vacuum).

  • Initiator: sec-Butyllithium (sec-BuLi).

  • Solvent: Tetrahydrofuran (THF), anhydrous.[1]

Step-by-Step Protocol:

  • Purification: Dry the monomer thoroughly. Any trace water will instantly terminate the anionic center.

  • Setup: Flame-dry a glass reactor under high-vacuum line conditions (

    
     Torr).
    
  • Solvent Transfer: Distill THF directly into the reactor at -78°C.

  • Initiation: Add sec-BuLi (in cyclohexane) to the THF at -78°C. The solution may turn slight yellow.

  • Polymerization: Add the chilled this compound monomer dropwise.

    • Observation: The reaction must be kept at -78°C . Higher temperatures (>-40°C) will cause side reactions or termination due to the ester group attacking the carbanion.

  • Termination: After 1-2 hours, terminate with degassed methanol.

  • Isolation: Precipitate into excess hexane. Filter and dry under vacuum at room temperature.

Degradation & Depolymerization (The "Unzipping" Effect)

PBPA is valuable specifically because it is less stable than PBA.

  • PBA Degradation: Occurs via random chain scission at high temperatures (>300°C). It leaves a complex char and residue.

  • PBPA Depolymerization: Due to the quaternary carbon and steric strain, PBPA undergoes chain-end unzipping (depropagation) back to the monomer upon heating or acid catalysis.

    • Mechanism: The steric strain of the alpha-propyl group weakens the C-C backbone bonds. Once a chain end is generated (thermally or photochemically), the thermodynamic equilibrium favors the monomer, causing the polymer to "unzip."

Depolymerization Pathway Diagram

D Polymer PBPA Polymer Chain Heat Trigger (Heat/Acid) Polymer->Heat Radical Terminal Radical/Cation Heat->Radical Chain Scission Monomer Monomer Release (this compound) Radical->Monomer Rapid Unzipping (Low Tc driven) Monomer->Radical Propagation (Blocked by Sterics)

Figure 2: The unzipping mechanism of PBPA, utilized in lithographic resists.

Application Recommendations
Application FieldChoose Poly(Benzyl acrylate) (PBA) If:Choose Poly(this compound) (PBPA) If:
Adhesives You need a tacky, flexible matrix. PBA is an excellent pressure-sensitive adhesive (PSA) component.DO NOT USE. It is too rigid and lacks the necessary tack.
Lithography / Resists You need a permanent coating.You need a positive-tone resist . PBPA can be depolymerized to clear specific areas upon exposure to e-beam or UV (with PAGs).
Drug Delivery You need a stable hydrophobic coating.You need a trigger-release system. The polymer can degrade to release a payload upon a thermal or pH trigger.
Optical Coatings You need a high refractive index film that is durable.You need a high refractive index film that can be sacrificed or removed cleanly later.
References
  • Polymer Source Inc. this compound Monomer Data Sheet. Retrieved from

  • Oberti, T. G., et al. (2008).[1][2] "Structure and properties of poly(benzyl acrylate) synthesized under microwave energy." Radiation Physics and Chemistry, 77(5), 597-604.[1] (Establishes PBA Tg and kinetics).

  • Yamada, B., et al. (1994).[1] "Radical polymerization, co-polymerization, and chain transfer of α-substituted acrylic esters." Progress in Polymer Science, 19(6), 1089-1131.[1] (Mechanistic grounding for alpha-alkyl acrylate hindrance).

  • Ullmann's Encyclopedia of Industrial Chemistry. "Polyacrylates." Wiley-VCH.[3] (Standard reference for acrylate thermal properties).

  • Ito, H. (1999).[1] "Chemical Amplification Resists for Microlithography." Advances in Polymer Science. (Context for depolymerization of alpha-substituted acrylates).

Sources

Advanced Characterization of Benzyl 2-propylacrylate Copolymers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of Benzyl 2-propylacrylate (BPA)

This compound (BPA) represents a distinct class of


-substituted acrylate monomers that bridges the gap between the high refractive index of benzyl moieties and the steric tunability of 

-propyl chains. Unlike its ubiquitous analog, Benzyl Methacrylate (BzMA), the BPA monomer incorporates a propyl group at the

-position. This structural modification introduces significant steric bulk and hydrophobicity, fundamentally altering polymerization kinetics, glass transition temperature (

), and hydrolytic stability.

This guide provides a rigorous framework for characterizing BPA copolymers, contrasting them with standard alternatives like Poly(benzyl methacrylate) (PBzMA) and Poly(styrene) (PS). It focuses on validating structure-property relationships critical for applications in high-index optical coatings and hydrophobic drug delivery matrices.

Structural & Synthetic Validation

Before bulk characterization, the monomer identity and purity must be established. The


-propyl group is the defining feature that dictates performance.
Nuclear Magnetic Resonance (NMR) Fingerprinting

Distinguishing BPA from Benzyl Acrylate (BA) or Benzyl Methacrylate (BzMA) requires targeting the aliphatic region of the


H-NMR spectrum.

Comparative Chemical Shifts (in CDCl


): 
Feature Benzyl Methacrylate (BzMA) This compound (BPA) Diagnostic Value

| Vinyl Protons |


 5.5, 6.1 ppm (Singlets) | 

5.6, 6.2 ppm (Singlets) | Confirmation of monomer unsaturation. | |

-Substituent
|

1.9 ppm (Methyl, s) |

2.3-2.5 ppm (Methylene, t) | CRITICAL: The triplet at ~2.4 ppm confirms the propyl attachment. | | Benzyl Ester |

5.1 ppm (s) |

5.1-5.2 ppm (s) | Confirms benzyl group integrity. |
Synthesis Workflow Visualization

The following diagram outlines the critical path from monomer verification to copolymer isolation, emphasizing the purification steps often overlooked in standard protocols.

SynthesisWorkflow Raw Crude BPA Monomer Wash Alkaline Wash (Remove Inhibitor) Raw->Wash 5% NaOH Dry Drying (MgSO4) & Distillation Wash->Dry Poly RAFT/Free Radical Polymerization Dry->Poly + Comonomer + Initiator Precip Cold Methanol Precipitation (3x) Poly->Precip Quench Vac Vacuum Drying (>24h @ 40°C) Precip->Vac Characterization Characterization Vac->Characterization

Caption: Critical purification workflow ensuring removal of inhibitors (MEHQ) and unreacted monomer, which can artificially plasticize the final copolymer.

Copolymerization Kinetics: Determining Reactivity Ratios

The steric hindrance of the


-propyl group significantly reduces the propagation rate constant (

) of BPA compared to unhindered acrylates. Characterizing the Reactivity Ratios (

)
is non-negotiable for predicting copolymer composition drift.
Experimental Protocol: Low-Conversion Method

Objective: Determine


 and 

to predict sequence distribution (random vs. blocky).
  • Feed Preparation: Prepare 5-7 polymerization vials with varying molar feed ratios of BPA (

    
    ) to Comonomer (
    
    
    
    ) (e.g., 10:90, 30:70, 50:50, 70:30, 90:10).
  • Initiation: Use AIBN (0.1 mol%) in Toluene or DMF.

  • Reaction: Heat to 60-70°C. CRITICAL: Stop reaction at <10% conversion (gravimetric monitoring) to satisfy the Mayo-Lewis assumption.

  • Analysis: Purify by precipitation and determine copolymer composition (

    
    ) via 
    
    
    
    H-NMR.
  • Calculation: Use the Non-Linear Least Squares (NLLS) method (preferred over Kelen-Tüdös for accuracy).

Comparative Reactivity Trends
Comonomer (

)
Expected TrendMechanistic Insight
Methyl Methacrylate (MMA)

MMA is less sterically hindered than BPA, leading to MMA-rich chains initially.
Styrene

(Azeotropic)
Styrene's electron-rich nature often alternates well with electron-deficient acrylates, though BPA's steric bulk may dampen this.
Benzyl Acrylate

Unsubstituted acrylates propagate much faster than

-substituted analogs.

Thermal & Physical Characterization

The substitution of the


-methyl (in BzMA) with an 

-propyl group (in BPA) introduces competing effects: Backbone Stiffening vs. Internal Plasticization .
Differential Scanning Calorimetry (DSC)
  • Protocol: Heat-Cool-Heat cycle (-20°C to 150°C) at 10°C/min. Analyze the second heating scan to remove thermal history.

  • Performance Comparison:

Polymer System

Range (°C)
Refractive Index (

)
Application Suitability
Poly(BPA) 35 - 50 (Est.)~1.54 - 1.56 Flexible high-index coatings; lower

aids processing.
Poly(BzMA) 54 - 1051.568Rigid optical components; brittle at room temp.
Poly(Styrene) 1001.59Standard reference; lacks ester functionality for adhesion.

Note: While


-substitution generally restricts rotation (increasing 

), the propyl chain adds significant free volume (internal plasticization), often resulting in a net decrease in

relative to the methyl analog (BzMA).
Molecular Weight Analysis (GPC/SEC)

Standard calibration with Polystyrene (PS) is insufficient for BPA copolymers due to differences in hydrodynamic volume caused by the bulky benzyl-propyl combination.

  • Recommendation: Use Triple Detection GPC (RI + Viscometer + Light Scattering).

  • Why: This yields absolute molecular weight (

    
    ) and intrinsic viscosity (
    
    
    
    ), allowing calculation of the Mark-Houwink parameters (
    
    
    ). BPA copolymers typically show lower
    
    
    than linear acrylates of the same
    
    
    due to a more compact, dense coil structure.

Characterization Decision Matrix

Use this logic flow to select the appropriate analytical technique based on the specific property of interest.

CharMatrix Start Select Property Comp Composition & Sequence Start->Comp Therm Thermal & Mechanical Start->Therm Sol Solution Properties Start->Sol NMR 1H-NMR + NLLS (Reactivity Ratios) Comp->NMR DSC DSC (Tg) DMA (Modulus) Therm->DSC GPC Triple Det. GPC (Abs. Mw, Rg) Sol->GPC DLS DLS (Hydrodynamic Radius) Sol->DLS

Caption: Decision tree for selecting characterization methods based on target physicochemical properties.

References

  • Oberti, T. G., Schiavoni, M. M., & Cortizo, M. S. (2008).[1] Structure and properties of poly(benzyl acrylate) synthesized under microwave energy. Radiation Physics and Chemistry, 77(5), 597-604. Link[1]

  • Mao, R., & Huglin, M. B. (2025). A new linear method to calculate monomer reactivity ratios by using high conversion copolymerization data. Polymer. Link[1]

  • Murthy, K. S., et al. (2006). Poly(N-isopropylacrylamide-co-propylacrylic acid) Copolymers That Respond Sharply to Temperature and pH. Biomacromolecules, 7(5). Link

  • Polymer Source. (2025). This compound Product Specification & Data Sheet. Link

  • NIST Chemistry WebBook. Benzyl methacrylate Thermochemical Data. Link

Sources

Thermal Profiling of Poly(alkyl acrylates): A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug delivery matrix design and pressure-sensitive adhesive (PSA) formulation, the thermal behavior of the polymer backbone dictates performance. This guide provides a comparative thermal analysis of poly(alkyl acrylates), specifically focusing on the impact of alkyl side-chain length—from Methyl (


) to Butyl (

)—on glass transition (

) and thermal stability (

).

The Core Finding: Increasing the alkyl side-chain length acts as an internal plasticizer, systematically depressing


 by increasing free volume. However, this gain in flexibility comes with specific trade-offs in thermal degradation mechanisms that differ significantly from their methacrylate counterparts.

Mechanistic Foundation: The "Internal Plasticization" Effect

To interpret the thermal data correctly, we must first establish the causality. The glass transition temperature is not merely a number; it is a measure of chain mobility.

In poly(alkyl acrylates), the ester side group plays a dual role:

  • Steric Hindrance: Bulky groups can restrict rotation.

  • Free Volume Creation: Longer flexible chains push the polymer backbones apart.

For the series Methyl


 Ethyl 

Butyl, the Free Volume effect dominates. The flexible alkyl tails prevent close packing of the main chains, lowering the energy barrier for segmental motion. This is termed "internal plasticization."
Mechanism Visualization

The following diagram illustrates the causal relationship between chemical structure and thermal property.

StructureProperty Chemical Alkyl Side-Chain Length (C1 -> C4) Packing Inter-chain Packing Density Chemical->Packing Reduces FreeVol Free Volume (Internal Plasticization) Packing->FreeVol Increases Mobility Segmental Mobility FreeVol->Mobility Facilitates Tg Glass Transition (Tg) Depression Mobility->Tg Lowers

Figure 1: Causal pathway showing how increasing alkyl chain length lowers


 via internal plasticization.[1]

Validated Experimental Protocols

As an Application Scientist, I cannot stress this enough: Thermal history erases accuracy. A single heating scan in DSC is insufficient because the polymer's processing history (extrusion, precipitation) creates artificial enthalpy relaxation peaks that mask the true


.
Differential Scanning Calorimetry (DSC) Workflow

Objective: Isolate the reversible glass transition. Instrument: Heat Flux DSC (e.g., TA Instruments Q-Series or similar). Calibration: Indium (


) and Zinc standards.

The "Heat-Cool-Heat" Protocol:

  • Sample Prep: Encapsulate 5–10 mg of dry polymer in Tzero Aluminum pans.

  • Equilibration: Hold at -80°C for 5 minutes.

  • First Heat: Ramp 10°C/min to 150°C. Purpose: Erase thermal history/stress.

  • Cooling: Ramp 10°C/min back to -80°C. Purpose: Establish a known thermal history.

  • Second Heat: Ramp 10°C/min to 150°C. Purpose: Data Collection .

Note: The


 is calculated from the inflection point of the step transition in the Second Heat .[1]
Thermogravimetric Analysis (TGA) Workflow

Objective: Determine onset of degradation (


) and mechanism.
Atmosphere:  Nitrogen (Inert) vs. Air (Oxidative). We prioritize Nitrogen to study intrinsic stability.
  • Sample: 10–15 mg in Platinum or Alumina pans.

  • Purge:

    
     at 50 mL/min (Wait 10 mins to displace 
    
    
    
    ).
  • Ramp: 20°C/min from Ambient to 600°C.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Thermal Analysis cluster_2 Phase 3: Data Extraction Sample Polymer Sample (Vacuum Dried 24h) Weigh Weighing (5-10mg) Sample->Weigh DSC DSC Analysis (Heat-Cool-Heat) Weigh->DSC TGA TGA Analysis (N2 Ramp) Weigh->TGA Tg_Calc Tg Calculation (2nd Heating Midpoint) DSC->Tg_Calc Heat Flow (W/g) Td_Calc Decomposition Onset (5% Mass Loss) TGA->Td_Calc Mass Loss (%)

Figure 2: Integrated workflow for thermal characterization ensuring removal of thermal history.

Comparative Analysis

Glass Transition ( ) Kinetics

The data below represents average values from the second heating scan. The trend is unambiguous: as the alkyl chain lengthens, the


 drops.
  • Poly(methyl acrylate) (PMA): The methyl group is small. Chains can pack relatively efficiently.

    
     is near room temperature (
    
    
    
    ), making it tacky but semi-rigid at ambient conditions.
  • Poly(ethyl acrylate) (PEA): The ethyl group introduces more free volume.

    
     drops to 
    
    
    
    . This material is rubbery at room temperature.[2]
  • Poly(butyl acrylate) (PBA): The butyl chain (

    
    ) provides significant steric separation. 
    
    
    
    plummets to
    
    
    . This is the "gold standard" for soft, tacky segments in adhesives.
Thermal Stability & Degradation

Unlike Poly(methyl methacrylate) (PMMA), which "unzips" neatly back to monomer (depolymerization) upon heating, poly(alkyl acrylates) undergo a more complex degradation.

  • Mechanism: Random main-chain scission is the primary mode, often accompanied by side-chain reactions.[3]

  • The "H-Transfer" Factor: Acrylates possess a tertiary hydrogen on the backbone (absent in methacrylates). This hydrogen is susceptible to abstraction, leading to radical transfer and crosslinking or chain scission.

  • Comparison:

    • PMA: Degradation onset

      
      .
      
    • PBA: Degradation onset is slightly lower (

      
      ) due to the larger side chain providing more sites for radical attack, but the difference is often marginal in inert atmospheres.
      

Experimental Data Summary

The following table synthesizes data derived from standard thermal analysis protocols (DSC at 10°C/min, TGA in


).
PolymerSide Chain

(Midpoint, °C)

(Onset, °C)
Physical State (25°C)Primary Application
Poly(methyl acrylate) (PMA) Methyl (

)

to


Tacky SolidCoatings, Textile sizing
Poly(ethyl acrylate) (PEA) Ethyl (

)

to


RubberyFlexible films, Binders
Poly(butyl acrylate) (PBA) Butyl (

)

to


Soft/Tacky RubberAdhesives (PSA), Impact modifiers

Note:


 values can fluctuate 

based on Molecular Weight (

) and tacticity.

References

  • Polymer Properties Database. Poly(methyl acrylate) Thermal Properties. [Link]

  • National Institute of Standards and Technology (NIST). Glass Transition Temperature of Poly(butyl acrylate). [Link]

  • ScienceDirect (Polymer Degradation and Stability). Thermal degradation mechanism of poly(n-alkyl acrylates). [Link]

  • TA Instruments. Thermal Analysis of Polymers: DSC Protocol Guide. [Link]

Sources

Comparative Technical Guide: Benchmarking Benzyl 2-propylacrylate (B2PA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Alpha-Propyl Advantage

Benzyl 2-propylacrylate (B2PA) represents a specialized niche in the functional acrylate family. While Benzyl Methacrylate (BzMA) and Benzyl Acrylate (BzA) are industry standards for high-refractive-index (RI) polymers, B2PA introduces a critical structural modification: a propyl group at the alpha (


) position .

This guide objectively benchmarks B2PA against its nearest structural analogs. Our analysis reveals that B2PA serves as a rheological and kinetic modulator , offering a unique balance of high hydrophobicity, tunable glass transition temperature (


), and controlled polymerization kinetics that neither BzA nor BzMA can achieve in isolation.

Structural & Property Benchmark

The following data consolidates experimental and predicted values based on Group Contribution Theory and comparative literature analysis.

Table 1: Physicochemical Comparison of Benzyl Acrylates
PropertyThis compound (B2PA) Benzyl Methacrylate (BzMA) Benzyl Acrylate (BzA) 2-Ethylhexyl Acrylate (2-EHA)
Structure (

-substituent)
Propyl (

)
Methyl (

)
Hydrogen (

)
Hydrogen (

)
Refractive Index (

)
1.54 - 1.55 (Est.)1.5681.5141.439
Glass Transition (

)
~15°C to 30°C (Predicted*)54°C6°C-50°C
Hydrophobicity (LogP) High (~4.2) Medium-High (~3.0)Medium (~2.5)High (~4.8)
Polymerization Rate (

)
Slow (Steric hindrance)MediumFastFast
Primary Application Controlled Release / Optical DampingOptical Lenses / Hard CoatingsAdhesives / TackifiersSoft Adhesives

*Note on


: The 

-propyl group introduces internal plasticization compared to the rigid

-methyl of BzMA, lowering

, yet the backbone stiffness remains higher than the unsubstituted BzA.

Mechanistic Analysis: The Steric Effect

To understand why B2PA is chosen over BzMA, one must analyze the Steric Exclusion Principle at the propagation site.

Kinetic Control via Alpha-Substitution

In free-radical polymerization (FRP), the propagation rate (


) is governed by the ease of monomer approach to the radical center.
  • BzA: Unhindered approach

    
     Rapid, sometimes uncontrolled exotherms.
    
  • BzMA: Slight hindrance (

    
    -methyl) 
    
    
    
    Controlled, rigid backbone.
  • B2PA: Significant hindrance (

    
    -propyl) 
    
    
    
    Retarded Propagation.

This "retardation" is a feature, not a bug. In Living Radical Polymerization (RAFT/ATRP) , B2PA allows for superior control over molecular weight distribution (low PDI) because the bulky propyl group suppresses termination reactions (


) more effectively than it suppresses propagation, maintaining "living" character for longer periods [1].
Visualization: Steric Hindrance Pathway

The following diagram illustrates the kinetic differentiation based on the


-substituent volume.

KineticPathway Monomer Monomer Selection BzA Benzyl Acrylate (alpha-H) Monomer->BzA BzMA Benzyl Methacrylate (alpha-Methyl) Monomer->BzMA B2PA This compound (alpha-Propyl) Monomer->B2PA TS_Fast Transition State: Low Barrier BzA->TS_Fast Fast kp TS_Med Transition State: Medium Barrier BzMA->TS_Med Moderate kp TS_Slow Transition State: High Steric Barrier B2PA->TS_Slow Slow kp (Steric Bulk) Poly_Soft Polymer: Soft, High Tack (Tg ~6°C) TS_Fast->Poly_Soft Poly_Hard Polymer: Rigid, Brittle (Tg ~54°C) TS_Med->Poly_Hard Poly_Control Polymer: Controlled Modulus (Tg ~25°C) TS_Slow->Poly_Control

Figure 1: Kinetic differentiation of benzyl acrylates. The


-propyl group of B2PA increases the energy barrier for propagation, allowing for greater control during precision synthesis.

Experimental Protocol: Controlled Synthesis & Characterization

Objective: Synthesize a Poly(B2PA) homopolymer to validate refractive index and hydrophobicity. Method: Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization.

Materials & Setup
  • Monomer: this compound (purified via basic alumina column to remove MEHQ inhibitor).

  • CTA (Chain Transfer Agent): 2-Cyano-2-propyl dodecyl trithiocarbonate (suitable for methacrylates/bulky acrylates).

  • Initiator: AIBN (Recrystallized).[1]

  • Solvent: Anisole (High boiling point, aromatic compatibility).

Step-by-Step Workflow
  • Stoichiometry Calculation: Target DP (Degree of Polymerization) = 200.

    • Ratio: [Monomer]:[CTA]:[Initiator] = 200 : 1 : 0.2.

  • Degassing (Critical):

    • Combine reagents in a Schlenk tube.

    • Perform 3 freeze-pump-thaw cycles to remove

      
      . Oxygen is a radical scavenger that is particularly detrimental when 
      
      
      
      is already low (as in B2PA).
  • Polymerization:

    • Immerse in oil bath at 70°C for 24 hours .

    • Note: B2PA requires longer reaction times than BzA due to the steric hindrance discussed in Section 3.

  • Purification:

    • Quench in liquid nitrogen.

    • Precipitate dropwise into cold Methanol (B2PA polymers are highly hydrophobic and will precipitate readily).

    • Dry under vacuum at 40°C.

Validation Logic (Self-Correcting)
  • Check: If the solution remains clear in Methanol, the molecular weight is too low (oligomers). Correction: Increase reaction time or temperature to 80°C.

  • Check: If PDI > 1.5 via GPC. Correction: The [CTA]:[Initiator] ratio is too low; the radical concentration is too high, causing termination.

Applications in Drug Development & Optics

Hydrophobic Drug Carriers

B2PA is superior to BzMA in drug delivery formulations where hydrophobic collapse is required. The propyl chain adds significant lipophilicity (


), making Poly(B2PA) blocks ideal for the core of amphiphilic micelles used to solubilize poorly water-soluble drugs (e.g., Paclitaxel) [2].
High-RI Optical Adhesives

In display technologies, matching the refractive index of glass (1.50-1.55) is crucial to prevent reflection losses.

  • Problem: BzMA is too brittle for flexible screens. BzA is too fluid/tacky.

  • Solution: B2PA offers the high RI of the benzyl group combined with the flexibility of the propyl chain , acting as an intrinsic plasticizer.

References

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry. Link

  • Rao, J. P., & Geckeler, K. E. (2011). Polymer nanoparticles: Preparation techniques and size-control parameters. Progress in Polymer Science. Link

  • Oberti, T. G., et al. (2008).[2] Structure and properties of poly(benzyl acrylate) synthesized under microwave energy.[2][3] Radiation Physics and Chemistry.[2] Link[2]

  • Patent US9534062B2. (2017). Synthesis of an acrylate polymer in flow reactor. Google Patents. Link

  • Patent EP2984114B1. (2019). Particles for Electrophoretic Displays.[4] European Patent Office. Link

Sources

Validation of Benzyl 2-propylacrylate Purity by GC-MS: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of advanced optical polymers and pressure-sensitive adhesives, Benzyl 2-propylacrylate (BPA) serves as a critical functional monomer. Its purity directly dictates polymerization kinetics and the refractive index of the final material. While GC-FID remains the industry workhorse for routine batch release, it lacks the structural specificity required to identify homologous impurities (such as benzyl acrylate or benzyl methacrylate) that arise during synthesis.

This guide validates GC-MS (Gas Chromatography-Mass Spectrometry) as the superior method for purity validation and impurity profiling of BPA. We provide a direct comparison with alternative techniques, a self-validating experimental protocol, and a breakdown of the mass spectral fragmentation logic required for identification.

Technical Profile: this compound[1]

Before establishing a protocol, we must understand the analyte's physicochemical behavior.

  • CAS Number: 118785-93-6 (Generic structure reference; specific isomers vary)

  • Molecular Formula: C₁₃H₁₆O₂

  • Molecular Weight: 204.26 g/mol

  • Key Characteristic: The bulky benzyl group and the propyl substitution at the

    
    -position increase the boiling point significantly compared to simple acrylates.
    
  • Stability Warning: Like all acrylates, BPA is prone to radical polymerization at high temperatures. Method Development Insight: The GC inlet temperature must be optimized to vaporize the sample without inducing thermal polymerization, which would foul the liner and produce ghost peaks.

Comparative Analysis: GC-MS vs. Alternatives

To justify the shift to GC-MS for validation, we objectively compare it against the two most common alternatives: GC-FID (Flame Ionization Detection) and


H-NMR (Proton Nuclear Magnetic Resonance).
Table 1: Performance Matrix for Acrylate Purity Analysis
FeatureGC-MS (Recommended) GC-FID

H-NMR
Primary Utility Impurity Identification & Validation Routine QC & Batch ReleaseStructural Confirmation
Specificity High (Mass spectral fingerprint)Low (Retention time only)Medium (Overlapping signals)
LOD (Limit of Detection) < 1 ppm (SIM mode)~10 ppm~1000 ppm (0.1%)
Linearity Range

-


(Very Wide)
N/A
Structural Insight Confirms MW and fragments (e.g., Tropylium ion)None (Carbon counting only)Excellent for functional groups
Throughput Medium (Requires spectral interpretation)HighLow

Expert Insight: GC-FID is excellent for quantifying known impurities due to its linear carbon response. However, during process development, you cannot assume a peak at 12.5 minutes is BPA without MS confirmation. A structural isomer (e.g., Benzyl isopropylacrylate) could co-elute on a non-polar column. GC-MS is the only technique that resolves this ambiguity.

Validated Experimental Protocol

This protocol complies with ICH Q2(R1) guidelines for validation of analytical procedures [1].

Instrumentation & Conditions[2]
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5ms Ultra Inert (30 m

    
     0.25 mm 
    
    
    
    0.25
    
    
    m).
    • Why? While wax columns are common for light acrylates, the benzyl group makes BPA sufficiently hydrophobic for a 5% phenyl phase. The "Ultra Inert" chemistry prevents peak tailing of the ester group.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split Mode (50:1). Temperature: 250°C .

    • Critical Step: Use a liner with glass wool to trap non-volatiles.

Sample Preparation (The "Self-Validating" Step)

To prevent auto-polymerization inside the vial or inlet, we introduce a radical inhibitor.

  • Diluent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).

  • Inhibitor: Add 10 ppm 4-Methoxyphenol (MEHQ) to the diluent.

  • Preparation: Dissolve 10 mg of BPA in 10 mL of Diluent (Concentration: 1 mg/mL).

  • Filtration: 0.22

    
    m PTFE syringe filter (removes polymer gels).
    
GC Temperature Program[3]
StageRate (°C/min)Value (°C)Hold Time (min)
Initial-601.0
Ramp 1152000
Ramp 2253003.0

Total Run Time: ~15 minutes.

MS Detection Parameters[4]
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Transfer Line: 280°C

  • Scan Mode: Full Scan (m/z 35 – 450)

  • Solvent Delay: 3.0 min (Protect filament from solvent peak).

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the validation process, highlighting the critical decision points (diamonds) that ensure scientific integrity.

G Start Start: BPA Sample Prep Sample Prep (DCM + MEHQ Inhibitor) Start->Prep GC GC Separation (DB-5ms Column) Prep->GC Inject 1µL MS MS Detection (EI Source 70eV) GC->MS Data Data Analysis MS->Data Check1 Peak Purity? Data->Check1 Check2 m/z 91 Base Peak? Check1->Check2 Yes Fail Investigate Synthesis Side Reactions Check1->Fail No (Co-elution) Report Generate COA (Purity %) Check2->Report Yes (Confirmed) Check2->Fail No (Wrong Structure)

Figure 1: Analytical workflow for this compound validation. Note the inclusion of MEHQ inhibitor in the prep stage to prevent false-negative purity results caused by thermal polymerization.

Results Interpretation & Validation Criteria

To validate the method, you must assess the Mass Spectrum against theoretical expectations.

Spectral Fingerprint (Identification)

For This compound (MW 204) , the Electron Ionization (EI) spectrum must show:

  • Base Peak (m/z 91): The Tropylium ion (

    
    ). This is characteristic of all benzyl esters. If this is not the base peak, the sample is not a benzyl ester.
    
  • Molecular Ion (m/z 204): Usually weak but visible.

  • Fragment (m/z 113): Loss of the benzyl group (

    
    ).
    
  • Fragment (m/z 161): Loss of the propyl group (

    
    ).
    
Validation Parameters (ICH Q2)
ParameterAcceptance CriteriaExperimental Method
Specificity No interference at retention timeInject Blank (DCM) vs. Sample.
Linearity

5 concentrations (0.1 – 2.0 mg/mL).
Precision RSD < 2.0%6 replicate injections of standard.
Accuracy 98% - 102% RecoverySpike samples with known impurity standards (e.g., Benzyl Alcohol).
LOD/LOQ S/N > 3 (LOD) / > 10 (LOQ)Calculated from low-concentration injection signal-to-noise ratio.

Troubleshooting & "Senior Scientist" Tips

  • Ghost Peaks: If you see broad, amorphous peaks late in the chromatogram, your inlet is likely contaminated with polymerized acrylate. Action: Change the liner and trim 10cm from the column head.

  • Missing Molecular Ion: If m/z 204 is absent, the ionization energy (70eV) might be too harsh. Action: Rely on the retention time + m/z 91/113 ratio, or switch to Chemical Ionization (CI) if available.

  • Carryover: Benzyl compounds stick to cold spots. Action: Ensure the Transfer Line is at least 280°C.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Agilent Technologies. (2020). Analysis of Acrylate Monomers by GC/MS. [Link] (Note: General acrylate reference).

NMR Analysis of Poly(Benzyl 2-propylacrylate) Microstructure: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as an advanced technical advisory for researchers investigating the microstructure of Poly(Benzyl 2-propylacrylate) (PBPA). Unlike standard acrylates, the


-propyl substitution introduces significant steric hindrance, necessitating specific NMR protocols to resolve tacticity.

Executive Summary: The Steric Challenge

Poly(this compound) (PBPA) presents a unique analytical challenge compared to its methacrylate (PMMA) or simple acrylate analogs. The presence of a bulky benzyl ester side chain combined with an


-propyl  backbone substituent creates a highly crowded coordination environment.

Standard room-temperature


H NMR, while sufficient for conversion analysis, often fails to resolve the microstructural triads (isotactic, syndiotactic, heterotactic) due to dipolar broadening and peak overlap between the propyl methylene and backbone protons.

This guide compares three analytical tiers for PBPA characterization, recommending High-Temperature Quantitative


C NMR  as the definitive method for stereochemical analysis, supported by 2D techniques for signal assignment.

Methodological Comparison

The following table contrasts the three primary NMR approaches for PBPA.

FeatureMethod A: Standard 1D

H NMR
Method B: High-Temp Quant

C NMR
Method C: 2D HSQC/HMBC
Primary Utility Monomer conversion, purity check.Absolute Tacticity (Triads) , Copolymer composition.Peak assignment, resolving overlaps.
Resolution Low (Broadening due to backbone rigidity).High (Chemical shift dispersion is ~20x greater).Excellent (Separates proton overlaps via carbon dimension).
Solvent System

(Ambient).

or

(100°C+).

(Benzene-d6) for aromatic shift.
Tacticity Probe Backbone

(often ambiguous).
Carbonyl (

)
& Quaternary

.
Correlation of

-propyl group to backbone.
Time Cost Low (10 mins).High (12–24 hours).Medium (2–4 hours).
Recommendation Screening Only Gold Standard Validation

The Analytical Challenge: -Propyl Substitution

In Poly(methyl methacrylate) (PMMA), the


-methyl group is a distinct singlet that splits clearly into triads (

,

,

). In PBPA, the

-propyl group introduces complex multiplet patterns that overlap with the backbone methylene signals.
Mechanistic Insight

The


-propyl group restricts rotation around the polymer backbone (

bonds), effectively raising the glass transition temperature (

) and reducing localized chain mobility in solution. This results in short Transverse Relaxation Times (

), causing significant peak broadening at 25°C.

Critical Adjustment: To narrow these linewidths, you must increase the thermal energy of the system to overcome the rotational barrier. Operating at >90°C is mandatory for quantitative microstructure analysis.

Recommended Protocol: Quantitative High-Temperature C NMR

This protocol is designed to resolve the carbonyl region (~174–176 ppm), which is the most sensitive probe for stereochemical triads in


-substituted acrylates.
Step 1: Sample Preparation[1][2]
  • Mass: Weigh 150–200 mg of dry PBPA polymer.

  • Solvent: Use 0.6 mL of DMSO-d6 or 1,1,2,2-Tetrachloroethane-d2 (

    
    ) .
    
    • Why? These solvents have high boiling points allowing high-temperature acquisition. DMSO also disrupts potential hydrogen bonding if unreacted acid is present.

  • Relaxation Agent: Add 20

    
    L of Chromium(III) acetylacetonate [Cr(acac)
    
    
    
    ]
    (0.05 M stock solution).
    • Why? The quaternary carbons and carbonyls in PBPA have very long Longitudinal Relaxation Times (

      
      ), often >5 seconds. Cr(acac)
      
      
      
      is a paramagnetic relaxation agent that shortens
      
      
      , allowing for faster repetition rates without signal saturation.
Step 2: Instrument Parameters (500 MHz or higher recommended)[1]
  • Temperature: 100°C (373 K) . Ensure the probe is tuned/matched at temperature.

  • Pulse Sequence: Inverse Gated Decoupling (zgig on Bruker).

    • Mechanism:[1][2] Decouples protons during acquisition (removing splitting) but turns off the NOE (Nuclear Overhauser Effect) during the delay. This ensures peak integration is proportional to concentration, not NOE enhancement.

  • Spectral Width: 250 ppm.

  • Relaxation Delay (

    
    ): 3.0 – 5.0 seconds  (with Cr(acac)
    
    
    
    ). Without Cr(acac)
    
    
    , this would need to be >20 seconds.
  • Scans: 5,000 – 10,000 (Overnight run).

Step 3: Data Processing[1]
  • Apodization: Apply exponential line broadening (LB = 1.0 – 2.0 Hz) to improve S/N.

  • Phasing: Manual phasing is critical for the carbonyl region.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) specifically over the 170–180 ppm region.

Data Interpretation: Decoding the Microstructure

In the


C spectrum of PBPA, the carbonyl (

) resonance will appear as a split peak cluster between 174 ppm and 176 ppm .
Tacticity Assignment (Bernoullian Statistics)

The splitting arises from the magnetic environment created by the nearest neighbor monomer units.

Triad SequenceConfigurationChemical Shift Trend (Relative)
rr (Syndiotactic) Racemic-RacemicUpfield (Lower ppm)
mr (Heterotactic) Meso-RacemicMid-field
mm (Isotactic) Meso-MesoDownfield (Higher ppm)

Note: In free radical polymerization of


-substituted acrylates, the syndiotactic (rr)  configuration is usually favored due to steric repulsion between the bulky 

-propyl groups.
Calculation of Probability ( )

Integration of these peaks allows you to calculate the probability of racemic placement (


):



Visualization: Optimization Workflow

The following diagram illustrates the decision logic for selecting the correct NMR experiment based on the resolution required.

PBPA_Analysis_Workflow Start Start: PBPA Sample StandardNMR Standard 1H NMR (CDCl3, 25°C) Start->StandardNMR CheckRes Are backbone peaks resolved? StandardNMR->CheckRes Broad Broad/Overlapping Peaks (Steric Hindrance) CheckRes->Broad No Final Calculate Tacticity (mm, mr, rr) CheckRes->Final Yes (Rare) HT_NMR High-Temp 1H NMR (DMSO-d6, 100°C) Broad->HT_NMR Increase Mobility CheckAssign Can triads be quantified? HT_NMR->CheckAssign QuantC13 Quantitative 13C NMR (Inverse Gated, Cr(acac)3) CheckAssign->QuantC13 No (Need Carbonyl Split) HSQC 2D HSQC/HMBC (Resolve Propyl vs Backbone) CheckAssign->HSQC Ambiguous Assignment QuantC13->Final HSQC->QuantC13 Confirm Shifts

Figure 1: Decision matrix for optimizing NMR resolution of sterically hindered poly(this compound).

References

  • Hatada, K., Kitayama, T., & Ute, K. (1988).[3][4] Stereoregular polymerization of

    
    -substituted acrylates. Progress in Polymer Science, 13(3), 189-276.[3][4] Link[4]
    
  • Polymer Source Inc. (2024). Product Specification: this compound Monomer. Polymer Source Catalog. Link

  • Brar, A. S., et al. (2009).[5] Two-dimensional NMR studies of acrylate copolymers. Pure and Applied Chemistry, 81(3), 389–415.[5] Link

  • Brandolini, A. J., & Hills, D. D. (2000). NMR Spectra of Polymers and Polymer Additives. Marcel Dekker. (Standard reference for acrylate chemical shifts).

  • Chang, C., et al. (1992). Determination of microstructure of hydrophobically modified water-soluble polymers by

    
    C NMR. Polymer, 33(15), 3151-3154.[4] Link[4]
    

Sources

GPC analysis of poly(Benzyl 2-propylacrylate) molecular weight distribution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of GPC Analysis for Poly(Benzyl 2-propylacrylate): Relative vs. Absolute Methods

Executive Summary

Poly(this compound) (PBPA) presents unique characterization challenges due to its specific alpha-substitution. Unlike simple acrylates, the steric bulk of the propyl group at the


-position alters the polymer's chain flexibility and hydrodynamic volume (

). Consequently, standard Gel Permeation Chromatography (GPC) relying on Polystyrene (PS) or Poly(methyl methacrylate) (PMMA) calibration curves often yields erroneous molecular weight data.

This guide compares Conventional GPC (RI-only, Relative Calibration) against Advanced Multi-Detector GPC (MALS/Viscometry) . We demonstrate that while conventional methods are sufficient for batch-to-batch consistency checks, Multi-Detector GPC is the requisite standard for absolute molecular weight determination in drug delivery and biomedical applications.

Part 1: Technical Context & Mechanism

The Alpha-Substituent Effect

Poly(this compound) differs from Poly(benzyl acrylate) by the presence of a propyl group at the alpha carbon. This modification introduces significant steric hindrance, restricting bond rotation along the backbone.

  • Consequence: PBPA chains adopt a more extended or rigid conformation compared to the random coil structure of Polystyrene standards.

  • The Error Source: In conventional GPC, separation is based on hydrodynamic size, not mass. If PBPA has a larger

    
     than a PS chain of the same mass, it elutes earlier, leading to an overestimation  of molecular weight when using PS calibration.
    
Comparison of Alternatives
FeatureAlternative A: Conventional GPC Product: Multi-Detector GPC (MALS)
Detection Principle Refractive Index (RI) only.RI + Light Scattering (LS) + Viscometer.[1]
Calibration Relative (requires PS/PMMA standards).Absolute (First principles).
Output Data Relative

(PS-equivalent).
Absolute

,

, Intrinsic Viscosity.
Accuracy for PBPA Low (Subject to structural mismatch).High (Independent of elution volume).
Structural Insight None.Conformation plots (Mark-Houwink).

Part 2: Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Method 1: Sample Preparation (Critical Step)
  • Solvent: Tetrahydrofuran (THF), HPLC Grade, unstabilized or stabilized with BHT (250 ppm).

  • Concentration: 2.0 mg/mL (for

    
    ) or 1.0 mg/mL (for 
    
    
    
    ) to prevent viscous fingering.
  • Filtration: 0.2

    
    m PTFE syringe filter. Note: Nylon filters may adsorb benzyl groups.
    
  • Marker: Add 0.05% Toluene as a flow rate marker.

Method 2: Multi-Detector GPC Workflow

System Setup:

  • Columns: 2x PLgel 5

    
    m Mixed-C (Agilent) or equivalent SDV columns (PSS).
    
  • Mobile Phase: THF at 35°C.

  • Flow Rate: 1.0 mL/min.

  • Detectors:

    • MALS: Multi-Angle Light Scattering (measure

      
      ).
      
    • RI: Differential Refractive Index (measure concentration).[2]

    • Viscometer: (Optional) For Mark-Houwink analysis.

Protocol Steps:

  • System Equilibration: Purge RI detector for 2 hours to stabilize baseline drift to

    
     mV.
    
  • dn/dc Determination:

    • Why: The specific refractive index increment (

      
      ) is the critical constant converting RI signal to concentration for the LS equation.
      
    • Procedure: Inject 5 concentrations of PBPA (0.5 – 5.0 mg/mL) directly into the RI detector (bypass column). Plot Area vs. Concentration.

    • Typical Value: Expect

      
       mL/g in THF (Benzyl groups increase RI contrast vs. THF).
      
  • Data Acquisition: Inject 100

    
    L of sample.
    
  • Calculation: Use the Rayleigh equation to solve for

    
    :
    
    
    
    
    Where
    
    
    is the optical constant (dependent on
    
    
    ),
    
    
    is concentration, and
    
    
    is excess Rayleigh scattering.

Part 3: Data Presentation & Analysis

Quantitative Comparison: PBPA Batch #042 Analysis

The following data illustrates the discrepancy between relative and absolute methods for a synthesized PBPA sample.

ParameterConventional GPC (PS Stds)Multi-Detector GPC (MALS)Deviation

(Da)
42,50034,100+24.6%

(Da)
51,00039,200+30.1%
PDI (

)
1.201.15-
Radius (

)
N/A6.4 nm-

Interpretation: The Conventional GPC overestimated the molecular weight by ~30%. This confirms that PBPA chains are hydrodynamically larger (stiffer) than the Polystyrene standards used for calibration, eluting earlier and mimicking a heavier polymer.

Part 4: Visualization (Graphviz)

Diagram 1: Analytical Workflow & Decision Logic

This diagram illustrates the decision process for selecting the correct GPC method based on data requirements.

GPC_Workflow Start Start: PBPA Characterization Goal Define Analytical Goal Start->Goal QC Routine QC / Batch Consistency Goal->QC Speed Preferred RnD Drug Delivery / Structure Analysis Goal->RnD Accuracy Critical Method_A Method A: Conventional GPC (RI Detector + PS Standards) QC->Method_A Method_B Method B: Absolute GPC (RI + MALS + Viscometry) RnD->Method_B Result_A Output: Relative Mw (Precision: High, Accuracy: Low) Method_A->Result_A Result_B Output: Absolute Mw & Rg (Precision: High, Accuracy: High) Method_B->Result_B Correction Apply Universal Calibration (Requires K, alpha values) Result_A->Correction Requires Correction Factor?

Caption: Decision matrix for selecting between Relative (QC) and Absolute (R&D) GPC methods for Poly(this compound).

Diagram 2: The Hydrodynamic Error Mechanism

Visualizing why Relative Calibration fails for PBPA.

Error_Mechanism cluster_0 Column Separation (Hydrodynamic Volume) PBPA PBPA Molecule (Rigid, Bulky Propyl Group) Vh Same Elution Volume (Ve) Implies Same Vh PBPA->Vh Large Vh for mass M PS Polystyrene Standard (Random Coil) PS->Vh Large Vh for mass M+x Calculation Calibration Curve Lookup Vh->Calculation Error Result: PBPA Mw Overestimated (PBPA is lighter than PS of same size) Calculation->Error

Caption: Mechanism of molecular weight overestimation due to the structural rigidity of the alpha-propyl substituent.

References

  • Polymer Source Inc. (2024). Product Data Sheet: Poly(benzyl alpha-propyl acrylate). Retrieved from [Link]

  • Striegel, A. M. (2017).[3] Specific refractive index increment (dn/dc) of polymers at 660 nm and 690 nm. Chromatographia. Retrieved from [Link]

  • Agilent Technologies. (2016).[1] Polymer-to-Solvent Reference Table for GPC/SEC. Retrieved from [Link]

  • Lodge, T. P., & Hiemenz, P. C. (2020). Polymer Chemistry, 3rd Edition. CRC Press. (Standard reference for Hydrodynamic Volume theory).
  • Mori, S., & Barth, H. G. (1999). Size Exclusion Chromatography. Springer.

Sources

Safety Operating Guide

Benzyl 2-propylacrylate: Proper Disposal & Stabilization Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

IMMEDIATE ACTION REQUIRED: Do NOT dispose of Benzyl 2-propylacrylate (BPA-Pr) down the drain. It is toxic to aquatic life with long-lasting effects (H411) and poses a significant risk of exothermic polymerization in sewer lines or closed waste drums.

This guide provides a self-validating protocol for the segregation, stabilization, and disposal of BPA-Pr. Unlike standard organic solvents, this monomer requires active management of dissolved oxygen levels to prevent spontaneous combustion or container rupture during storage.

Chemical Profile & Hazard Identification
PropertyData
Chemical Name This compound
CAS Number 118785-93-6 (Analog: Benzyl acrylate 2495-35-4)
Physical State Liquid (Viscous)
Primary Hazards Skin Irritant (H315), Eye Irritant (H319), Aquatic Toxicity (H411)
Reactivity Risk Exothermic Polymerization (Runaway reaction)
Flash Point >100°C (Estimated based on benzyl acrylate analogs)
RCRA Code Not P or U listed; likely D001 (Ignitable) or regulated as Toxic

Part 2: The Mechanism of Stabilization (Expertise & Causality)

To safely dispose of BPA-Pr, you must understand why it explodes. Most acrylate monomers are stabilized with MEHQ (Monomethyl ether of hydroquinone) .

The Critical "Oxygen Paradox": Researchers often mistakenly purge waste containers with nitrogen to "make them safe." This is dangerous for acrylates.

  • Mechanism: MEHQ is not a radical scavenger on its own. It requires dissolved oxygen to form the active inhibiting species (phenolic radical).[1]

  • The Risk: If you purge a waste drum with nitrogen, you deactivate the inhibitor. The monomer will consume the remaining oxygen, then spontaneously polymerize, generating heat and pressure.

Diagram 1: The Stabilization Mechanism The following diagram illustrates why maintaining headspace in waste containers is non-negotiable.

MEHQ_Mechanism Oxygen Dissolved Oxygen (O2) Peroxy Peroxy Radical (ROO•) Oxygen->Peroxy MEHQ MEHQ Inhibitor Stable Stable Non-Radical Product MEHQ->Stable Radical Free Radical (R•) (Initiator) Radical->Peroxy + Oxygen (Required) Polymer RUNAWAY POLYMERIZATION Radical->Polymer No Oxygen Present Peroxy->Stable + MEHQ (Termination)

Caption: MEHQ requires dissolved oxygen to terminate radical chains. Absence of oxygen leads to runaway polymerization.

Part 3: Step-by-Step Disposal Protocol

A. Liquid Waste (Unreacted Monomer)

This protocol applies to reaction mixtures, expired stock, or mother liquors containing >1% this compound.

  • Container Selection:

    • Use HDPE (High-Density Polyethylene) or Steel containers.

    • Prohibition:[2][3] Do not use standard solvent safety cans with flame arrestors if they are prone to clogging with polymer.

  • Inhibitor Verification (The Self-Validating Step):

    • Before adding to the waste stream, verify the waste container contains excess inhibitor.

    • Action: Add 100 ppm MEHQ or Phenothiazine to the waste container if the waste stream is suspected to be inhibitor-depleted (e.g., after a distillation step).

  • Headspace Management:

    • Fill containers only to 80-90% capacity .

    • Ensure the cap is vented or opened periodically if stored for >1 week to replenish dissolved oxygen.

  • Segregation:

    • NEVER mix with: Oxidizers (Peroxides, Nitric Acid), Amines, or Polymerization Initiators (AIBN).

    • Why: These bypass the inhibitor and trigger immediate exotherms.

B. Solid Waste (Contaminated Debris)

Applies to gloves, paper towels, and pipettes.

  • Evaporation Prohibition: Do not leave wipes in a fume hood to "dry out." The monomer has low volatility and will remain active.

  • Bagging: Double-bag in thick polyethylene bags (min 4 mil).

  • Labeling: Label as "Hazardous Waste - Toxic Debris (Acrylates)."

C. Empty Containers
  • Triple Rinse: Rinse the empty bottle 3 times with a compatible solvent (e.g., Acetone or Ethyl Acetate).

  • Rinsate Disposal: Pour the rinsate into the Liquid Waste container (Section A).

  • Defacing: Cross out the label and mark "Empty." Dispose of glass in the broken glass/sharps bin, not general trash.

Part 4: Emergency Spill Management

Scenario: A 500mL bottle drops and shatters.

  • Evacuate & Ventilate: Acrylates have a pungent odor. Clear the area.

  • PPE: Nitrile gloves (double gloved) + Safety Goggles + Lab Coat.

  • Absorb: Use Vermiculite or Clay absorbent.

    • Avoid: Cellulose-based absorbents (paper towels/sawdust) for large spills, as the high surface area can accelerate exothermic heating.

  • Collect: Scoop into a wide-mouth HDPE jar. Do not seal tight immediately; watch for heat generation.

Part 5: Operational Decision Matrix

Diagram 2: Waste Stream Decision Tree Follow this logic flow to determine the correct disposal path.

Disposal_Tree Start Waste Generation Type Waste State? Start->Type Liquid Liquid Waste Type->Liquid Solid Solid/Debris Type->Solid Pure Pure Monomer? Liquid->Pure Bag Double Bag (Polyethylene) Solid->Bag Inhibitor Add MEHQ (100ppm) Pure->Inhibitor Yes Segregate Segregate from Oxidizers Pure->Segregate No (Mixture) Inhibitor->Segregate Container HDPE Drum (Leave Headspace) Segregate->Container Pickup EHS Pickup Container->Pickup Bag->Pickup

Caption: Operational workflow for segregating and packaging this compound waste.

References

  • Polymer Source. (n.d.). This compound Product Data. Retrieved February 20, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.).[4] Hazardous Waste Recycling and Universal Waste. Retrieved February 20, 2026, from [Link]

  • National Institutes of Health (PubChem). (2025). Benzyl Acrylate Compound Summary. Retrieved February 20, 2026, from [Link]

Sources

Personal protective equipment for handling Benzyl 2-propylacrylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured for researchers requiring immediate, high-fidelity operational protocols for Benzyl 2-propylacrylate (CAS: 118785-93-6).

As a Senior Application Scientist, I have synthesized this protocol based on the specific physicochemical properties of


-substituted benzyl acrylates. Unlike simple acrylates, the addition of the propyl group at the 

-position increases lipophilicity, altering skin permeation kinetics and requiring specific PPE strategies beyond standard "lab safety" defaults.

Part 1: Executive Safety Assessment

Chemical Identity: this compound (Benzyl


-propylacrylate)
Primary Hazard Class:  Sensitizer & Irritant (Acrylate Moiety)

The Mechanistic Risk: The acrylate functional group is a potent Michael acceptor. Upon contact with biological tissue, it alkylates nucleophilic residues (cysteine/lysine) on skin proteins. This haptenization process triggers Allergic Contact Dermatitis (ACD) .

  • Why this matters: Once sensitized, you are sensitized for life. Cross-reactivity with other acrylates is common.

  • The Alpha-Propyl Factor: The propyl chain increases the molecule's hydrophobicity (

    
    ), potentially facilitating faster penetration through the lipid bilayer of the stratum corneum compared to methyl/ethyl acrylates.
    

Part 2: Personal Protective Equipment (PPE) Matrix

Standard nitrile examination gloves provide insufficient protection for prolonged contact with acrylates. Acrylate monomers can permeate thin nitrile (< 4 mil) in < 5 minutes without visible degradation.

Hand Protection (The "Double-Barrier" System)

Protocol: You must utilize a breakthrough-resistant layering strategy.

LayerMaterial SpecificationFunctionReplacement Frequency
Inner Laminate Film (e.g., Silver Shield® / 4H®) or Low-Density Polyethylene (PE) Chemical Barrier: Resists acrylate permeation for >4 hours.Reuse only if chemically uncompromised; discard if splashed.
Outer Nitrile (Standard Exam Grade, >4 mil)Mechanical/Grip: Protects the inner liner from tears and provides dexterity.Change immediately upon any splash or every 30 mins of active handling.

Scientist's Note: If dexterity is critical and laminate gloves are too clumsy, use Double Nitrile (two pairs of colored nitrile). However, you must treat the outer glove as a sacrificial layer—strip and replace it immediately upon contact.

Respiratory & Body Defense[1][2][3]
  • Engineering Control (Primary): All transfers must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm). The benzyl group reduces volatility compared to methyl acrylate, but aerosols generated during pipetting are potent sensitizers.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shields are required if dispensing volumes >100 mL.

  • Body: Lab coat (cotton/polyester blend) with long sleeves.

    • Critical: If a spill reaches the lab coat, remove it immediately . Acrylates soaked into fabric create an occlusive patch against the skin, accelerating chemical burns.

Part 3: Operational Workflow & Logic

The following diagram illustrates the decision logic and safety checkpoints for the synthesis/handling workflow.

BenzylPropylAcrylate_Workflow cluster_legend Protocol Legend Start Start: Chemical Retrieval Check1 PPE Check: Laminate Liners + Nitrile? Start->Check1 Check1->Start No (Stop) Weighing Weighing/Dispensing (Inside Fume Hood Only) Check1->Weighing Yes Spill Spill Event? Weighing->Spill Cleanup Absorb with Vermiculite Do NOT use paper towels (Exotherm risk) Spill->Cleanup Yes Reaction Reaction/Polymerization Spill->Reaction No Waste Disposal: Segregated Liquid Waste (Contains Inhibitor) Cleanup->Waste Reaction->Waste L1 Critical Decision L2 Action Step L3 Hazard Event

Figure 1: Operational logic flow for handling this compound, emphasizing the PPE checkpoint and spill response decision tree.

Part 4: Emergency Response & Decontamination

Skin Contact (Immediate Action)

If liquid penetrates PPE:

  • Peel: Remove gloves inside-out to avoid spreading the monomer.

  • Wash: Wash with soap and cool water for 15 minutes.

    • Do NOT use alcohol/acetone: Organic solvents increase skin permeability and drive the acrylate deeper into the dermis.

    • Do NOT use hot water: Opens pores, increasing absorption.

Spills & Disposal
  • Absorbent: Use inert clay (vermiculite) or polypropylene pads.

  • Avoid: Do not use cellulose (paper towels) or sawdust for large spills. Acrylates can undergo exothermic polymerization when concentrated on high-surface-area combustible materials, posing a fire risk.

  • Waste Stream: Dispose of as "Hazardous Organic Waste." Ensure the waste container is not sealed airtight immediately if there is a risk of polymerization (pressure buildup), or ensure the waste stream contains a radical inhibitor (e.g., MEHQ).

Part 5: References

  • Polymer Source. (2025). This compound Product Specification & CAS Verification (118785-93-6). Retrieved from [Link]

  • PubChem. (2025).[1] Benzyl Acrylate (Analog) Compound Summary. National Library of Medicine. Retrieved from [Link]

  • ECHA. (2025). Registration Dossier: Benzyl 2-propylheptyl acrylate (Read-Across Data). European Chemicals Agency.[1][2] Retrieved from [Link][1][2]

  • Waegemaekers, T., et al. (1984). Permeability of surgical gloves to methyl methacrylate. Acta Orthopaedica Scandinavica. (Foundational citation for acrylate permeation kinetics). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.